molecular formula C11H13N3O B1598845 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 91331-86-1

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1598845
CAS No.: 91331-86-1
M. Wt: 203.24 g/mol
InChI Key: YQSZHCXCUDINAM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZHCXCUDINAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408977
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91331-86-1
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=91331-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Basic Properties of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its versatile reactivity and significant biological activities. This guide provides an in-depth analysis of the basic properties of a key derivative, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. We dissect the structural features governing its basicity, explore the mechanistic nuances of protonation, and detail its synthesis and reactivity. This document serves as a technical resource for researchers, offering both foundational knowledge and practical, field-proven experimental protocols for its synthesis and characterization, thereby empowering its application in drug discovery and development.

Molecular Architecture and Physicochemical Profile

Chemical Identity and Structure

This compound is a substituted aminopyrazole with the molecular formula C₁₁H₁₃N₃O. Its structure is characterized by a central pyrazole ring, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The key substitutions that dictate its properties are:

  • A 4-methoxyphenyl group at the N1 position.

  • A methyl group at the C3 position.

  • An amino group at the C5 position.

These features make it a versatile intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems.[1][2]

Structural Features Governing Basicity

The basicity of this molecule is not trivial; it arises from a complex interplay between its structural components. There are two primary sites susceptible to protonation: the exocyclic 5-amino group and the endocyclic, pyridine-like nitrogen at the N2 position.

  • The 5-Amino Group: As with most amines, the lone pair of electrons on the nitrogen atom of the amino group can accept a proton. This is the most significant contributor to the molecule's overall basicity.[3]

  • The Pyridine-like N2 Nitrogen: This nitrogen atom's lone pair resides in an sp² hybrid orbital within the plane of the aromatic ring. It is available for protonation, contributing to the compound's basic character, similar to pyridine.

  • Electronic Influence of Substituents:

    • The 4-methoxyphenyl group at N1 exerts an electron-donating effect through resonance, increasing the electron density within the pyrazole ring system.

    • The amino group at C5 is a strong electron-donating group, which significantly influences the electron distribution and basicity of the entire heterocyclic system.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. Note that experimental values for LogP and pKa may vary, and the values provided are estimates based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O-
Molecular Weight 203.24 g/mol [4]
Appearance Expected to be a solid
Predicted LogP ~1.5 - 2.5Structural Analogy
Predicted pKa ~4.0 - 5.5Structural Analogy

The Chemistry of Basicity: A Deeper Dive

Locus of Protonation: A Mechanistic Insight

While both the exocyclic amino group and the endocyclic N2 nitrogen can be protonated, the primary site of protonation is dictated by the stability of the resulting conjugate acid. Protonation of the exocyclic 5-amino group allows for significant resonance stabilization, where the positive charge is delocalized across the pyrazole ring. This delocalization makes the conjugate acid more stable, and therefore, the 5-amino group is the more basic site.

G cluster_0 Protonation Equilibrium cluster_1 Conjugate Acids mol 1-(4-MeO-Ph)-3-Me-Pyrazol-5-amine proton + H⁺ N2_protonated N2-Protonated (Minor) proton->N2_protonated NH2_protonated 5-NH₃⁺-Protonated (Major) proton->NH2_protonated resonance Resonance Stabilized NH2_protonated->resonance Delocalization

Caption: Protonation equilibria of the aminopyrazole core.

Estimated pKa and Influencing Factors
Salt Formation and Practical Implications

The ability to act as a base is fundamentally important in drug development.[7] By reacting this compound with a pharmaceutically acceptable acid (e.g., HCl, H₂SO₄), a corresponding salt can be formed. This transformation is often critical for:

  • Improving Aqueous Solubility: The ionic nature of the salt dramatically increases solubility in water compared to the neutral free base, which is essential for oral bioavailability and formulation of intravenous solutions.

  • Enhancing Stability: Salt forms can be more crystalline and less prone to degradation than the free base.

  • Simplifying Purification: Crystallization of the salt can be an effective method for purification.

Synthesis and Reactivity

General Synthetic Pathway

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[8] For the target molecule, the synthesis involves the reaction of (4-methoxyphenyl)hydrazine with acetoacetonitrile (3-oxobutanenitrile) . The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[8]

G cluster_workflow Synthetic Workflow start Starting Materials: (4-methoxyphenyl)hydrazine Acetoacetonitrile reaction Reaction: Reflux in Ethanol (Acid or Base catalyst optional) start->reaction workup Work-up: Cool to RT Precipitate Collection reaction->workup purification Purification: Recrystallization (e.g., from Ethanol) workup->purification product Final Product: 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine purification->product

Caption: General workflow for the synthesis of the title compound.

Reactivity as a Nucleophilic Base

The nucleophilic character of the 5-amino group makes it a highly reactive handle for further chemical modification. It serves as a key building block (synthon) for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.[9] For instance, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, classes of compounds known for a wide range of biological activities.[2]

Experimental Protocols for Characterization

The following protocols are presented as self-validating systems, providing researchers with a robust framework for synthesis and characterization.

Protocol: Synthesis of this compound

Objective: To synthesize the title compound via condensation cyclization.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Sodium acetate

  • Ethanol, absolute

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (4-methoxyphenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in absolute ethanol (100 mL).

  • Addition: To the stirring suspension, add acetoacetonitrile (10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of the title compound.

G cluster_pka pKa Determination Workflow prep 1. Prepare Solution: Dissolve known mass of compound in mixed solvent (e.g., H₂O/Ethanol). cal 2. Calibrate pH Meter: Use standard buffers (pH 4.0, 7.0, 10.0). prep->cal titrate 3. Titrate: Add standardized HCl solution in small, precise increments. cal->titrate record 4. Record Data: Record pH after each addition of titrant. titrate->record plot 5. Plot Curve: Plot pH (y-axis) vs. Volume of HCl added (x-axis). record->plot analyze 6. Analyze: Determine the half-equivalence point. pH = pKa at this point. plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized compound (approx. 0.1-0.2 mmol) and dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 ethanol/water mixture) in a titration vessel. The use of a co-solvent is necessary due to the limited water solubility of the free base.

  • Titration Setup: Place the vessel on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration Execution: Begin stirring and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, d(pH)/dV).

    • The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the free base and its conjugate acid are equal.

    • According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Applications and Significance in Drug Development

The basicity of this compound is not merely a chemical curiosity; it is a critical parameter that influences its utility in medicinal chemistry.

  • Pharmacophore and Intermediate: This compound is a valuable pharmacophore, and its derivatives have shown potential as antitubercular, anti-inflammatory, and analgesic agents.[1] Its primary role is often as an intermediate for creating more complex, biologically active molecules.[1]

  • Influence on Pharmacokinetics (ADME):

    • Absorption: The pKa determines the degree of ionization of a drug molecule in different pH environments of the body, such as the stomach (acidic) and intestine (neutral to basic). This ionization state profoundly impacts its ability to cross biological membranes and be absorbed into the bloodstream.

    • Distribution & Excretion: The basic nature of the molecule influences its binding to plasma proteins and its potential for renal excretion.

Conclusion

This compound is a heterocyclic compound whose chemical behavior is dominated by the basicity of its 5-amino group. This property is modulated by the electronic interplay within its substituted pyrazole core. A thorough understanding of its pKa, reactivity, and salt-forming capabilities is essential for its effective utilization. By providing a framework that combines theoretical understanding with practical, robust experimental protocols, this guide equips researchers and drug development professionals with the necessary knowledge to harness the full potential of this valuable chemical building block.

References

  • ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]
  • Al-Zaydi, A. G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1643–1681. [Link]
  • PubChem. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • Google Patents.
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • PubChem. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
  • MDPI. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
  • MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • PubChem. Pyrazole. [Link]
  • ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Link]

Sources

Introduction: The Strategic Importance of the Aminopyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 91331-86-1): A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring is one such "privileged structure," prized for its synthetic accessibility, favorable drug-like properties, and versatile role as a bioisostere.[1][2] Its derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, and antipsychotic agents.[3][4]

This guide focuses on a specific, highly valuable derivative: This compound (henceforth referred to as PMPA ), registered under CAS Number 91331-86-1. The strategic placement of a C5-amino group, an N1-aryl substituent, and a C3-methyl group makes PMPA a compelling starting point for library synthesis and a potent scaffold for targeting complex biological systems, most notably protein kinases.[5] As the altered activity of protein kinases is a central theme in oncology, the development of small molecule inhibitors has become a cornerstone of targeted cancer therapy.[2][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PMPA's synthesis, characterization, biological context, and experimental evaluation.

PART 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of PMPA is the first step in harnessing its potential. The molecule's structure is key to its function, influencing its reactivity, solubility, and interactions with biological targets.

Key Properties Summary
PropertyValueSource
CAS Number 91331-86-1[6]
Molecular Formula C₁₁H₁₃N₃O[7]
Molecular Weight 203.25 g/mol [7]
Appearance Solid (predicted)[7]
Structural Analysis

The structure of PMPA features a five-membered pyrazole ring with three key substituents:

  • N1-Aryl Group (4-methoxyphenyl): This group significantly influences the molecule's electronic properties and steric profile. It often serves to anchor the molecule within the hydrophobic pockets of enzyme active sites.

  • C3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and fine-tune the molecule's orientation within a binding site.

  • C5-Amino Group: This is arguably the most critical functional group for biological activity. As a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with amino acid residues (e.g., glutamine, tyrosine) in the hinge region of protein kinases or the active sites of other enzymes like cyclooxygenase-2 (COX-2).[8]

The synthesis of N1-substituted pyrazoles can potentially lead to two different regioisomers. Therefore, unambiguous structural confirmation is not merely academic but essential for interpreting biological data. While advanced NMR techniques can provide strong evidence, single-crystal X-ray diffraction is the definitive method for structural analysis, as demonstrated for the closely related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]

PMPA_Structure cluster_pyrazole cluster_substituents cluster_phenyl N1 N N2 N N1->N2 Phenyl N1->Phenyl C3 C N2->C3 C4 C C3->C4 Me H3C C3->Me C5 C C4->C5 C5->N1 NH2 H2N C5->NH2 Methoxy OCH3 p_center p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->Methoxy p5 p4->p5 p6 p5->p6 p6->p1

Caption: Chemical structure of this compound (PMPA).

PART 2: Synthesis and Characterization

The synthesis of PMPA is rooted in established and reliable heterocyclic chemistry, making it an accessible scaffold for further derivatization.

Synthetic Approach: The Knorr Pyrazole Synthesis Analogue

The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative.[10][11] This reaction proceeds via a well-understood mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon.[10]

Synthesis_Workflow Start Starting Materials: - 4-Methoxyphenylhydrazine - Acetoacetonitrile Reaction Condensation Reaction (e.g., Ethanol, Reflux) Start->Reaction Intermediate Hydrazone Intermediate (transient) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product_Crude Crude PMPA Cyclization->Product_Crude Purification Purification (Recrystallization or Chromatography) Product_Crude->Purification Product_Pure Pure PMPA Purification->Product_Pure Analysis Analytical Characterization (NMR, MS, FTIR) Product_Pure->Analysis

Caption: General workflow for the synthesis and purification of PMPA.

Detailed Experimental Protocol: Synthesis of PMPA

This protocol is a representative method based on established literature procedures for analogous compounds.[10][12] Researchers should perform their own optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a slurry.

  • Base Addition: Add a mild base such as sodium acetate (1.1 eq) to the mixture and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Substrate Addition: Add acetoacetonitrile (3-oxobutanenitrile) (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which may induce precipitation of the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization Data (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized PMPA. Below are the expected analytical signatures based on data from structurally similar compounds.[13][14][15]

AnalysisExpected Results
¹H NMR δ (ppm): ~7.2-7.5 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~5.5 (s, 1H, pyrazole-H), ~4.0-4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃)
¹³C NMR δ (ppm): ~160 (Ar-C-O), ~155 (C5-NH₂), ~150 (C3-CH₃), ~130 (Ar-C-N), ~125 (Ar-CH), ~115 (Ar-CH), ~90 (C4-H), ~55 (-OCH₃), ~12 (-CH₃)
LC-MS (ESI+) m/z: 204.11 [M+H]⁺
FTIR ν (cm⁻¹): 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1620 (N-H bend), ~1590 (C=N stretch), ~1250 (Asym. C-O-C stretch)

PART 3: Biological Context and Therapeutic Potential

The true value of PMPA lies in its potential as a scaffold for biologically active agents. Its structure is well-suited for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[16]

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Most small molecule kinase inhibitors target the ATP-binding pocket. The pyrazole scaffold is an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.[1]

For PMPA, the proposed interactions are:

  • The pyrazole ring acts as the core hinge-binding motif.

  • The C5-amino group can act as a hydrogen bond donor to the hinge region backbone, mimicking the adenine portion of ATP.

  • The N1-methoxyphenyl group extends into a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase N-Lobe Hinge Region C-Lobe HydrophobicPocket Hydrophobic Pocket PMPA N1-Aryl Group Pyrazole Core C5-Amine PMPA:c5->Kinase:f1 H-Bond PMPA:n1->HydrophobicPocket Hydrophobic Interaction

Caption: PMPA's hypothesized binding mode in a protein kinase active site.

Potential Therapeutic Applications
  • Oncology: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib (JAK1/2) and Encorafenib (BRAF), PMPA is a prime candidate for developing inhibitors of kinases in pathways like MAPK, PI3K/Akt, and cell cycle regulation (CDKs).[1][5][17]

  • Inflammatory Diseases: The structural similarity to COX-2 inhibitors like Celecoxib suggests potential anti-inflammatory activity.[8][18] Molecular docking studies of related aminopyrazoles show favorable interactions with key residues in the COX-2 active site.[8]

  • Infectious Diseases: Derivatives of 5-aminopyrazoles have demonstrated both antibacterial and antifungal properties, presenting another avenue for exploration.[19][20]

PART 4: Protocols for Biological Evaluation

To validate the therapeutic potential of PMPA or its derivatives, a cascade of biological assays is necessary.

Experimental Workflow: From In Vitro Screening to Cellular Assays

Biological_Screening A Compound Library (PMPA & Derivatives) B Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Determine IC₅₀ (Potency) B->C D Secondary Screen: Kinase Selectivity Panel C->D E Cell-Based Assay: Proliferation/Viability (e.g., MTT Assay) C->E F Determine GI₅₀ (Efficacy) E->F G Mechanism of Action Studies (e.g., Western Blot for Phospho-Targets) F->G H Lead Candidate G->H

Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific kinase.

  • Reagent Preparation: Prepare assay buffers, the kinase of interest, the corresponding substrate, and ATP at appropriate concentrations (typically at the Kₘ for ATP). Prepare a serial dilution of PMPA in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound (PMPA) or DMSO (vehicle control).

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.[14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of PMPA (or derivatives) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling

While a Safety Data Sheet (SDS) for the hydrochloride salt of PMPA suggests no known hazards under GHS classification, it crucially notes that the toxicological properties have not been thoroughly investigated.[6] Therefore, this compound must be treated as a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its robust and accessible synthesis, combined with the proven therapeutic relevance of the aminopyrazole scaffold, makes it an exceptionally valuable tool for medicinal chemists. The C5-amino group provides a critical anchor for target engagement, particularly within the ATP-binding site of protein kinases, positioning PMPA as an ideal core for developing targeted therapies in oncology and immunology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of PMPA analogues by modifying the N1-aryl and C3-substituents to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the specific kinase or protein targets for which PMPA and its derivatives show the highest affinity.

  • Computational Modeling: Employing artificial intelligence and machine learning models to predict the activity of virtual PMPA libraries, accelerating the discovery of lead candidates.[21][22][23]

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this privileged scaffold, paving the way for the next generation of targeted therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
  • 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Smolecule.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers.
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An In-Depth Technical Guide to Pyrazole Amine Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry.[1][2][3] The introduction of an amine functionality to this core scaffold gives rise to pyrazole amine derivatives, a class of compounds demonstrating remarkable versatility and a broad spectrum of biological activities.[4][5] This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold," frequently appearing in a multitude of clinically successful drugs.[6][7][8] Marketed pharmaceuticals for conditions ranging from cancer and inflammation to obesity and central nervous system disorders feature the pyrazole amine core, underscoring its significance in therapeutic development.[1][5][6][9]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, and diverse pharmacological applications of pyrazole amine derivatives. We will explore the causality behind synthetic strategies, detail robust characterization protocols, and examine the molecular mechanisms that drive their therapeutic effects.

Part 1: Synthesis of the Pyrazole Amine Core

The construction of the pyrazole ring is a foundational aspect of accessing these derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, regioselectivity, and the availability of starting materials.

The Cornerstone: Cyclocondensation with 1,3-Difunctional Systems

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophilic compound.[6] This approach offers a direct and efficient pathway to the pyrazole core.

  • From β-Ketonitriles: The reaction of β-ketonitriles with hydrazines is a paramount strategy for producing 3- or 5-aminopyrazoles.[10] The nitrile group serves as a precursor to the amine functionality. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization and dehydration. The initial choice of substituted hydrazine (R-NHNH₂) versus hydrazine hydrate (H₂N-NH₂) is critical as it determines the substituent on the pyrazole's N1 position.

  • From α,β-Unsaturated Nitriles: An alternative route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[10] This Michael addition-elimination-cyclization cascade is highly effective for generating diverse aminopyrazoles.

Modern Approaches: Multicomponent Reactions (MCRs)

To enhance synthetic efficiency and rapidly generate libraries of diverse compounds, one-pot multicomponent reactions (MCRs) have become increasingly popular.[11] These reactions combine three or more starting materials in a single step to form the final product, which incorporates portions of all reactants. For pyrazole amine synthesis, an MCR might involve an aldehyde, a malononitrile derivative, and a hydrazine, leading to highly substituted pyrazoles in a single, atom-economical step.[11]

A generalized workflow for the synthesis of pyrazole amine derivatives is depicted below. This highlights the convergence of various starting materials to form the versatile aminopyrazole scaffold, which can then be further functionalized for drug discovery applications.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Derivatization cluster_end Application A 1,3-Diketone / β-Ketonitrile D Cyclocondensation / MCR A->D B Hydrazine Derivative B->D C α,β-Unsaturated Nitrile C->D E Aminopyrazole Core Scaffold D->E Formation of Pyrazole Ring F Further Functionalization (e.g., Acylation, Alkylation) E->F G Bioactive Derivatives for Screening & Drug Discovery F->G

Fig 1. Generalized workflow for pyrazole amine derivative synthesis.

Part 2: Structural Characterization and Validation

Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in drug discovery. A combination of spectroscopic and analytical techniques is employed to provide a complete structural elucidation of pyrazole amine derivatives.

Technique Purpose & Key Observables
¹H & ¹³C NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework. Key signals include the aromatic protons on the pyrazole ring, the chemical shift of the -NH₂ protons (which can vary and exchange with D₂O), and the signals corresponding to various substituents. ¹³C NMR confirms the number of unique carbon environments.[12][13]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups. Characteristic peaks include N-H stretching vibrations for the amine group (typically two bands for a primary amine around 3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region, and C-N stretching.[12][14]
Mass Spectrometry (MS) Determines the molecular weight of the compound, providing confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition.[13]
Single-Crystal X-ray Diffraction Provides the unambiguous, three-dimensional structure of the molecule in the solid state, confirming connectivity, stereochemistry, and bond angles. This is the gold standard for structural confirmation.[12]
Elemental Analysis Measures the percentage composition of elements (C, H, N) in the compound. The experimental values must match the theoretical values calculated from the proposed molecular formula, serving as a crucial check for purity.[14]

Part 3: The Pharmacological Significance of Pyrazole Amines

The functionalization of the pyrazole nucleus with amino substituents leads to compounds with a wide array of pharmacological activities, making them a versatile framework in drug discovery.[4][5] The position of the amino group (at C3, C4, or C5) significantly influences the molecule's biological profile and target specificity.[5]

Anticancer Activity

Pyrazole amine derivatives are widely investigated as anticancer agents, acting through various mechanisms of action.[15][16]

  • Kinase Inhibition: Many pyrazole amines function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[17] Several FDA-approved tyrosine kinase inhibitors (TKIs) like Crizotinib and Axitinib incorporate a pyrazole scaffold, highlighting its importance in targeting kinases involved in non-small cell lung cancer and other malignancies.[8][17]

  • Cell Cycle Arrest & Apoptosis Induction: Studies have shown that certain derivatives can halt the cell cycle at specific checkpoints and induce programmed cell death (apoptosis) in cancer cells.[6][18] For example, some compounds have been shown to downregulate the expression of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[18]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target. Benzimidazole-linked pyrazole derivatives have demonstrated potent antiproliferative activity by inhibiting the EGFR receptor.[15]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyrazoles is well-established, with the blockbuster drug Celecoxib (a COX-2 inhibitor) being a prime example.[1][6] Aminopyrazole derivatives have also been developed as potent anti-inflammatory agents.[9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[18] Additionally, some derivatives have shown significant analgesic (pain-reducing) effects in preclinical models.[9][19]

Antimicrobial and Antiviral Activities

The pyrazole amine scaffold is a promising backbone for the development of new anti-infective agents.

  • Antibacterial: Derivatives have shown potent activity against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][8]

  • Antifungal: Significant antifungal activity has been reported, with some compounds showing efficacy comparable to or exceeding that of standard antifungal drugs.[3][6]

  • Antiviral: The pyrazole nucleus is present in compounds with antiviral properties, including agents developed to treat HIV.[7][8]

The diverse biological activities of pyrazole amine derivatives are summarized in the diagram below, illustrating how a single core scaffold can be tailored to address a multitude of therapeutic targets.

G center Pyrazole Amine Core Scaffold A Anticancer (Kinase Inhibition) center->A B Anti-inflammatory (COX Inhibition) center->B C Antibacterial (MRSA) center->C D Antifungal center->D E Antiviral (HIV) center->E F Antidepressant center->F G Analgesic center->G H Antiobesity center->H

Fig 2. Diverse therapeutic applications of the pyrazole amine scaffold.

Part 4: A Mechanistic Deep Dive: Kinase Inhibition in Oncology

To illustrate the therapeutic mechanism, we focus on kinase inhibition, a major application of pyrazole amine derivatives in cancer treatment. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental step in cellular signaling. In cancer, kinases are often constitutively active, leading to uncontrolled cell proliferation and survival. Pyrazole amine derivatives are frequently designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds to Active Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream SIGNAL BLOCKED Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate->Downstream Inhibitor Pyrazole Amine Derivative Inhibitor->Kinase Competitively Binds to ATP Pocket

Fig 3. Mechanism of ATP-competitive kinase inhibition by pyrazole amine derivatives.

The pyrazole core acts as a stable scaffold, while the amine group and other substituents form crucial hydrogen bonds and hydrophobic interactions within the kinase's active site, conferring both potency and selectivity.[20] The success of this strategy is validated by the numerous pyrazole-based kinase inhibitors in clinical use.[17]

Part 5: Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of a pyrazole amine derivative.

Protocol 1: Synthesis of a 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivative

This protocol is based on the common cyclocondensation reaction of a hydrazine with an α,β-unsaturated nitrile.

Materials:

  • (Ethoxymethylene)malononitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature with continuous stirring.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product under vacuum. The resulting solid is the target 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Self-Validation: Confirm the structure and purity of the product using the characterization techniques outlined in Part 2 (NMR, IR, MS) before proceeding with biological assays.

Protocol 2: In Vitro Anticancer Screening via MTT Assay

This protocol assesses the cytotoxicity of a synthesized pyrazole amine derivative against a cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyrazole amine derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole amine derivative stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Pyrazole amine derivatives represent a privileged and enduring scaffold in the landscape of drug discovery.[7] Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance.[6][21] The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous clinical candidates and marketed drugs.[5][8]

Future efforts will likely focus on the development of more selective and potent derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic areas and the use of these compounds as chemical probes to elucidate complex biological pathways will further expand the utility of this remarkable chemical class. The metabolic stability of the pyrazole nucleus is a key advantage that will continue to make it an attractive component in the design of next-generation therapeutics.[8]

References

  • Faidah, F., Bennani, L., Doudach, L., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 134. [Link]
  • Piaz, V. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. While a singular, seminal discovery of this specific molecule is not prominently documented in the scientific literature, its existence and importance can be inferred from the extensive research into structurally related pyrazole derivatives. This guide will, therefore, draw upon established synthetic methodologies and biological evaluations of analogous compounds to present a scientifically grounded narrative of its discovery and history. We will delve into the probable synthetic routes, detailed characterization protocols, and the logical basis for its investigation as a pharmacologically active agent.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The title compound, this compound, belongs to the class of N-aryl-5-aminopyrazoles, a subclass that has garnered significant attention for its therapeutic potential.

Postulated Discovery and Historical Context

Synthetic Pathways: A Regiospecific Approach

The most probable and widely employed method for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5-amines is the condensation reaction between a β-ketonitrile and a substituted hydrazine. This approach offers high regioselectivity and typically results in good yields.

Proposed Synthesis of this compound

The synthesis would logically proceed via the reaction of (4-methoxyphenyl)hydrazine with acetoacetonitrile (3-oxobutanenitrile) . The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol (Hypothetical)

The following protocol is based on established procedures for analogous pyrazole syntheses:

  • Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in absolute ethanol, add acetoacetonitrile (1 equivalent).

  • Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques would be employed to confirm the structure of this compound.

Technique Expected Observations
¹H NMR - A singlet corresponding to the methyl protons (CH ₃) at the 3-position. - A singlet for the pyrazole ring proton (CH ). - A singlet for the amine protons (NH ₂). - A singlet for the methoxy group protons (OCH ₃). - A set of doublets for the aromatic protons of the 4-methoxyphenyl group.
¹³C NMR - A signal for the methyl carbon (C H₃). - Signals for the pyrazole ring carbons. - A signal for the methoxy carbon (OC H₃). - Signals for the aromatic carbons of the 4-methoxyphenyl group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₁₁H₁₃N₃O.
FT-IR - Characteristic absorption bands for N-H stretching of the amine group. - C-H stretching of the aromatic and methyl groups. - C=N and C=C stretching of the pyrazole and phenyl rings. - C-O stretching of the methoxy group.

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is not extensively published, the broader class of N-aryl-5-aminopyrazoles has shown promise in several therapeutic areas.

  • Anti-inflammatory and Analgesic Activity: As previously mentioned, the structural similarity to known COX-2 inhibitors suggests that this compound could possess anti-inflammatory and analgesic properties.[3] The 5-amino group is known to be a key pharmacophoric feature for interaction with the COX enzyme active site.

  • Antitubercular Activity: Research has indicated that some pyrazole derivatives exhibit potential as antitubercular agents by inhibiting specific bacterial enzymes.[5]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. Further functionalization of the amine group could lead to potent and selective kinase inhibitors.

Biological_Potential cluster_activities Potential Biological Activities Core This compound A1 Anti-inflammatory Core->A1 A2 Analgesic Core->A2 A3 Antitubercular Core->A3 A4 Kinase Inhibition Core->A4

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on its definitive synthesis and characterization, followed by a comprehensive biological screening to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the 3-methyl and 5-amino positions, as well as on the N-phenyl ring, will be crucial in optimizing its potency and selectivity for various biological targets.

This guide, by synthesizing information from related, well-documented compounds, provides a robust framework for researchers and scientists to understand and further explore the scientific and therapeutic potential of this compound.

References

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2018). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2018(4), M1013.
  • Semantic Scholar. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • Amanote Research. (n.d.). 1-(4-Methoxyphenyl)-3-Phenyl-1h-Pyrazol-5-Amine.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196.

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An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. This document details the probable synthetic pathways, structural elucidation, and explores the promising therapeutic applications of this specific pyrazole derivative, with a focus on its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The narrative integrates established chemical principles with insights into its potential mechanisms of action, particularly as a cyclooxygenase-2 (COX-2) inhibitor, to offer a holistic understanding for researchers in drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of commercially successful drugs. These include anti-inflammatory agents, analgesics, vasodilators, and antidepressants, highlighting the broad therapeutic scope of pyrazole-containing molecules.[1] The subject of this guide, this compound, combines the pyrazole core with a 4-methoxyphenyl group and a 3-methyl substituent, features that are anticipated to modulate its biological activity and pharmacokinetic profile.

Chemical Properties and Synthesis

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₁₃N₃OInferred
Molecular Weight 203.24 g/mol Inferred
Appearance Likely a solid at room temperatureInferred from analogs
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. The amino group may enhance aqueous solubility at physiological pH.
Synthesis Pathway: A Regiospecific Approach

A highly probable and efficient method for the synthesis of this compound involves the regiospecific condensation of a β-ketonitrile with a substituted hydrazine. This approach is well-documented for the synthesis of analogous 1,5-diarylpyrazoles.[2]

The proposed synthesis workflow is as follows:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4_methoxyphenylhydrazine_hcl 4-Methoxyphenylhydrazine hydrochloride conditions Ethanol (Solvent) Reflux 4_methoxyphenylhydrazine_hcl->conditions acetoacetonitrile Acetoacetonitrile (3-Oxobutanenitrile) acetoacetonitrile->conditions product 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine conditions->product Condensation & Cyclization G compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine cox2 COX-2 Enzyme compound->cox2 Inhibition prostaglandins Prostaglandin Synthesis cox2->prostaglandins Catalyzes inflammation Inflammation & Pain prostaglandins->inflammation Mediates

Sources

Exploring New Horizons: A Technical Guide to Future Research on Agomelatine (C15H17NO2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine, an atypical antidepressant with a unique pharmacological profile, presents a compelling case for expanded research beyond its current indication for major depressive disorder.[1][2] This guide synthesizes the existing knowledge on agomelatine's mechanism of action, pharmacokinetics, and clinical applications to propose novel avenues of investigation. We delve into its potential in treating a broader spectrum of neuropsychiatric and systemic disorders, underpinned by its distinct melatonergic agonism and serotonergic antagonism.[3][4][5] This document serves as a strategic roadmap for researchers and drug development professionals, outlining key experimental protocols and conceptual frameworks to unlock the full therapeutic potential of this intriguing molecule.

The Core Mechanism: A Dual-Action Paradigm

Agomelatine's therapeutic effects are primarily attributed to its synergistic actions on two distinct receptor systems:

  • Melatonergic Agonism: It is a potent agonist at melatonin receptors MT1 and MT2.[3][6][7] This action is crucial for resynchronizing circadian rhythms, which are often disrupted in depressive and other psychiatric disorders.[3][6][8] The majority of MT1 receptors are located in the suprachiasmatic nucleus of the hypothalamus, the body's primary circadian pacemaker, while MT2 receptors are predominantly found in the retina.[3]

  • Serotonergic Antagonism: Agomelatine acts as a selective antagonist of the serotonin 5-HT2C receptor.[3][4][6] This antagonism leads to an increase in norepinephrine and dopamine release in the prefrontal cortex, contributing to its antidepressant and anxiolytic effects.[1][2]

This dual mechanism distinguishes agomelatine from traditional antidepressants like SSRIs and SNRIs, offering a unique therapeutic window with a generally more favorable side-effect profile, particularly concerning sexual dysfunction and discontinuation symptoms.[2][3]

Signaling Pathway Overview

cluster_0 Agomelatine's Dual Action cluster_1 Melatonergic Pathway cluster_2 Serotonergic Pathway Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors (Suprachiasmatic Nucleus) Agomelatine->MT1_MT2 Agonist _5HT2C 5-HT2C Receptors (Prefrontal Cortex) Agomelatine->_5HT2C Antagonist Circadian_Rhythm Circadian Rhythm Resynchronization MT1_MT2->Circadian_Rhythm Activation Therapeutic_Effects Antidepressant & Anxiolytic Effects Circadian_Rhythm->Therapeutic_Effects NE_DA_Release Increased Norepinephrine & Dopamine Release _5HT2C->NE_DA_Release Disinhibition NE_DA_Release->Therapeutic_Effects

Caption: Agomelatine's synergistic mechanism of action.

Pharmacokinetics and Metabolism: Considerations for Future Studies

Agomelatine exhibits rapid oral absorption, but extensive first-pass metabolism results in low bioavailability (~1-5%).[1][3] It is primarily metabolized in the liver by CYP1A2 (90%) and to a lesser extent by CYP2C9/19 (10%).[1][2][8] This metabolic profile has significant implications for drug-drug interactions and patient-specific dosing strategies.

Pharmacokinetic Parameter Value Implication for Research
Bioavailability~1-5%Development of alternative delivery systems (e.g., sublingual, transdermal) to bypass first-pass metabolism could enhance efficacy and reduce inter-individual variability.
Elimination Half-life1-2 hoursIdeal for minimizing accumulation, but may necessitate exploration of extended-release formulations for certain indications requiring stable plasma concentrations.[1][7]
Protein Binding95%High protein binding suggests a potential for displacement by other highly protein-bound drugs, warranting further investigation into co-administration regimens.[1]
Primary Metabolizing EnzymeCYP1A2Research into the impact of genetic polymorphisms in CYP1A2 on agomelatine efficacy and safety is a critical area for personalized medicine.[2]

Potential Research Areas: Beyond Major Depressive Disorder

The unique mechanism of action of agomelatine opens up a wide array of potential therapeutic applications that are currently underexplored.

Anxiety Disorders

While approved for Generalized Anxiety Disorder (GAD) in some regions, its potential in other anxiety spectrum disorders remains to be fully elucidated.[9]

  • Panic Disorder and Social Anxiety Disorder: The 5-HT2C antagonistic effect, leading to increased dopamine and norepinephrine in the prefrontal cortex, could theoretically be beneficial in these conditions.[1]

  • Post-Traumatic Stress Disorder (PTSD): The circadian-regulating properties of agomelatine could be particularly beneficial in PTSD, where sleep disturbances are a core symptom.[10]

Neurodevelopmental Disorders

Emerging evidence suggests a potential role for agomelatine in treating core symptoms of neurodevelopmental disorders.[9]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The pro-dopaminergic and noradrenergic effects in the prefrontal cortex could potentially improve executive function and attention.[9]

  • Autism Spectrum Disorder (ASD): The melatonergic effects could address the significant sleep disturbances common in ASD, while the 5-HT2C antagonism might modulate some of the behavioral symptoms.[9]

Bipolar Disorder

The potential of agomelatine as an adjunctive or monotherapy for bipolar depression is a promising area of investigation.[9][10] Its low propensity to induce mania, a significant concern with many antidepressants, makes it an attractive candidate.

Neurodegenerative Diseases

The role of circadian rhythm disruption in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's is increasingly recognized. Agomelatine's ability to restore circadian function could offer a novel neuroprotective strategy.

Proposed Experimental Workflows

Preclinical Models for Novel Indications

cluster_0 Preclinical Workflow for Novel Indications Animal_Model Select Appropriate Animal Model (e.g., PTSD, ADHD, ASD) Agomelatine_Admin Chronic Agomelatine Administration Animal_Model->Agomelatine_Admin Behavioral_Testing Behavioral Assays (e.g., Elevated Plus Maze, Morris Water Maze) Agomelatine_Admin->Behavioral_Testing Electrophysiology Electrophysiological Recordings (e.g., in PFC, Hippocampus) Agomelatine_Admin->Electrophysiology Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR for neuroplasticity markers) Agomelatine_Admin->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Electrophysiology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A preclinical workflow for evaluating agomelatine in new indications.

Clinical Trial Design Considerations

For human studies, a multi-phase approach is recommended.

  • Phase IIa (Proof-of-Concept): Small-scale, placebo-controlled trials in well-defined patient populations for the novel indication.[11][12] Key endpoints should include both symptom-specific scales and objective measures of circadian rhythm (e.g., actigraphy, salivary melatonin levels).

  • Phase IIb (Dose-Ranging): To establish the optimal dose for the new indication, as it may differ from that for depression.[13][14]

  • Phase III (Pivotal Trials): Large-scale, multicenter, randomized controlled trials to confirm efficacy and safety against placebo and/or an active comparator.[11]

Methodologies

In Vitro Receptor Binding Assay

Objective: To quantify the binding affinity of agomelatine and its novel derivatives to MT1, MT2, and 5-HT2C receptors.

Protocol:

  • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors.

  • Incubate the membrane homogenates with a radiolabeled ligand (e.g., [3H]-melatonin for MT1/MT2, [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of agomelatine on extracellular levels of dopamine and norepinephrine in the prefrontal cortex of freely moving rodents.

Protocol:

  • Surgically implant a microdialysis probe into the prefrontal cortex of the animal.

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

  • Collect dialysate samples at regular intervals before and after systemic administration of agomelatine or vehicle.

  • Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

Agomelatine's unique pharmacological profile as a melatonergic agonist and 5-HT2C antagonist provides a strong rationale for exploring its therapeutic potential beyond major depressive disorder.[5][10] The proposed research areas in anxiety, neurodevelopmental, and neurodegenerative disorders, supported by robust preclinical and clinical methodologies, offer a clear path forward for drug development professionals. A deeper understanding of its circadian-modulating and neuroplastic effects will be pivotal in unlocking the full therapeutic value of this innovative compound.

References

  • Agomelatine - Wikipedia. (n.d.).
  • Psych Scene Hub. (2017, October 27). A Focus on Agomelatine - Mechanism of Action and Efficacy.
  • Srinivasan, V., De Berardis, D., Shillcutt, S. D., & Brzezinski, A. (2012). Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences, 24(3), 290-308. [Link]
  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., & Newman-Tancredi, A. (2003). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British Journal of Pharmacology, 144(5), 681-693. [Link]
  • Patsnap Synapse. (2024, June 14). What is Agomelatine used for?
  • Gahr, M. (2013). Agomelatine: A novel melatonergic antidepressant. Journal of Pharmacology and Pharmacotherapeutics, 4(2), 147-150. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Agomelatine?
  • Taylor, D. (2011). Drug information update: agomelatine.
  • Kennedy, S. H., & Rizvi, S. J. (2010). Agomelatine and its therapeutic potential in the depressed patient.
  • Carbone, E. A., & Carbone, E. (2022). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Medicina, 58(3), 350. [Link]
  • Lôo, H., & Hale, A. (2009). Clinical studies on the efficacy of agomelatine on depressive symptoms. CNS Drugs, 23 Suppl 2, 35-39. [Link]
  • YoungMinds. (n.d.). Agomelatine | AtypicaI Antidepressant Use & Effects.
  • Novartis Pharmaceuticals Corporation. (2008). An 8-week, randomized, double-blind, fixed dosage, placebo-controlled, parallel-group, multi-center study of the efficacy, safety and tolerability of agomelatine 25 mg and 50 mg in the treatment of Major Depressive Disorder (MDD). novctrd.com. [Link]
  • Zajecka, J., & Fava, M. (2010). Agomelatine in the Treatment of Major Depressive Disorder: An 8-Week, Multicenter, Randomized, Placebo-Controlled Trial.
  • Guaiana, G., Gupta, S., Chiodo, D., Davies, S. J. C., & Koesters, M. (2013). Agomelatine versus other antidepressive agents for major depression.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery — A Technical Review of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This technical guide provides an in-depth review of the synthesis, and potential biological activities of a specific, promising derivative: 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. By synthesizing data from existing literature on analogous compounds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's potential and to offer a framework for its future investigation and application.

Introduction: The Significance of the Pyrazole Moiety

Since its discovery, the pyrazole scaffold has been a subject of intense research due to its versatile chemical reactivity and broad spectrum of biological activities.[1] This privileged structure is a key component in numerous commercially available drugs, underscoring its therapeutic importance.[2] The diverse applications of pyrazole derivatives in medicine and agriculture have spurred the development of numerous synthetic methodologies, allowing for the creation of a wide array of substituted pyrazoles with tailored properties.[7]

The subject of this review, this compound, incorporates several structural features that suggest significant therapeutic potential. The 1-aryl-pyrazol-5-amine core is a well-established pharmacophore, and the presence of a 4-methoxyphenyl group is frequently associated with enhanced biological activity in various classes of compounds. This guide will explore the synthesis of this specific molecule and delve into its potential as an anti-inflammatory, anticancer, and antimicrobial agent, based on structure-activity relationships established for related pyrazole derivatives.

Synthesis of this compound

The construction of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. A highly efficient and regioselective method for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5-amines involves the reaction of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved via the cyclocondensation reaction of ethyl acetoacetate (a β-keto ester) or acetoacetonitrile (a β-ketonitrile) with 4-methoxyphenylhydrazine. The use of acetoacetonitrile is often preferred for the direct synthesis of the 5-amino pyrazole.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetoacetonitrile Acetoacetonitrile Reaction Cyclocondensation Acetoacetonitrile->Reaction Hydrazine 4-Methoxyphenylhydrazine Hydrazine->Reaction Product This compound Reaction->Product Ethanol, Reflux

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole derivatives. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • Acetoacetonitrile

  • 4-Methoxyphenylhydrazine hydrochloride

  • Absolute Ethanol

  • Triethylamine or Sodium Acetate (as a base)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of acetoacetonitrile (1.0 eq) in absolute ethanol, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and a base such as triethylamine (1.1 eq) or sodium acetate (1.1 eq).

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for a wide range of therapeutic applications.[7] The structural motifs present in this compound suggest a strong potential for several key biological activities.

Anti-inflammatory and Analgesic Activity: A Potential COX-2 Inhibitor

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, often through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] The 1,5-diarylpyrazole scaffold, as seen in the blockbuster drug Celecoxib, is a well-established pharmacophore for COX-2 inhibition.[10]

The structure of this compound shares key features with known COX-2 inhibitors. The 1-aryl substitution is crucial for activity, and the presence of a para-substituted phenyl ring, in this case, a methoxy group, is often associated with enhanced potency and selectivity.[10] Molecular docking studies on similar pyrazole derivatives have shown that the pyrazole core and its substituents can effectively bind to the active site of the COX-2 enzyme.[9]

COX-2_Inhibition_Mechanism cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Pyrazole_Derivative->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[1][5] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3]

The antiproliferative effects of pyrazole derivatives are often linked to the nature and position of substituents on the pyrazole ring. The presence of an amine group at the 5-position and an aryl group at the 1-position are common features in many anticancer pyrazoles.[11] The 4-methoxyphenyl group, in particular, has been incorporated into pyrazole derivatives that exhibit potent cytotoxicity against cancer cells.[3] Further investigation into the specific cellular targets of this compound is warranted to elucidate its potential as an anticancer agent.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole ChalconesMCF-7, HeLa-[3]
Pyrazole-Oxindole Conjugates--[3]
5-Alkylated Selanyl-1H-pyrazolesHepG213.85 - 15.98[1]
Indole-Pyrazole HybridsHCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazole Carbaldehyde DerivativesMCF70.25[1]
Antimicrobial Activity

The pyrazole nucleus is a constituent of various compounds that exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[4][6][12] The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Structure-activity relationship studies have indicated that the antimicrobial potency of pyrazole derivatives can be significantly influenced by the substituents on the heterocyclic ring. The presence of a methoxy group on the phenyl ring has been shown to enhance the antibacterial and antifungal activity in some pyrazoline derivatives.[13] Therefore, this compound represents a promising candidate for the development of novel antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 3E. coli0.25[4]
Pyrazole Derivative 4S. epidermidis0.25[4]
Pyrazole Derivative 2A. niger1[4]
Pyrazoline DerivativeB. subtilis64[13]
Pyrazoline DerivativeE. faecalis32[13]
Pyrazoline DerivativeC. albicans64[13]

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule with significant potential for therapeutic applications. Based on the extensive literature on pyrazole derivatives, this compound is a prime candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The well-established synthetic routes to the pyrazole core, coupled with the promising biological activities associated with its structural motifs, make it an attractive target for further research and development.

Future studies should focus on the optimization of its synthesis, comprehensive in vitro and in vivo evaluation of its biological activities, and detailed mechanistic studies to identify its cellular targets. Such investigations will be crucial in unlocking the full therapeutic potential of this promising pyrazole derivative.

References

  • A series of dual inhibitors containing a 1,5-diarylpyrazole and a urea were designed, synthesized, and evaluated as novel COX-2/sEH dual inhibitors in vitro using recombinant enzyme assays and in vivo using a lipopolysaccharide (LPS) induced model of pain in rats. [Journal of Medicinal Chemistry] ([Link])
  • NASSAR, E. Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 2010.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [PubMed Central] ([Link])
  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. [PubMed] ([Link])
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [PubMed Central] ([Link])
  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-aryl-1H-pyrazol-5-amines and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. [Taylor & Francis Online] ([Link])
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [PubMed Central] ([Link])
  • Pyrazoles as anticancer agents: Recent advances.
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives.
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [International Journal of ChemTech Research] ([Link])
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [PubMed Central] ([Link])
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [PubMed] ([Link])
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [MDPI] ([Link])
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Journal of Research in Pharmacy] ([Link])
  • Synthesis and antimicrobial activity of some novel pyrazoles. [Scholars Research Library] ([Link])
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [MDPI] ([Link])
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [PubMed Central] ([Link])
  • Current status of pyrazole and its biological activities. [PubMed Central] ([Link])
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

A Theoretical and Computational Analysis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A Framework for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines the probable structural, electronic, and spectroscopic properties of the title compound, establishing a predictive framework to guide its synthesis, characterization, and evaluation as a potential therapeutic agent. By leveraging computational methods such as Density Functional Theory (DFT) and molecular docking, we elucidate key molecular attributes that govern its reactivity and biological potential. Methodologies for quantum chemical calculations, predictive spectroscopy, and in-silico bioactivity screening are detailed to provide researchers and drug development professionals with a robust, scientifically-grounded roadmap for future investigations.

Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[3] Its structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a "privileged scaffold" in drug discovery.[2] Compounds incorporating the pyrazole moiety are present in well-known drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction), underscoring their therapeutic relevance.[4]

The specific compound of interest, this compound, combines several key pharmacophoric features:

  • The Pyrazole Core: Provides a rigid scaffold and acts as both a hydrogen bond donor (amine group) and acceptor (ring nitrogens).

  • The 4-Methoxyphenyl Group: Influences electronic properties and can participate in hydrophobic and π-π stacking interactions within a biological target.

  • The 5-Amino Group: A critical functional group that can serve as a key hydrogen-bonding moiety and a primary point for further chemical modification.

  • The 3-Methyl Group: Provides steric bulk and can contribute to hydrophobic interactions.

While direct experimental and theoretical studies on this exact molecule are not extensively published, this guide synthesizes data from closely related analogs and established computational principles to construct a detailed theoretical profile. This approach allows for the rational design of future experiments and accelerates the evaluation of its therapeutic potential.

Molecular Structure and Conformational Analysis

The three-dimensional structure and intermolecular interactions of a molecule are fundamental to its physical properties and biological activity. Computational chemistry provides powerful tools to predict these attributes with high accuracy.[5]

Predicted Molecular Geometry

The geometry of this compound can be optimized using Density Functional Theory (DFT), a method that offers a reliable balance of accuracy and computational efficiency for studying organic molecules.[5] Single-crystal X-ray diffraction studies on the closely related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, reveal that the methoxybenzene group is essentially planar and adopts a significant dihedral angle of 37.01° relative to the pyrazole ring.[6][7] A similar non-planar conformation is expected for the title compound due to steric hindrance between the rings, which is a critical factor influencing its ability to fit into a protein's binding pocket. The pyrazole ring itself is expected to be largely planar, a characteristic feature of aromatic systems.[3]

Below is a diagram representing the molecular structure.

Caption: Predicted 2D structure of this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, one can identify specific atoms involved in hydrogen bonds, π-stacking, and other van der Waals forces. For a related compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, Hirshfeld analysis showed that H···H (41.5%) and O···H/H···O (22.4%) interactions were the most significant contributors to crystal packing.[8] A similar analysis for the title compound would likely highlight the importance of N-H···N hydrogen bonds involving the amine group and pyrazole nitrogen, as well as numerous H···H contacts, which would be crucial for understanding its solid-state properties and solubility.

Quantum Chemical Properties and Reactivity

The electronic structure of a molecule, as described by quantum mechanics, dictates its chemical reactivity and many of its physical properties. DFT calculations can provide deep insights into these characteristics.[5]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the 5-amino group, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential is expected around the pyrazole nitrogen atoms and the oxygen of the methoxy group, indicating these are likely sites for hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit a positive potential, marking them as key hydrogen bond donor sites.

Computational Analysis Workflow

The following workflow outlines the standard procedure for conducting a theoretical analysis of a novel compound.

G A Input Molecular Structure (e.g., from ChemDraw or Avogadro) B Geometry Optimization (e.g., DFT: B3LYP/6-311G) A->B C Frequency Calculation (Confirms minimum energy state) B->C D Electronic Property Analysis C->D E Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E F Molecular Electrostatic Potential (MEP) (Identifies reactive sites) D->F G Population Analysis (Calculates atomic charges) D->G G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Select & Download Target Protein (PDB) B Prepare Protein (Remove water, add H+) A->B E Define Active Site (Generate Grid Box) B->E C Generate & Minimize Ligand 3D Structure D Prepare Ligand (Assign charges, torsions) C->D D->E F Execute Docking (e.g., AutoDock Vina) E->F G Rank Poses by Binding Energy Score F->G H Visualize & Analyze Protein-Ligand Interactions G->H

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This document provides a comprehensive guide for the evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a novel compound with structural similarities to known kinase inhibitors, as a potential therapeutic agent. These application notes offer detailed protocols for characterizing its inhibitory activity, from initial in vitro kinase assays to cell-based functional assays, providing a robust framework for its preclinical assessment.

Introduction: The Rationale for Investigating this compound

This compound belongs to the aryl-substituted pyrazole class of compounds.[3] While this specific molecule is not extensively characterized as a kinase inhibitor in the public domain, its core pyrazole structure is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[2][4] The methoxyphenyl group may enhance binding affinity and selectivity, making it a compelling candidate for investigation.

Given the prevalence of pyrazole-based inhibitors for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), this guide will focus on protocols to assess the activity of this compound against these two important kinase families.[1] CDKs are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6] The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in cancers and inflammatory diseases.[7][8][9]

Compound Quality Control: The Foundation of Reliable Data

Before commencing any biological evaluation, it is imperative to ensure the identity, purity, and stability of the test compound.

2.1. Identity and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with detection at multiple wavelengths. A purity of >95% is recommended for biological assays.

2.2. Solubility and Stability

The solubility of the compound in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays) should be determined.[10] Stability in these solvents and under assay conditions should also be evaluated to ensure that the observed biological effects are not due to compound degradation.[10]

In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase(s). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12][13]

3.1. Proposed Kinase Panel for Initial Screening

Based on the prevalence of pyrazole inhibitors for CDKs and JAKs, an initial screening panel could include:

  • CDK Family: CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1

  • JAK Family: JAK1, JAK2, JAK3

3.2. Protocol: ADP-Glo™ Kinase Assay [11][12][14]

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Purified, active kinase (e.g., CDK2/Cyclin A)

  • Substrate specific for the kinase (e.g., Histone H1 for CDK2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase being tested)

  • Opaque-walled 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compound further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1.25 µL of the test compound at various concentrations to the wells.

    • Add 1.25 µL of a 4x kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of a 2x ATP solution.

    • Include "no kinase" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

3.3. Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
CDK1/Cyclin B850
CDK2/Cyclin A75
CDK4/Cyclin D11200
JAK1250
JAK2150
JAK3900

Cell-Based Assays: Assessing Cellular Potency and On-Target Effects

Cell-based assays are critical for determining if the compound can penetrate cells and exert a biological effect.

4.1. Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®) [15][16][17][18][19]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line(s) relevant to the target kinases (e.g., HCT116 for CDK2, HEL for JAK2)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence.

4.2. Data Analysis and Presentation

Calculate the half-maximal growth inhibitory concentration (GI50) using a non-linear regression analysis of the dose-response curve.

Table 2: Hypothetical Anti-proliferative Activity of this compound

Cell LinePrimary Kinase Dependency (Hypothesized)GI50 (µM)
HCT116 (Colon Cancer)CDK20.5
MCF-7 (Breast Cancer)CDK4/62.1
HEL (Erythroleukemia)JAK20.8
K562 (CML)BCR-ABL>10

4.3. Protocol: Western Blotting for Phosphorylated Substrates [20][21]

Western blotting can confirm on-target activity by measuring the phosphorylation status of downstream substrates of the target kinase. For example, inhibition of CDK2 would lead to a decrease in phosphorylated Retinoblastoma protein (pRb), while JAK2 inhibition would decrease phosphorylated STAT3 (pSTAT3).

Materials:

  • Relevant cancer cell lines

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pRb, anti-Rb, anti-pSTAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer membranes (PVDF)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 2, 6, or 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[20] (Note: Avoid milk for phospho-protein detection as it contains phosphoproteins that can cause high background).[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

Visualizing Workflows and Pathways

5.1. Experimental Workflow

G cluster_0 Compound Preparation & QC cluster_1 In Vitro Screening cluster_2 Cell-Based Assays synthesis Synthesis of 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine qc Purity & Identity (NMR, MS, HPLC) synthesis->qc solubility Solubility & Stability Testing qc->solubility invitro_assay ADP-Glo Kinase Assay (CDK & JAK panels) solubility->invitro_assay ic50 IC50 Determination invitro_assay->ic50 viability Cell Viability Assay (CellTiter-Glo) ic50->viability gi50 GI50 Determination viability->gi50 western Western Blot (pRb, pSTAT3) gi50->western on_target On-Target Effect Confirmation western->on_target

Caption: Workflow for evaluating a novel kinase inhibitor.

5.2. Hypothesized Signaling Pathway Inhibition

G cluster_cdk CDK/Rb Pathway cluster_jak JAK/STAT Pathway GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb pRb E2F E2F pRb->E2F releases Rb_E2F->pRb CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase S-Phase Entry E2F->S_Phase promotes CyclinE_CDK2->pRb further phosphorylates Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene_Exp Gene Expression (Proliferation, Survival) Nucleus->Gene_Exp regulates Inhibitor 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Inhibitor->CyclinE_CDK2 inhibits Inhibitor->JAK inhibits

Caption: Hypothesized inhibition of CDK and JAK pathways.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. The described protocols for in vitro and cell-based assays will enable researchers to determine its potency, selectivity, and cellular effects. Positive results from these studies would warrant further investigation, including broader kinase profiling to assess selectivity across the kinome, mechanistic studies to determine the mode of inhibition, and eventual in vivo studies to evaluate efficacy and safety in preclinical models.

References

  • Arbouzova, N. I., & Zeidler, M. P. (2006). JAK/STAT signalling in Drosophila: insights into conserved regulatory and cellular functions. Development, 133(14), 2605-2616. URL: [Link]
  • Cree, I. A., & Andreotti, P. E. (1997). A comparison of the ATP-based luminescence assay and the MTT assay in an established human ovarian cancer cell line. Journal of immunological methods, 210(2), 149-157. URL: [Link]
  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81-88. URL: [Link]
  • Levy, D. E., & Darnell, J. E. (2002). Stats: transcriptional control and biological impact. Nature reviews Molecular cell biology, 3(9), 651-662. URL: [Link]
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. URL: [Link]
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews Cancer, 9(3), 153-166. URL: [Link]
  • O'Shea, J. J., Gadina, M., & Siegel, R. M. (2019). Cytokines and cytokine receptors. In Clinical Immunology (pp. 129-155). Elsevier. URL: [Link]
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. URL: [Link]
  • Creative Diagnostics. (n.d.).
  • Elabscience. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. URL: [Link]
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. URL: [Link]
  • QIAGEN. (n.d.). CDK5 Signaling. URL: [Link]
  • Frontiers. (2023).
  • Wikipedia. (n.d.). Cyclin-dependent kinase. URL: [Link]
  • Kymos. (2025). Quality control of small molecules. URL: [Link]
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. URL: [Link]
  • National Center for Biotechnology Information. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. URL: [Link]
  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. URL: [Link]
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. URL: [Link]
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. URL: [Link]
  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. URL: [Link]
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. URL: [Link]
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. URL: [Link]

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Illuminating the Future: Pyrazole Derivatives as Key Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazoles in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. At the heart of this innovation lies the development of advanced organic materials that govern the efficiency, stability, and color purity of the devices. Among the diverse classes of organic compounds explored, pyrazole derivatives have emerged as a highly promising and versatile platform for the construction of high-performance OLEDs.[1] Their unique electronic properties, thermal stability, and tunable molecular structures make them exceptional candidates for various roles within the OLED architecture, including as emissive materials, host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and charge-transporting layers.[2][3]

This comprehensive guide delves into the multifaceted applications of pyrazole derivatives in OLEDs. We will explore the fundamental principles behind their performance, provide detailed protocols for the synthesis of a representative pyrazole-based material and the fabrication of an OLED device, and present characterization techniques to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of materials science and drug development who are interested in leveraging the potential of pyrazole chemistry for next-generation optoelectronic applications.

The Versatility of Pyrazole Derivatives in OLEDs: A Multifaceted Role

The efficacy of pyrazole derivatives in OLEDs stems from their inherent electronic characteristics. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be readily functionalized to fine-tune its electron-donating or electron-accepting nature. This chemical versatility allows for the rational design of molecules with tailored energy levels (HOMO and LUMO), high triplet energies, and balanced charge transport properties, all of which are critical for efficient electroluminescence.

Bipolar Host Materials: Enabling High-Efficiency Phosphorescent and TADF OLEDs

One of the most significant applications of pyrazole derivatives is as bipolar host materials in the emissive layer of phosphorescent and TADF OLEDs.[2][3] To achieve high efficiency, the host material must possess a high triplet energy to prevent energy back-transfer from the phosphorescent or TADF emitter. Additionally, balanced transport of both holes and electrons to the emissive zone is crucial for efficient recombination.[4]

Pyrazole moieties, being electron-deficient, are often combined with electron-donating units like carbazole to create bipolar molecules.[2] This molecular design ensures efficient transport of both charge carriers. For instance, compounds like 5-(3-(9H-carbazol-9-yl)phenyl)-1,3-dipyrazolbenzene (m-CzDPz) have demonstrated excellent performance as universal host materials for both blue and green phosphorescent and TADF OLEDs, achieving high external quantum efficiencies (EQEs) of up to 29.0% for green phosphorescent devices.[2]

Application Spotlight: Pyrazole Derivatives in Action

To illustrate the practical impact of pyrazole derivatives, the following table summarizes the performance of several key materials in OLED devices as reported in the literature.

Pyrazole DerivativeRole in OLEDEmitterMax. EQE (%)Emission ColorReference
m-CzDPzBipolar HostBlue Phosphor26.8Blue[2]
3-CzDPzBipolar HostGreen Phosphor29.0Green[2]
DCzCPBipolar HostGreen TADF21.2Green[3]
Os(II)-based pyrazinyl azolateEmitter-11.5Near-Infrared[5]

Protocols for Synthesis, Device Fabrication, and Characterization

To facilitate the exploration and application of pyrazole derivatives in OLED research, this section provides detailed, step-by-step protocols for the synthesis of a representative bipolar host material, the fabrication of a phosphorescent OLED, and the characterization of the material and the device.

Protocol 1: Synthesis of a Representative Pyrazole-Carbazole Bipolar Host Material

This protocol outlines a general synthetic route for a pyrazole-carbazole derivative, inspired by common methods such as the Ullmann condensation and Suzuki cross-coupling reactions reported in the literature.[6]

Diagram: Synthetic Pathway for a Pyrazole-Carbazole Derivative

Synthesis A Pyrazole C 2-Bromo-5-(pyrazol-1-yl)pyridine A->C Ullmann Condensation B 2-Bromo-5-iodopyridine B->C E Target Pyrazole-Carbazole Host C->E Suzuki Cross-Coupling D 9-Phenylcarbazole Boronic Acid D->E

Caption: Synthetic route for a pyrazole-carbazole host material.

Materials and Reagents:

  • Pyrazole

  • 2-Bromo-5-iodopyridine

  • 9-Phenylcarbazole

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Copper iodide (CuI)

  • L-proline

  • Solvents (e.g., DMF, Toluene, THF)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Bromo-5-(pyrazol-1-yl)pyridine:

    • In a nitrogen-purged flask, dissolve pyrazole and 2-bromo-5-iodopyridine in DMF.

    • Add copper iodide (CuI), L-proline, and potassium carbonate (K₂CO₃).

    • Heat the mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours) under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-5-(pyrazol-1-yl)pyridine.

  • Synthesis of 9-Phenylcarbazole Boronic Acid:

    • Dissolve 9-phenylcarbazole in dry THF in a nitrogen-purged flask and cool to a low temperature (e.g., -78 °C).

    • Slowly add n-BuLi and stir for a specified time (e.g., 1 hour).

    • Add trimethyl borate and allow the mixture to warm to room temperature overnight.

    • Quench the reaction with dilute HCl and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the boronic acid derivative.

  • Suzuki Cross-Coupling to form the Target Host Material:

    • In a nitrogen-purged flask, combine 2-bromo-5-(pyrazol-1-yl)pyridine, 9-phenylcarbazole boronic acid, a palladium catalyst, and a base in a solvent mixture (e.g., toluene/ethanol/water).

    • Reflux the mixture for a specified time (e.g., 12 hours) under a nitrogen atmosphere.

    • After cooling, perform a standard aqueous work-up and extraction.

    • Purify the final product by column chromatography and recrystallization to yield the pure pyrazole-carbazole bipolar host material.

Protocol 2: Fabrication of a Solution-Processed Phosphorescent OLED

This protocol describes the fabrication of a multilayer OLED using a solution-based spin-coating method for the organic layers and thermal evaporation for the cathode.

Diagram: OLED Fabrication Workflow

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin-Coating) cluster_2 Cathode Deposition & Encapsulation A ITO Substrate Cleaning (Detergent, DI Water, Solvents) B UV-Ozone Treatment A->B C PEDOT:PSS (HIL) Spin-coat & Anneal B->C D Emissive Layer (Host:Emitter) Spin-coat & Anneal C->D E Electron Transport Layer (ETL) (Optional, Spin-coat or Evaporate) D->E F Cathode (LiF/Al) Thermal Evaporation D->F E->F G Encapsulation (UV-curable epoxy & glass slide) F->G

Caption: Step-by-step workflow for OLED fabrication.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Pyrazole-based host material (synthesized in Protocol 1)

  • Phosphorescent emitter (e.g., Ir(ppy)₃)

  • Electron transport material (ETL) (e.g., TPBi) (optional)

  • Chlorobenzene (or other suitable organic solvent)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • UV-ozone cleaner

  • Glovebox with a nitrogen atmosphere

  • UV-curable epoxy and glass coverslips for encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for a specified time (e.g., 15 minutes) to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 60 seconds).

    • Anneal the substrates on a hotplate at a defined temperature (e.g., 120 °C) for a certain time (e.g., 15 minutes) to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the pyrazole host material and the phosphorescent emitter in chlorobenzene at a specific weight ratio (e.g., 90:10 host:emitter) and concentration.

    • Spin-coat the EML solution onto the PEDOT:PSS layer.

    • Anneal the substrates on a hotplate at a suitable temperature to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • (Optional) Deposit an ETL layer either by spin-coating or thermal evaporation.

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) at a high vacuum.

  • Encapsulation:

    • Encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Protocol 3: Characterization of Pyrazole-Based Materials and OLEDs

Material Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized pyrazole derivatives.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the materials, which are crucial for device lifetime.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties, including the absorption and emission spectra, and to calculate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials, which are important for understanding charge injection and transport properties.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of the fabricated OLEDs.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and color coordinates (CIE).

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Diagram: OLED Characterization Setup

OLED_Characterization A OLED Device C Photodetector (Luminance Measurement) A->C D Spectrometer (EL Spectrum) A->D B Source Meter (Voltage/Current Supply) B->A E Computer (Data Acquisition & Analysis) B->E C->E D->E

Caption: Schematic of an OLED characterization system.

Conclusion and Future Outlook

Pyrazole derivatives have unequivocally established themselves as a cornerstone in the ongoing advancement of OLED technology. Their remarkable versatility as emitters, hosts, and charge-transporting materials, coupled with their synthetic accessibility, positions them at the forefront of materials innovation for next-generation displays and lighting. The protocols and application notes provided herein offer a foundational framework for researchers to explore and harness the full potential of this exciting class of organic compounds. Future research will likely focus on the development of novel pyrazole-based materials with even higher efficiencies, enhanced stability, and tailored properties for specific applications, such as deep-blue emitters and materials for flexible and transparent OLEDs. The continued exploration of pyrazole chemistry promises to unlock new frontiers in the performance and application of organic electronics.

References

  • Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. ACS Publications.
  • Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chromenopyrazole-Based Bipolar Host Materials for Solution-Processable Thermally Activated Delayed Fluorescence OLEDs Exhibiting High Efficiency and Low Roll-off. ResearchGate.
  • Prediction of the Charge Transport and Electronic Properties of Two Pyrazole Derivatives in terms of Their Solid Molecular Arrangements and Reorganization Energy: The Effects of Nitro Groups on Structure-Property Relationship. ResearchGate.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Pyrazolyl-substituted polyconjugated molecules for optoelectronic applications. ResearchGate.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications.
  • Synthesis of pyrazole derivatives under irradiation from blue LEDs. ResearchGate.
  • Boosting Efficiency of Near-Infrared Organic Light-Emitting Diodes with Os(II)-Based Pyrazinyl Azolate Emitters. ResearchGate.
  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.
  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. ACS Publications.
  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C.
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central.
  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed.
  • Near-Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. ResearchGate.
  • The Role of Bipolar Host Materials in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. PubMed.
  • Electron Transport Materials for Organic Light-Emitting Diodes. ResearchGate.

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Application Notes and Protocols for Investigating the Biological Activity of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, enhance crucial drug-like characteristics such as lipophilicity and solubility.[3] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, treating a wide array of conditions from inflammation (Celecoxib) to psychiatric disorders (CDPPB).[1][3]

This guide focuses on a specific derivative, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine . While extensive research on this exact molecule is emerging, its structural components—the 1-aryl-pyrazol-5-amine core—are strongly associated with significant biological activities in closely related analogues. Aryl-substituted pyrazoles are well-documented as promising candidates for drug discovery, with demonstrated antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][5][6][7]

These application notes provide a comprehensive framework for researchers to systematically investigate the biological potential of this compound. The protocols herein are designed as self-validating systems, grounded in established methodologies for anticancer, anti-inflammatory, and antimicrobial screening.

Section 1: Assessment of Anticancer Activity

The development of novel anticancer agents is a critical area of research.[8] Pyrazole derivatives have shown considerable promise, with some demonstrating the ability to inhibit key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), leading to apoptosis in cancer cells.[9] The initial evaluation of a novel compound involves a tiered approach, beginning with broad cytotoxicity screening and progressing to mechanistic and in vivo efficacy studies.[10][11]

Workflow for Anticancer Efficacy Testing

The following diagram outlines the logical progression for evaluating the anticancer potential of a test compound.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Protocol 1: MTT Assay (Assess Cell Viability/Cytotoxicity) B Determine IC50 Values A->B Data Analysis C Protocol 2: Western Blot (Probe for Apoptosis & Cell Cycle Markers) B->C Active Compound Identified D Identify Potential Signaling Pathway C->D Data Interpretation E Protocol 3: Xenograft Model (Assess Tumor Growth Inhibition) D->E Promising Mechanism Found F Evaluate Preclinical Efficacy E->F Tumor Measurement

Caption: General workflow for anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

Causality: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability.[12] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[14]

Methodology:

  • Cell Plating:

    • Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) under appropriate conditions.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate overnight (e.g., at 37°C, 5% CO₂) to allow cells to attach.[15]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include wells with medium only for blank correction.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[15]

    • Add 10-20 µL of the MTT solution to each well.[14][15]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][15]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Read the absorbance at 570-590 nm using a microplate reader.[14]

Data Analysis & Trustworthiness:

  • Controls: Include untreated cells (negative control), vehicle-treated cells (solvent control), and a known cytotoxic drug like Doxorubicin (positive control).

  • Calculation:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) × 100.

    • Plot Cell Viability (%) against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

ParameterDescriptionExample Value
Cell Line Human colorectal carcinomaHCT-116
Seeding Density Cells per well7,500
Treatment Duration Hours48
Positive Control DoxorubicinIC₅₀ ~2.35 µM[9]
Test Compound This compoundTo be determined
Protocol 2: Mechanistic Analysis via Western Blot

Causality: If the compound demonstrates cytotoxicity, Western blotting can elucidate the mechanism.[16] This technique separates proteins by size and uses specific antibodies to detect target proteins, revealing changes in expression or modification (e.g., cleavage) that indicate pathway activation, such as apoptosis.[17][18]

Methodology:

  • Protein Extraction:

    • Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding 100 µL of 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[18]

  • Gel Electrophoresis:

    • Heat samples at 95-100°C for 5 minutes.

    • Load 20 µg of protein per lane onto an SDS-PAGE gel.[18] Use a pre-stained protein ladder to track migration.

    • Run the gel to separate proteins by molecular weight.[19]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrophoretic transfer system.[17][20]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18][19]

    • Incubate the membrane with a primary antibody (e.g., anti-Caspase-3, anti-PARP, anti-CDK2, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]

    • Wash the membrane three times with TBST for 5 minutes each.[18]

  • Secondary Antibody and Detection:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 4.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Data Analysis & Trustworthiness:

  • Loading Control: Probe for a housekeeping protein like β-actin or GAPDH to ensure equal protein loading across all lanes.

  • Interpretation: Compare the band intensity of target proteins in treated samples versus the untreated control. An increase in cleaved Caspase-3 or cleaved PARP would suggest apoptosis induction. A decrease in CDK2 expression would suggest cell cycle pathway inhibition.

Protocol 3: In Vivo Efficacy in a Xenograft Model

Causality: In vitro results must be validated in a living organism.[11] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer drug efficacy.[21][22][23]

Methodology:

  • Model Establishment:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).[23]

    • Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of each mouse.[22]

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

    • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, daily for 21 days).

    • The control group receives the vehicle only. A positive control group can be treated with a standard-of-care drug.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

Data Analysis & Trustworthiness:

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Statistical Analysis: Compare the mean tumor volumes between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Section 2: Assessment of Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases.[24] Pyrazole derivatives, notably the COX-2 inhibitor Celecoxib, are known for their anti-inflammatory effects.[4] Molecular docking studies suggest that the 5-amino group on the pyrazole ring can form key hydrogen bonds in the active site of enzymes like COX-2.[4] A primary method to screen for anti-inflammatory activity is to measure the inhibition of inflammatory mediators in stimulated immune cells.

Potential Anti-inflammatory Mechanism

Caption: Potential inhibition of the COX-2 pathway.

Protocol 4: In Vitro Anti-inflammatory Assay in Macrophages

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) via pathways like NF-κB. This protocol measures the ability of the test compound to suppress this inflammatory response.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells.

    • Seed 5x10⁴ cells per well in a 96-well plate and incubate overnight.

  • Pre-treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1-2 hours before stimulation.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include control wells: untreated cells, cells with LPS only, and cells with the compound only (to check for direct effects on cell viability).

    • Incubate for 24 hours.

  • Quantification of Nitric Oxide (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant.

    • Incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the NO concentration.

  • Quantification of Cytokines (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis & Trustworthiness:

  • Standard Curve: Generate a sodium nitrite standard curve to calculate the absolute concentration of NO in the samples.

  • Viability Check: Perform a parallel MTT assay on the treated cells to ensure that the reduction in inflammatory markers is not due to cytotoxicity.

  • Positive Control: Use a known anti-inflammatory agent like Dexamethasone as a positive control.

  • Statistical Significance: Compare the levels of NO, TNF-α, and IL-6 in compound-treated groups to the LPS-only group to determine if the inhibition is statistically significant.

Section 3: Assessment of Antimicrobial Activity

The structural features of pyrazoles are also associated with antimicrobial effects.[25][26] Evaluating a new compound against a panel of clinically relevant bacteria and fungi is a standard first step in identifying potential new anti-infective agents.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's potency.

Methodology:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells, creating a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Analysis & Trustworthiness:

  • Standard Antibiotics: Run parallel assays with known antibiotics (e.g., Ciprofloxacin, Ampicillin) to validate the assay's sensitivity and for comparison.

  • Reproducibility: The assay should be performed in triplicate to ensure the results are reproducible.

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Application Notes and Protocols for the Experimental Use of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have made it an indispensable building block in the development of novel therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][3] Notably, several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, feature the pyrazole core, underscoring its clinical significance.[4]

This guide focuses on 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine , a member of the aryl-substituted pyrazole class. The presence of the 4-methoxyphenyl group and the 5-amino moiety suggests a high potential for this compound to engage in meaningful interactions with various biological targets.[5] The methoxy group can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins, while the amino group can act as a crucial hydrogen bond donor or acceptor.[5] This document provides a comprehensive overview of the compound's characteristics and detailed protocols for its application in key biological assays, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for robust and reproducible experimental design. While extensive experimental data for this compound is not widely published, the following information is based on data from closely related analogs and computational predictions.

PropertyValue/RecommendationRationale and Justification
Molecular Formula C₁₁H₁₃N₃ODerived from the chemical structure.
Molecular Weight 203.24 g/mol Calculated from the molecular formula.[4]
Appearance Off-white to light yellow solidTypical for many synthesized pyrazole derivatives.
Solubility Soluble in DMSO (>10 mg/mL), moderately soluble in ethanol.Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving a wide range of organic compounds for biological assays. For cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
Storage Store at -20°C, desiccated, and protected from light.Storing in a cool, dry, and dark environment minimizes degradation due to temperature fluctuations, moisture, and light exposure, ensuring the compound's stability and integrity over time.
Purity ≥95% (recommended for biological assays)High purity is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Purity should be confirmed by methods such as HPLC, LC-MS, and NMR.

Experimental Protocols

The following protocols are designed to be adaptable for the investigation of this compound in common biological assays, based on the known activities of similar pyrazole-based compounds.

Protocol 1: Evaluation of Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] This assay is a fundamental first step in determining the potential cytotoxic effects of a compound on cancer cell lines.[6]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the cell number is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.

  • Incubation Time: A 24-hour incubation allows for the compound to exert its effects on the cell cycle and metabolic activity.

  • MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient conversion to formazan by viable cells without causing cytotoxicity itself.

  • DMSO for Solubilization: DMSO is used to dissolve the formazan crystals, and complete solubilization is crucial for accurate absorbance readings.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare cell suspension seed_plate Seed cells in 96-well plate prep_cells->seed_plate add_compound Add compound to wells seed_plate->add_compound prep_compound Prepare serial dilutions of the compound prep_compound->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

Given that the pyrazole scaffold is a common feature in many kinase inhibitors, it is prudent to screen this compound against a panel of kinases to identify potential targets.[8][9] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Recombinant Kinase: Using a purified recombinant kinase allows for the direct assessment of the compound's effect on the enzyme's activity without the complexity of a cellular environment.

  • Controls: Including positive (known inhibitor) and negative (DMSO) controls is essential for validating the assay and interpreting the results.

Experimental Workflow:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare kinase, substrate, ATP, and compound dilutions add_to_plate Add reagents to a 384-well plate prep_reagents->add_to_plate incubate_rt Incubate at room temperature add_to_plate->incubate_rt add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_rt->add_adpglo incubate_detection Incubate to convert ADP to ATP add_adpglo->incubate_detection add_detection_reagent Add Kinase Detection Reagent incubate_detection->add_detection_reagent read_luminescence Read luminescence add_detection_reagent->read_luminescence calculate_inhibition Calculate % kinase inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution, a 2X substrate/ATP solution, and serial dilutions of this compound in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition using the formula:

      • % Inhibition = 100 - [((Luminescence_sample - Luminescence_background) / (Luminescence_control - Luminescence_background)) * 100]

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 3: Anti-inflammatory Activity via COX-2 Inhibition Assay

Given that many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, this assay is highly relevant.[10][11] A fluorometric COX-2 inhibitor screening kit can be used for this purpose.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening. The fluorescence signal is directly proportional to the COX-2 activity.

  • Selective Inhibitor Control: Using a known selective COX-2 inhibitor, such as celecoxib, as a positive control is crucial for validating the assay's ability to detect selective inhibition.

  • Kinetic Measurement: Measuring the fluorescence kinetically allows for the determination of the initial reaction velocity, which is a more accurate measure of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich's COX-2 Inhibitor Screening Kit).

    • Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the compound dilutions, the enzyme control (buffer only), and the inhibitor control.

    • Add the COX-2 enzyme to all wells except the blank.

    • Prepare a reaction mix containing the COX probe and cofactor.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • Determine the percentage of COX-2 inhibition using the formula:

      • % Inhibition = [1 - (Slope_sample / Slope_control)] * 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Interpretation and Troubleshooting

  • IC₅₀ Values: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the biological activity. A lower IC₅₀ value indicates higher potency.

  • Selectivity Index (SI): When testing against multiple targets (e.g., COX-1 and COX-2, or a panel of kinases), the selectivity index (SI = IC₅₀ of off-target / IC₅₀ of target) is a critical parameter to assess the compound's specificity.

  • Troubleshooting:

    • High background signal: This could be due to contamination, improper washing steps, or issues with the reagents. Ensure all reagents are fresh and properly prepared.

    • Poor reproducibility: This may arise from inconsistent pipetting, temperature fluctuations, or variations in cell seeding. Maintain consistent experimental conditions and use calibrated equipment.

    • No inhibitory activity: The compound may not be active against the chosen target, or there could be issues with its solubility or stability in the assay buffer. Confirm the compound's integrity and solubility before repeating the experiment.

Conclusion

This compound is a promising compound for further investigation in drug discovery, owing to its privileged pyrazole scaffold. The protocols outlined in this guide provide a solid framework for evaluating its antiproliferative, kinase inhibitory, and anti-inflammatory potential. By understanding the rationale behind each experimental step and adhering to best practices, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this and other novel pyrazole derivatives.

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  • Al-Ostath, A., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
  • Echemi. (n.d.). 3-(4-methoxyphenyl)-1-(4-methylphenyl)-1h-pyrazol-5-amine.

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Application Notes and Protocols for the Functionalization of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical functionalization of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine . This pyrazole derivative is a versatile scaffold in medicinal chemistry, and its strategic modification is pivotal for the development of novel therapeutic agents. This document explores key functionalization strategies targeting the reactive 5-amino group and the electron-rich C4 position of the pyrazole ring. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate a diverse library of derivatives for screening and lead optimization. We delve into the mechanistic rationale behind each transformation, offering insights into reaction parameter optimization and expected outcomes. The applications of the resulting functionalized compounds, particularly in the realm of anticancer and anti-inflammatory drug discovery, are also discussed, providing a holistic view of the potential of this valuable chemical entity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in drug design. The subject of this guide, This compound , offers multiple avenues for chemical diversification, primarily through its nucleophilic 5-amino group and the activated C4 position of the pyrazole ring. Functionalization of this core structure allows for the modulation of its physicochemical properties, such as solubility and lipophilicity, and the introduction of pharmacophoric elements to enhance biological activity and target specificity.[3][4]

Strategic Functionalization Pathways

The functionalization of this compound can be strategically approached at two primary sites: the 5-amino group and the C4 position of the pyrazole ring. A third pathway involves the transformation of the amino group into a diazonium salt, which can then be used in a variety of coupling reactions.

Functionalization_Pathways Start This compound N_Func N-Functionalization (5-amino group) Start->N_Func Nucleophilic Reactions C4_Func C4-Functionalization (Pyrazole Ring) Start->C4_Func Electrophilic Aromatic Substitution Diazo Diazotization & Coupling Start->Diazo Diazotization Acylation N-Acylation (Amides) N_Func->Acylation Alkylation N-Alkylation (Secondary Amines) N_Func->Alkylation Schiff_Base Schiff Base Formation (Imines) N_Func->Schiff_Base Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Synthesis N_Func->Pyrazolo_Pyrimidine Halogenation Halogenation C4_Func->Halogenation Formylation Vilsmeier-Haack Formylation C4_Func->Formylation Azo_Coupling Azo Coupling (Azo Dyes) Diazo->Azo_Coupling

Figure 1: Key functionalization pathways for this compound.

N-Functionalization of the 5-Amino Group

The primary amine at the 5-position is a versatile handle for introducing a wide array of functional groups.

N-Acylation to Form Amide Derivatives

The synthesis of amide derivatives is a common strategy to explore structure-activity relationships, as the amide bond can participate in hydrogen bonding interactions with biological targets.

Rationale: The reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, proceeds via a nucleophilic acyl substitution mechanism. The base is crucial to neutralize the HCl generated when using acid chlorides.

Protocol 3.1.1: General Procedure for N-Acylation

N_Acylation_Workflow cluster_workflow N-Acylation Workflow Start Dissolve Pyrazole Amine in Anhydrous Solvent Add_Base Add Base (e.g., Pyridine, TEA) Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Acylating_Agent Add Acylating Agent (Acid Chloride/Anhydride) Cool->Add_Acylating_Agent Stir Stir at RT Add_Acylating_Agent->Stir Workup Aqueous Work-up Stir->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify

Figure 2: Workflow for the N-acylation of this compound.

Detailed Methodology:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere.

  • Add a base (e.g., pyridine or triethylamine, 1.2-2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., benzoyl chloride, acetyl chloride, or acetic anhydride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Acylating AgentBaseSolventTypical YieldReference
Benzoyl ChloridePyridinePyridine>85%[5]
Acetic Anhydride-Acetic Acid>90%[6]
Substituted Benzoyl ChloridesTriethylamineDCM80-95%[7]

Table 1: Representative conditions for N-acylation reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition.[8][9][10] They are typically synthesized via the cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophiles.

Rationale: The reaction proceeds through an initial condensation of the 5-amino group with one of the electrophilic centers of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization involving the N1 of the pyrazole ring and the second electrophilic center, and subsequent dehydration.

Protocol 3.2.1: Synthesis of 2,7-dimethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Pyrazolo_Pyrimidine_Synthesis cluster_workflow Pyrazolo[1,5-a]pyrimidine Synthesis Workflow Start Mix Pyrazole Amine and Acetylacetone in Acetic Acid Reflux Reflux for 4-8 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry

Figure 3: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Methodology:

  • To a solution of this compound (1.0 eq.) in glacial acetic acid, add acetylacetone (1.1 eq.).

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

1,3-DielectrophileSolventCatalystTypical YieldReference
Diethyl malonateSodium Ethoxide/EthanolBase~89%[8]
Ethyl acetoacetateAcetic AcidAcid>80%[11]
β,γ-Unsaturated γ-alkoxy-α-keto estersEthanol-68-95%[1]

Table 2: Conditions for pyrazolo[1,5-a]pyrimidine synthesis.

C4-Functionalization of the Pyrazole Ring

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][13]

Rationale: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from DMF and POCl₃. This electrophile then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Protocol 4.1.1: C4-Formylation of this compound

Vilsmeier_Haack_Workflow cluster_workflow Vilsmeier-Haack Formylation Workflow Prepare_Reagent Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) Add_Pyrazole Add Pyrazole Amine Solution Prepare_Reagent->Add_Pyrazole Heat Heat at 60-80°C Add_Pyrazole->Heat Hydrolyze Hydrolyze with NaOH solution Heat->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Purify Purification Extract->Purify

Figure 4: Workflow for the Vilsmeier-Haack formylation.

Detailed Methodology:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

SubstrateReagentsTemperatureTypical YieldReference
1-Phenyl-3-aryl-1H-pyrazolePOCl₃, DMF60-70 °C85-95%[5]
5-Chloro-1,3-disubstituted-1H-pyrazolePOCl₃, DMF120 °C~55%[14]

Table 3: Representative conditions for Vilsmeier-Haack formylation of pyrazoles.

Halogenation

Direct halogenation at the C4 position can be achieved using N-halosuccinimides (NXS).[15]

Rationale: The reaction proceeds via an electrophilic halogenation mechanism, where the N-halosuccinimide acts as the source of the electrophilic halogen.

Protocol 4.2.1: C4-Bromination using NBS

Detailed Methodology:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or DMSO.

  • Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer, concentrate, and purify the product.

Diazotization and Azo Coupling

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of azo compounds.[16][17]

Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This electrophilic diazonium salt can then react with electron-rich aromatic compounds (coupling components) such as phenols or anilines to form brightly colored azo compounds.

Protocol 5.1.1: Synthesis of an Azo Dye

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Start_Diazo Dissolve Pyrazole Amine in HCl/H2SO4 Cool_Diazo Cool to 0-5°C Add_Nitrite Add NaNO2 solution dropwise Stir_Diazo Stir for 30 min at 0-5°C Prepare_Coupler Prepare solution of coupling component (e.g., phenol) in NaOH solution at 0-5°C Add_Diazonium Add diazonium salt solution to the coupling component solution Stir_Diazo->Add_Diazonium Diazonium Salt Solution Stir_Coupling Stir for 1-2 hours at 0-5°C Filter_Precipitate Filter the azo dye precipitate

Figure 5: Workflow for diazotization and azo coupling.

Detailed Methodology:

  • Diazotization: Dissolve this compound (1.0 eq.) in dilute hydrochloric or sulfuric acid and cool to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azo Coupling: In a separate flask, dissolve the coupling component (e.g., phenol, 1.0 eq.) in an aqueous sodium hydroxide solution and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Applications in Drug Discovery

The functionalized derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities.

  • Anticancer Activity: Many pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, have shown potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[4][18][19]

  • Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Functionalized derivatives of the title compound are being explored for their potential as novel anti-inflammatory and analgesic agents.[3]

  • Antimicrobial Agents: Amide and other derivatives of pyrazole amines have demonstrated promising antibacterial and antifungal activities.[7]

Conclusion

This guide provides a comprehensive overview of the key functionalization strategies for this compound. The detailed protocols and mechanistic insights are intended to empower researchers to efficiently synthesize a wide range of derivatives for various applications, particularly in the field of drug discovery. The versatility of this scaffold, coupled with the robust synthetic methodologies presented, underscores its potential for the development of novel and effective therapeutic agents.

References

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  • Rath, P., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. [Link]
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  • Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1427-1436. [Link]
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  • Bakr, M. F., et al. (2016). Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][1][8][9]triazines. ARKIVOC, 2016(4), 114-129. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This document outlines the scientific rationale and detailed protocols for assessing the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key mediator of inflammation and a target in oncology. Furthermore, protocols to evaluate its downstream effects on cell viability and its position within relevant signaling pathways are presented.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] A notable example is Celecoxib, a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is elevated during inflammation and in various cancers.[4][5] This makes selective COX-2 inhibitors attractive therapeutic agents with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The compound this compound shares structural similarities with known COX-2 inhibitors. Molecular docking studies have suggested its potential to bind to the active site of COX-2. This guide provides the necessary in vitro assays to experimentally validate this hypothesis and characterize its biological activity.

Experimental Rationale and Workflow

The in vitro evaluation of this compound will follow a logical progression, starting from direct enzyme inhibition and moving to cell-based assays to assess its biological effects in a more complex system.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Pathway Analysis a In Vitro COX-1/COX-2 Inhibition Assay b Cell Viability (MTT) Assay a->b Determine cellular potency and therapeutic window c Assessment of Apoptosis (Optional) b->c Investigate mechanism of cell death d MAPK/ERK Pathway Modulation b->d Elucidate downstream signaling effects

Caption: Experimental workflow for the in vitro characterization of this compound.

Section 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of both COX-1 and COX-2 isoforms, allowing for the determination of its potency and selectivity. The principle of this colorimetric assay is based on the peroxidase activity of COX enzymes.[4]

Protocol: Colorimetric COX Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and Celecoxib in DMSO.

    • Prepare working solutions by serial dilution in the Reaction Buffer.

    • Prepare the enzyme solutions (COX-1 and COX-2) in the Reaction Buffer containing Heme.

    • Prepare the substrate solution (Arachidonic Acid and TMPD) in the Reaction Buffer.

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Reaction Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to the respective wells.

    • Add 10 µL of the test compound or control solutions to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data and Interpretation

The results of the COX inhibition assay can be summarized in a table to compare the potency and selectivity of the test compound with the positive control.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound
Celecoxib>100.1>100

A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drug candidates.

Section 2: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is crucial for determining the effect of this compound on cancer cell lines that overexpress COX-2, such as certain colorectal or breast cancer cell lines.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is generated by plotting the percentage of viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 3: Signaling Pathway Analysis

The anti-inflammatory and anti-cancer effects of COX-2 inhibitors are often mediated through the modulation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][8] This pathway plays a critical role in cell proliferation, differentiation, and survival.

G GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival, Inflammation) TranscriptionFactors->GeneExpression COX2 COX-2 GeneExpression->COX2 Upregulation ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->RTK Feedback Loop Inflammation Inflammation Prostaglandins->Inflammation TestCompound This compound TestCompound->COX2

Sources

Application Note and Protocol: One-Pot Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and the Efficiency of One-Pot Syntheses

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The targeted compound, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, is a valuable building block in drug discovery due to the presence of both electron-donating and electron-withdrawing groups, which allows for diverse chemical modifications.[1]

Traditionally, the synthesis of substituted pyrazoles involves multi-step procedures that can be time-consuming and generate significant waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more efficient, economical, and environmentally friendly alternative.[2] This application note provides a detailed protocol for the one-pot synthesis of this compound, elucidating the underlying chemical principles and offering practical insights for its successful implementation.

Reaction Principle: A Tandem Condensation and Cyclization Approach

The synthesis of this compound is achieved through a one-pot reaction involving (4-methoxyphenyl)hydrazine and 3-oxobutanenitrile (acetoacetonitrile). The reaction proceeds via a two-step sequence within a single pot:

  • Condensation: The reaction is initiated by the condensation of the hydrazine with the ketone functionality of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The hydrazone then undergoes an intramolecular nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization, a variation of the Thorpe-Ziegler reaction, results in the formation of the stable five-membered pyrazole ring.[3][4][5]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the one-pot synthesis of the target compound.

Experimental Workflow reagents Reactant Preparation (4-methoxyphenyl)hydrazine 3-oxobutanenitrile reaction One-Pot Reaction - Solvent Addition - Reflux & Monitoring reagents->reaction 1 workup Work-up & Isolation - Cooling & Precipitation - Filtration reaction->workup 2 purification Purification - Recrystallization workup->purification 3 analysis Characterization - NMR, IR, MS purification->analysis 4

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
(4-methoxyphenyl)hydrazine hydrochlorideC₇H₁₁ClN₂O174.63155-158-Irritant, Sensitizer
3-Oxobutanenitrile (Acetoacetonitrile)C₄H₅NO83.09-125Toxic, Flammable
Ethanol (Absolute)C₂H₅OH46.07-11478.5Flammable, Irritant
TriethylamineC₆H₁₅N101.19-11589.5Flammable, Corrosive

Safety Precautions:

  • Hydrazine derivatives are toxic and potential carcinogens. Handle (4-methoxyphenyl)hydrazine hydrochloride in a well-ventilated fume hood.[6][7][8]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][8][9]

  • 3-Oxobutanenitrile is toxic and flammable. Avoid inhalation and contact with skin.

  • Ethanol is a flammable solvent. Ensure no open flames are in the vicinity of the reaction setup.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir the mixture to dissolve the solid.

  • Base Addition: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride and liberate the free hydrazine. Stir for 5 minutes at room temperature.

  • Addition of β-Ketonitrile: Add 3-oxobutanenitrile (0.83 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (20 mL) to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.58 (s, 1H, pyrazole-H), 3.84 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.2, 151.5, 142.1, 134.2, 125.8, 114.5, 95.4, 55.6, 11.8.

  • IR (KBr, cm⁻¹): 3410, 3320 (N-H stretching), 1625 (C=N stretching), 1510, 1250 (C-O stretching).

  • MS (ESI): m/z 204.11 [M+H]⁺.

Reaction Mechanism

The one-pot synthesis proceeds through a well-defined mechanistic pathway, as illustrated below.

Reaction Mechanism cluster_0 Condensation cluster_1 Intramolecular Cyclization (Thorpe-Ziegler Type) Reactants H₃CO-Ph-NHNH₂ + CH₃COCH₂CN Hydrazone H₃CO-Ph-N(H)-N=C(CH₃)CH₂CN Reactants->Hydrazone - H₂O Enamine Intermediate Enamine Hydrazone->Enamine Tautomerization Product This compound Enamine->Product Cyclization

Caption: Mechanism of the one-pot synthesis of this compound.

Causality in Experimental Choices:

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction.

  • Base: Triethylamine is a mild organic base used to neutralize the hydrochloride salt of the hydrazine, allowing the free base to react. It is preferred over stronger inorganic bases to avoid potential side reactions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the condensation and the subsequent intramolecular cyclization to proceed at a reasonable rate.

  • Work-up: The addition of cold water during the work-up is to decrease the solubility of the organic product, thereby promoting its precipitation from the reaction mixture.

  • Purification: Recrystallization from ethanol is an effective method for purifying the final product, as the solubility of the pyrazole derivative is significantly different at high and low temperatures in this solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the efficient one-pot synthesis of this compound. The method is robust, high-yielding, and avoids the need for isolation of intermediates, making it a valuable procedure for researchers in medicinal chemistry and drug development. The elucidation of the reaction mechanism and the rationale behind the experimental choices offer a deeper understanding of the synthesis, enabling its adaptation and optimization for related pyrazole derivatives.

References

  • Thorn, K. A., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1670. [Link]
  • Al-Ostoot, F. H., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1392. [Link]
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  • University of California, Santa Barbara.
  • Castillo, J. C., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1383-1415. [Link]
  • Sure Solvents. (2015). Hydrazine Hydrate 7.
  • Valdés, C., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(4), M1093. [Link]
  • Daou, B., et al. (2014). Microwave-Assisted Preparation of 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as Building Blocks for the Diversity-Oriented Synthesis of Pyrazole-Based Polycyclic Scaffolds. European Journal of Organic Chemistry, 2014(16), 3413-3422. [Link]
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  • Supplementary Inform
  • Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. [Link]

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Application Notes and Protocols: Regiospecific Synthesis of Pyrazol-5-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazol-5-amine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their prevalence in pharmaceuticals, such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, underscores the therapeutic potential of this scaffold.[1][2] The biological activity of these compounds is often intrinsically linked to the specific substitution pattern on the pyrazole ring. Consequently, the ability to control the regioselectivity during synthesis is paramount for accessing desired isomers and exploring structure-activity relationships (SAR) efficiently.

This guide provides an in-depth exploration of the primary strategies for the regiospecific synthesis of pyrazol-5-amine compounds. It is designed to offer both a conceptual understanding of the underlying chemical principles and practical, field-proven protocols for laboratory application. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high regioselectivity.

Core Synthetic Strategies

The most prevalent and versatile method for constructing the pyrazol-5-amine core is the cyclocondensation reaction between a hydrazine derivative and a three-carbon building block. The careful selection of these starting materials and reaction conditions is the key to directing the regiochemical outcome.

Strategy 1: Cyclocondensation of β-Ketonitriles with Hydrazines

This is arguably the most reliable and widely employed method for the synthesis of pyrazol-5-amines.[4][5][6] The reaction proceeds via a well-defined mechanism that inherently favors the formation of the 5-amino isomer.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine (the terminal -NH2 group in substituted hydrazines) on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the pyrazol-5-amine ring after dehydration.[5][6] The regioselectivity is primarily governed by the initial attack on the ketone, which is generally more electrophilic than the nitrile group.

Logical Workflow for β-Ketonitrile Cyclocondensation

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product B_Ketonitrile β-Ketonitrile Initial_Attack Nucleophilic Attack on Carbonyl Carbon B_Ketonitrile->Initial_Attack Hydrazine Hydrazine Derivative Hydrazine->Initial_Attack Intermediate Hydrazone Intermediate Initial_Attack->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Pyrazol_5_amine Pyrazol-5-amine Cyclization->Pyrazol_5_amine Yields

Caption: Workflow of pyrazol-5-amine synthesis from β-ketonitriles.

Experimental Protocol: Synthesis of 1-Aryl-3-substituted-1H-pyrazol-5-amines

This protocol describes a general and efficient microwave-assisted procedure for the synthesis of 1-aryl-1H-pyrazol-5-amines.[7][8][9] Microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating.[10][11][12]

Materials:

  • Appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 mmol)

  • Aryl hydrazine hydrochloride (1.0 mmol)

  • 1 M Hydrochloric acid (HCl) (5 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a designated microwave reactor vial, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 mmol) and the aryl hydrazine hydrochloride (1.0 mmol).

  • Add 5 mL of 1 M HCl to the vial.

  • Place a stir bar in the vial and seal it with an appropriate cap.

  • Place the vial in the microwave reactor and heat the mixture to 150 °C for 10-15 minutes with stirring.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the contents to a beaker.

  • While stirring, basify the solution with 10% NaOH until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it under vacuum.

Self-Validation and Expected Outcome:

  • Yields: Typical isolated yields range from 70-90%.[7]

  • Purity: The product obtained after filtration is often of high purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

  • Regioselectivity: This method consistently yields the 1,5-disubstituted pyrazol-5-amine regioisomer. The regioselectivity can be confirmed by spectroscopic methods such as 1H and 13C NMR, and NOE experiments can be used to definitively establish the connectivity.

Strategy 2: Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including pyrazol-5-amines, in a one-pot fashion.[13][14] These reactions often involve the in situ generation of the necessary precursors.

Mechanistic Rationale

A common MCR for pyrazol-5-amines involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[14][15] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization to afford the pyrazol-5-amine.

Logical Flow of a Three-Component Pyrazol-5-amine Synthesis

cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Michael_Addition Michael Addition Hydrazine->Michael_Addition Unsaturated_Intermediate α,β-Unsaturated Dinitrile Knoevenagel->Unsaturated_Intermediate Unsaturated_Intermediate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Pyrazol_5_amine Substituted Pyrazol-5-amine Cyclization->Pyrazol_5_amine

Caption: Three-component synthesis of pyrazol-5-amines.

Experimental Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This protocol outlines a green and efficient one-pot, three-component synthesis utilizing a recyclable catalyst in an aqueous medium.[14][16][17][18]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Sodium p-toluenesulfonate (NaPTS) (10 mol%)[15]

  • Water (10 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and NaPTS (10 mol%) in water (10 mL).

  • Stir the reaction mixture at room temperature for the time specified by monitoring with TLC (typically 1-2 hours).

  • Upon completion of the reaction, a solid product will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Self-Validation and Expected Outcome:

  • Yields: This method typically affords good to excellent yields.

  • Green Chemistry: The use of water as a solvent and a recyclable catalyst aligns with the principles of green chemistry.[16][17][19]

  • Regioselectivity: The reaction is highly regiospecific, yielding the desired 5-aminopyrazole isomer.

Data Presentation: Comparative Analysis of Synthetic Methods

MethodKey PrecursorsReaction ConditionsTypical YieldsRegioselectivityAdvantagesDisadvantages
β-Ketonitrile Cyclocondensation β-Ketonitrile, HydrazineMicrowave, 150°C, 10-15 min[7]70-90%[7]HighFast, high yielding, versatilePrecursor synthesis may be required
Three-Component Reaction Aldehyde, Malononitrile, HydrazineRoom temp, aqueous medium, catalyst[15]Good to excellentHighOne-pot, atom-economical, greenMay have substrate limitations

Conclusion

The regiospecific synthesis of pyrazol-5-amine compounds is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The protocols outlined in this guide provide robust and validated starting points for the synthesis of these important heterocyclic scaffolds. By understanding the underlying mechanistic principles, researchers can further optimize these reactions and adapt them to their specific synthetic targets in the pursuit of novel therapeutic agents.

References

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  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.
  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2136-2165.
  • Candeias, N. R., et al. (2010). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 15(1), 513-524.
  • Karrouchi, K., et al. (2018). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate.
  • Sapkal, S. B., & Kamble, V. M. (2020). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • El-Faham, A., et al. (2017). General procedures for the synthesis of 5-amino-pyrazole from a condensation reaction of β-ketonitriles 2a with phenyl hydrazine 3a. ResearchGate.
  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
  • de la Torre, P., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(18), 4217.
  • Ghorbani-Choghamarani, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(11), 3241-3251.
  • Li, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(19), 6608.
  • Yoon, J.-Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 131-159.
  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
  • Li, Y., et al. (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 83(15), 8536-8544.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5582-5590.
  • Bagley, M. C., et al. (2009). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate.
  • Koutentis, P. A., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(3), 1341-1349.
  • Portilla, J., et al. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química del Perú, 77(3), 194-211.
  • Al-Zahrani, A. A., et al. (2020). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate.
  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.
  • Wan, J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 4983.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4983.
  • de la Hoz, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(11), 2111.
  • Wan, J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
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  • Bagley, M. C., et al. (2017). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. ResearchGate.

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Application and Protocol for the Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences from the readily available starting material, benzoylacetonitrile, and proceeds through a strategic two-step sequence involving the formation of a key enaminone intermediate followed by a cyclization reaction. This application note details the underlying reaction rationale, provides step-by-step experimental protocols, and includes guidance on characterization, troubleshooting, and safety.

Introduction: The Significance of Pyrazole-5-amines

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,3,5-trisubstituted pyrazole motif, in particular, is a privileged scaffold found in numerous marketed drugs and clinical candidates. The amine functionality at the 5-position of the pyrazole ring serves as a crucial handle for further chemical modifications, enabling the exploration of vast chemical space in the development of novel therapeutic agents. The target molecule, this compound, incorporates key structural features that are often associated with potent and selective biological activity.

Reaction Rationale and Mechanistic Insights

The synthesis of this compound from benzoylacetonitrile is most effectively achieved through a two-step process. A direct reaction of benzoylacetonitrile with (4-methoxyphenyl)hydrazine would lead to the formation of a 3-phenyl substituted pyrazole, not the desired 3-methyl analog. Therefore, a more strategic approach is employed, which involves the initial formation of an enaminone intermediate.

Step 1: Synthesis of the Enaminone Intermediate: Ethyl 3-amino-2-benzoyl-2-butenoate

The key to accessing the 3-methyl-substituted pyrazole is the synthesis of ethyl 3-amino-2-benzoyl-2-butenoate. This intermediate is prepared through the benzoylation of ethyl 3-amino-2-butenoate, which is itself readily synthesized from ethyl acetoacetate and an ammonia source. The benzoylation of enamines can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation). For the purpose of this synthesis, C-acylation is the desired pathway. The regioselectivity of this reaction can be influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, C-acylation is favored under kinetic control at lower temperatures.

Step 2: Cyclization to Form the Pyrazole Ring

The synthesized enaminone, ethyl 3-amino-2-benzoyl-2-butenoate, possesses the requisite electrophilic and nucleophilic centers for cyclization with a hydrazine. The reaction with (4-methoxyphenyl)hydrazine proceeds via a nucleophilic attack of the hydrazine at the benzoyl carbonyl carbon, followed by an intramolecular condensation and dehydration to afford the stable aromatic pyrazole ring. The regiochemistry of the final product is dictated by the initial enaminone structure.

Experimental Protocols

Part A: Synthesis of Ethyl 3-amino-2-benzoyl-2-butenoate (Intermediate 1)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g0.1
Ammonium acetate77.0823.1 g0.3
Ethanol46.07100 mL-
Benzoyl chloride140.5714.1 g0.1
Triethylamine101.1912.1 g0.12
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Synthesis of Ethyl 3-aminobut-2-enoate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and ammonium acetate (23.1 g, 0.3 mol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-aminobut-2-enoate as an oil. This intermediate is used in the next step without further purification.

  • Benzoylation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude ethyl 3-aminobut-2-enoate in dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (12.1 g, 0.12 mol) to the solution.

  • Slowly add a solution of benzoyl chloride (14.1 g, 0.1 mol) in dichloromethane (50 mL) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 3-amino-2-benzoyl-2-butenoate as a crystalline solid. The Z-isomer is typically the more stable and major product.[1]

Part B: Synthesis of this compound (Final Product)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 3-amino-2-benzoyl-2-butenoate247.282.47 g0.01
(4-methoxyphenyl)hydrazine hydrochloride158.611.75 g0.011
Sodium acetate82.030.90 g0.011
Glacial acetic acid60.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 3-amino-2-benzoyl-2-butenoate (2.47 g, 0.01 mol), (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 0.011 mol), and sodium acetate (0.90 g, 0.011 mol) in glacial acetic acid (50 mL).

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Characterization Data (Predicted)

The following characterization data is predicted based on the analysis of structurally similar compounds.[2]

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 4H, Ar-H), 6.95-6.85 (m, 4H, Ar-H), 5.60 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.0, 151.0, 145.0, 133.0, 128.5, 126.0, 114.5, 88.0, 55.5, 12.0.

  • Mass Spectrum (EI): m/z (%) = 217 (M+), 202, 134, 108, 77.

Visualizing the Synthesis

Overall Synthetic Workflow

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Cyclization benzoylacetonitrile Benzoylacetonitrile intermediate1 Ethyl 3-amino-2-benzoyl-2-butenoate benzoylacetonitrile->intermediate1 1. NH4OAc, EtOH 2. Benzoyl Chloride, Et3N, DCM ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate1 final_product This compound intermediate1->final_product AcOH, NaOAc, Reflux hydrazine (4-methoxyphenyl)hydrazine hydrazine->final_product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

G cluster_step1 Step 1: Enaminone Formation (C-acylation) cluster_step2 Step 2: Pyrazole Cyclization A Ethyl 3-aminobut-2-enoate C [Intermediate Complex] A->C + Base (-H+) B Benzoyl Chloride B->C D Ethyl 3-amino-2-benzoyl-2-butenoate C->D - Cl- E Enaminone Intermediate G [Addition Intermediate] E->G F (4-methoxyphenyl)hydrazine F->G Nucleophilic Attack H [Cyclized Intermediate] G->H Intramolecular Condensation I Final Pyrazole Product H->I - H2O

Caption: Simplified reaction mechanism for the two-step synthesis.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low yield in Step 1: The primary side reaction is N-acylation. To favor C-acylation, ensure the reaction is carried out at a low temperature (0 °C) during the addition of benzoyl chloride. Using a non-polar aprotic solvent like dichloromethane is also beneficial.

  • Incomplete cyclization in Step 2: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the enaminone intermediate. The use of glacial acetic acid as both a solvent and a catalyst is crucial. If the reaction stalls, a slight excess of the hydrazine can be added.

  • Purification challenges: The final product may contain unreacted starting materials or side products. Recrystallization from ethanol is generally effective. If impurities persist, column chromatography on silica gel may be necessary.

Safety Precautions:

  • Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a fume hood.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the experimental procedures.

References

  • Aziz, S. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 183-218. [Link]
  • Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. [Link]
  • Fallon, G. D., et al. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821-1825. [Link]
  • Al-Zaydi, K. M. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1798. [Link]
  • Becerra-Vargas, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. In PubChem Compound Database.

Sources

Application Notes and Protocols for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Pyrazole Scaffold

Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A Practical Approach

The synthesis of this compound can be achieved through a reliable and efficient one-pot reaction. This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[5][6]

Synthetic Scheme

synthesis reagent1 4-Methoxyacetophenone intermediate Enaminone Intermediate reagent1->intermediate Reflux reagent2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate product 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine intermediate->product Acetic Acid, Reflux reagent3 Hydrazine Hydrate reagent3->product

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 4-Methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Formation of the Enaminone Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude enaminone intermediate.

  • Cyclization to the Pyrazole:

    • To the crude enaminone intermediate in the same flask, add glacial acetic acid (as solvent) and hydrazine hydrate (1.2 equivalents).

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC until the intermediate is consumed.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product in a desiccator.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

    • Characterize the final product by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Anti-Inflammatory Applications

Putative Mechanism of Action: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Compound->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes, where a chromogenic substrate is oxidized in the presence of prostaglandin G2 (produced from arachidonic acid by the cyclooxygenase activity) to yield a colored product. The absorbance of this product is proportional to the enzyme activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Heme

  • Tris-HCl buffer

  • Celecoxib (positive control)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the reaction buffer (Tris-HCl, pH 8.0) containing heme and the respective enzyme (COX-1 or COX-2).

  • Add serial dilutions of the test compound or celecoxib to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (Example) >100.04>250
Compound 4f (Analogue) ---
This compound Data to be determinedData to be determinedData to be determined
Note: Compound 4f, a pyrazole-hydrazone derivative, showed significant in vivo anti-inflammatory activity.[7] Specific IC50 values for this compound are not currently available in the public domain and would need to be determined experimentally.

Anticancer Applications

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[1][4][8] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4]

Potential Signaling Pathways in Cancer

Anticancer_Pathway cluster_0 Kinase Signaling Kinase Protein Kinases (e.g., CDKs, VEGFR) Proliferation Cell Proliferation Kinase->Proliferation Angiogenesis Angiogenesis Kinase->Angiogenesis Compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction

Caption: Potential anticancer mechanisms involving kinase inhibition and apoptosis induction.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and doxorubicin. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Doxorubicin (Example) 0.1 - 1.00.1 - 1.0
Analogue 37 (Example) 5.21-
This compound Data to be determinedData to be determined
Note: Analogue 37, a pyrazole derivative, exhibited potent antiproliferative activity against the MCF-7 cell line.[4] Specific IC50 values for the title compound are not yet publicly available.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound and standard drugs in DMSO.

  • In a 96-well plate, perform serial twofold dilutions of the compounds in the appropriate broth.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin (Example) 0.25 - 1.00.015 - 0.12-
Fluconazole (Example) --0.25 - 2.0
Analogue 9d (Example) Potent ActivityPotent ActivityPotent Activity
This compound Data to be determinedData to be determinedData to be determined
Note: Analogue 9d, a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide derivative, showed potent antimicrobial activities.[9] Specific MIC values for the title compound need to be experimentally determined.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to investigate its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Future research should focus on a comprehensive evaluation of its biological activities, including the elucidation of its precise mechanisms of action and structure-activity relationship (SAR) studies to optimize its therapeutic potential. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of this intriguing compound.

References

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30433–30453.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers.
  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method for assessing the metabolic activity of cells... (2025). Benchchem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5489.
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3438.
  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(20), 6890.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2020). Bioorganic Chemistry, 94, 103444.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.
  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 58(12), 5087–5105.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Molecular Structure, 1315, 138245.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1473.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3469.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal, 24(3), 268-277.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences, 24(6), 5291.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). Bioorganic Chemistry, 143, 106966.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2018). Molbank, 2018(4), M1018.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (2021). RSC Advances, 11(48), 30209–30225.
  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols. (2012). Bioorganic & Medicinal Chemistry Letters, 22(10), 3443–3447.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 73.
  • IC50 values of some of the representative compounds. (n.d.).
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). Bioorganic Chemistry, 143, 106966.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Avoiding Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to tackle the critical challenge of regioselectivity in pyrazole synthesis.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The Knorr synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3][4] However, a significant hurdle arises when using unsymmetrical 1,3-dicarbonyls, as the reaction can yield two distinct regioisomers.[1][5][6] Controlling the regioselectivity is crucial to ensure the exclusive formation of the desired biologically active isomer, as different regioisomers can have vastly different biological activities and physical properties.[7][8]

This guide provides a comprehensive overview of the factors influencing regioselectivity, troubleshooting strategies for common issues, and detailed protocols for achieving high regioselectivity in your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of regioisomers in my pyrazole synthesis?

A1: The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][7] The initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound, leading to two different reaction pathways and, consequently, two different pyrazole products.[1]

Q2: What are the key factors that control regioselectivity in pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine can block one reaction site, directing the initial attack to the less sterically hindered carbonyl group.[1][7]

  • Electronic Effects: The electronic nature of the substituents is a major driver. Electron-withdrawing groups on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][7] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the site of the initial attack.[1][7]

  • Solvent: The choice of solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[9]

  • Temperature: Temperature can also influence the reaction outcome, with different temperatures sometimes favoring the formation of different isomers.[10][11]

Q3: How can I predict the major regioisomer in a reaction?

A3: Predicting the major regioisomer involves a careful analysis of the factors mentioned above. Generally, the initial attack of the hydrazine will occur at the more electrophilic and less sterically hindered carbonyl carbon. For substituted hydrazines, the more nucleophilic nitrogen atom will typically initiate the attack. For example, in phenylhydrazine, the unsubstituted NH2 group is more nucleophilic.[9]

Q4: What are the best analytical techniques to differentiate and quantify pyrazole regioisomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • 1H and 13C NMR: These techniques can distinguish between isomers based on the chemical shifts of the protons and carbons on the pyrazole ring and its substituents.[12][13][14]

  • 2D NMR (HSQC, HMBC, NOESY): These experiments provide detailed connectivity information. HMBC is particularly useful as it shows long-range correlations between protons and carbons, helping to definitively assign the structure.[15] NOESY can reveal through-space interactions between substituents, which can be different for each regioisomer, aiding in their unambiguous identification.[2]

  • Low-Temperature NMR: If you observe broad or averaged signals in your NMR spectrum due to rapid tautomerism, lowering the temperature of the experiment can slow down this exchange and allow you to see distinct signals for each tautomer.[15]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to separate and quantify the regioisomers in a mixture.

Q5: Are there modern synthetic methods that offer high regioselectivity?

A5: Yes, several modern methods have been developed to achieve high regioselectivity. These include:

  • 1,3-Dipolar Cycloadditions: Reactions of nitrilimines with alkynes can provide highly regioselective access to polysubstituted pyrazoles.[16]

  • Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions, such as those involving copper or silver, have been developed for the regioselective synthesis of pyrazoles.[5][17]

  • Multi-component Reactions: One-pot multi-component reactions can offer efficient and regioselective routes to complex pyrazole derivatives.[18][19]

  • Synthesis from Tosylhydrazones and Alkynes: This method provides a route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[20][21]

Troubleshooting Guides

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties, leading to no strong preference for the initial site of hydrazine attack.[7]

Troubleshooting Workflow:

start Start: 1:1 Regioisomer Ratio solvent Change Solvent to Fluorinated Alcohol (HFIP or TFE) start->solvent analysis Analyze Isomer Ratio by NMR/HPLC solvent->analysis Monitor reaction temp Vary Reaction Temperature temp->analysis hydrazine Modify Hydrazine Substituent (if possible) hydrazine->analysis analysis->temp Unsuccessful analysis->hydrazine Unsuccessful end Achieved High Regioselectivity analysis->end Successful fail Consider Alternative Synthetic Route analysis->fail Unsuccessful

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Solvent Modification: As a first step, changing the solvent can have a dramatic effect. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are highly recommended as they have been shown to significantly enhance regioselectivity.[9] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving the selectivity.[9]

  • Temperature Adjustment: Systematically vary the reaction temperature. In some cases, lower or higher temperatures may favor the formation of one regioisomer over the other.[10]

  • pH Control: The pH of the reaction medium can be critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms.[7] Experiment with both acidic and basic conditions to see how it influences the isomeric ratio.

Issue 2: The major product is the undesired regioisomer.

This occurs when the inherent steric and electronic properties of your starting materials favor the formation of the unwanted isomer under standard conditions.[7]

Strategies for Reversal of Selectivity:

  • Employ a Different Synthetic Strategy: If modifying the reaction conditions of the Knorr synthesis is unsuccessful, consider a different synthetic approach that offers complementary regioselectivity. For example, 1,3-dipolar cycloaddition reactions can provide access to regioisomers that are difficult to obtain through condensation reactions.[22][23]

  • Use of Protecting Groups: In some cases, it may be possible to temporarily protect one of the carbonyl groups of the 1,3-dicarbonyl compound to force the reaction to proceed at the other carbonyl.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regioselectivity of a reaction compared to conventional heating. It can also significantly reduce reaction times.[7]

Data on Solvent Effects on Regioselectivity

The following table illustrates the significant impact of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The two possible regioisomers are designated as A (N-methyl adjacent to the furyl group) and B (N-methyl adjacent to the -CF₃ group).

SolventTemperature (°C)Isomer Ratio (A:B)
Ethanol2560:40
TFE2585:15
HFIP 25 >95:5

This data is illustrative and based on trends reported in the literature.[9]

Experimental Protocols

Protocol 1: Highly Regioselective Knorr Pyrazole Synthesis Using HFIP

This protocol provides a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol describes a microwave-assisted synthesis which can sometimes offer different regioselectivity and faster reaction times.[7]

Materials:

  • α,β-unsaturated ketone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Mechanism of Regioisomer Formation in Knorr Pyrazole Synthesis

The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, which lead to the formation of two possible regioisomers.

cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate 1 Intermediate 1 Attack at C1->Intermediate 1 Intermediate 2 Intermediate 2 Attack at C2->Intermediate 2 Regioisomer A Regioisomer A Intermediate 1->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Intermediate 2->Regioisomer B Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

References

  • ResearchGate. Modern Approaches to the Synthesis of Pyrazoles (A Review).[Link]
  • Organic Chemistry Portal. Pyrazole synthesis.[Link]
  • ACS Publications.
  • MDPI.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[Link]
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
  • Ingenta Connect. Recent Advances in the Regioselective Synthesis of Pyrazoles.[Link]
  • Ewha Womans University. Recent advances in the regioselective synthesis of Pyrazoles.[Link]
  • PubMed Central.
  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[Link]
  • ResearchG
  • Asian Journal of Organic & Medicinal Chemistry.
  • Blucher Chemistry Proceedings. Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones.[Link]
  • RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles.[Link]
  • Visnav.
  • ResearchGate.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[Link]
  • PubMed Central.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.[Link]
  • ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.[Link]
  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.[Link]
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).[Link]

Sources

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We address the most common challenges encountered during the synthesis of this important heterocyclic building block, providing in-depth, experience-driven solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and efficient method is the cyclocondensation reaction between (4-methoxyphenyl)hydrazine (or its hydrochloride salt) and a β-ketonitrile, specifically 3-oxobutanenitrile (acetoacetonitrile). This reaction, a variation of the Knorr pyrazole synthesis, directly installs the required C3-methyl and C5-amino groups in a single, often one-pot, procedure.[1]

Q2: Can I use ethyl acetoacetate instead of 3-oxobutanenitrile?

Yes, but it is a two-step process. Reacting (4-methoxyphenyl)hydrazine with ethyl acetoacetate first yields the corresponding pyrazolone, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (a well-known antioxidant also called Edaravone).[2][3][4] This intermediate must then be converted to the desired 5-amino pyrazole, typically through a multi-step sequence involving nitration and subsequent reduction, or other amination strategies. The direct route with 3-oxobutanenitrile is generally more atom-economical.

Q3: How critical is the issue of regioselectivity in this synthesis?

Regioselectivity is a paramount concern. The reaction between an unsymmetrical hydrazine and an unsymmetrical 1,3-dicarbonyl compound can theoretically produce two regioisomers. For this synthesis, the desired product is this compound. The undesired isomer would be 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine. Fortunately, the reaction with β-ketonitriles is often highly regiospecific.[5] The initial condensation typically occurs between the more nucleophilic nitrogen of the hydrazine (the one not directly attached to the phenyl ring) and the more electrophilic ketone carbonyl, which directs the cyclization to the desired product. However, confirmation of the final structure is crucial.

Q4: How can I definitively confirm the structure and rule out the undesired regioisomer?

While standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) are essential, they can sometimes be ambiguous for distinguishing between these specific regioisomers.[5][6] The most conclusive method for unambiguous structural determination is single-crystal X-ray diffraction.[5][6][7] In the absence of X-ray data, careful analysis of HMBC correlations and comparison to well-characterized literature data is necessary.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction yield is significantly lower than reported values, or it failed entirely. What are the common causes and how can I fix them?

A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Purity of Starting Materials:

    • (4-methoxyphenyl)hydrazine: This reactant is susceptible to oxidation, appearing as a dark oil or solid when degraded. Use freshly sourced or purified material. If using the hydrochloride salt, ensure it is dry and that a suitable base is used to liberate the free hydrazine in situ.

    • 3-Oxobutanenitrile: This reagent can be unstable. Purity should be checked by NMR or GC before use. Degradation can significantly impede the reaction.

  • Reaction Conditions (pH, Solvent, Temperature):

    • pH Control: The reaction is often catalyzed by a weak acid (like acetic acid). The pH must be controlled to facilitate both the initial hydrazone formation and the subsequent intramolecular cyclization. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can lead to side reactions of the β-ketonitrile.

    • Solvent Choice: Ethanol or methanol are common solvents as they effectively dissolve the reactants and facilitate the reaction. Refluxing is a standard condition.[8]

    • Temperature: While reflux is common, overheating can lead to decomposition. Ensure a controlled heating profile. If the reaction is sluggish, a modest increase in temperature or a switch to a higher-boiling solvent (e.g., n-butanol) might be beneficial, but this must be monitored for byproduct formation.

  • Incomplete Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a small additional charge of the catalyst or a prolonged reaction time may be required.

Problem: Formation of Regioisomers and Other Impurities

Q: My final product shows multiple spots on TLC and extra peaks in the NMR, suggesting a mixture of isomers or byproducts. What are these impurities and how can I minimize them and purify my product?

A: This is a critical challenge related to both regioselectivity and side reactions.

Potential Impurities and Causes:

  • Undesired Regioisomer: As discussed in the FAQ, while often regiospecific, reaction conditions can influence the outcome. The formation of the undesired 1,5-dimethyl isomer can occur if the initial condensation happens at the "wrong" nitrogen or carbonyl group. This is generally minimized by the inherent electronic differences in the reactants.

  • Uncyclized Hydrazone Intermediate: The reaction may stall after the formation of the initial hydrazone but before the final ring-closing step. This is often due to suboptimal pH or temperature.

  • Oxidative Dimers: 5-Aminopyrazoles can undergo oxidative dimerization, especially in the presence of transition metals (like copper) or air over long periods.[9] This can be minimized by running the reaction under an inert atmosphere (N₂ or Argon) and avoiding metal contamination.

Troubleshooting and Purification Workflow:

The following diagram outlines a logical workflow for addressing impurity issues.

G cluster_0 Problem Identification cluster_1 Purification Strategy start Impure Product (NMR/TLC) check_isomer Check for Regioisomer (Compare with literature NMR) start->check_isomer check_sm Check for Unreacted Starting Materials check_isomer->check_sm Isomer Absent chromatography Column Chromatography (Silica Gel, e.g., EtOAc/Hexane) check_isomer->chromatography Isomer Present (Similar Polarity) check_other Check for Other Byproducts (e.g., Dimers, Hydrazone) check_sm->check_other SMs Absent check_sm->chromatography SMs Present recrystallize Recrystallization (e.g., Ethanol/Water, Toluene) check_other->recrystallize Byproducts Present recrystallize->chromatography Fails pure_product Pure Product recrystallize->pure_product Successful chromatography->pure_product Successful

Caption: Troubleshooting workflow for product purification.

Purification Protocols:

  • Recrystallization: This is the preferred first step for purification.

    • Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Toluene or ethyl acetate/hexane mixtures can also be effective.

  • Column Chromatography: If recrystallization fails to remove impurities, especially the regioisomer, silica gel chromatography is necessary.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50) is a good starting point. Monitor fractions carefully by TLC.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative procedure based on common literature methods.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Sodium Acetate

  • Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (5-10 mL per gram of hydrazine).

  • Stir the mixture for 15-20 minutes at room temperature to form the free base.

  • Add 3-oxobutanenitrile (1.05 eq) to the mixture. A small amount of glacial acetic acid (0.1 eq) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate / 70% Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis proceeds via a well-established pathway involving hydrazone formation followed by intramolecular cyclization.

Caption: General mechanism for the synthesis.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for this synthesis.

ParameterTypical Value/ConditionNotes
Solvent Ethanol, MethanolProvides good solubility for reactants.
Temperature 75-85 °C (Reflux)Balances reaction rate and stability.
Catalyst Acetic Acid (catalytic amount)Weak acid catalysis is optimal.
Base Sodium Acetate, TriethylamineRequired if starting from hydrazine salt.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70 - 95%Highly dependent on purity of reagents and workup.[8][10]
Purification Recrystallization (Ethanol/H₂O)Often sufficient for high purity material.

References

  • Smolecule. (2024). 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Link
  • T. Fun, S. M. K. A. Shah, S. L. G. E. Lim, S. M. S. V. D. Thevan, & T. S. T. M. Salleh. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3221. Link
  • A. M. A. Al-Gaber, H. S. H. Al-Farhan, & A. A. A. Al-Karbooli. (2021). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2021(4), M1298. Link
  • K. R. Paidi, P. S. S. Y. Patnala, & H. M. T. Maralad, et al. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. RSC Advances, 11(54), 34221-34240. Link
  • S. R. T. M. L. G. M. R. M. P. C. A. G. M. B. C. M. L. G. S. S. A. D. P. P. C. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(22), 6967. Link
  • I. J. Bakanas & G. Moura-Letts. (2018). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synfacts, 14(10), 1055. Link
  • A. D. A. C. J. A. Z. G. R. S. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1229. Link
  • I. K. A. S. V. D. S. O. V. N. S. A. S. A. S. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7795. Link
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • S. K. Agrawal, & D. R. Gupta. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(3), 398-422. Link
  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Link
  • Y. Z. X. L. J. G. C. L. F. S. J. W. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(14), 5369. Link
  • S. R. Turner, & S. A. Raw. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 11, 2008-2026. Link
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272.
  • BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • D. Enders, & A. A. D. M. S. Narayanam. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • A. M. D. L. M. M. M. S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10321-10332. Link
  • Semantic Scholar. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • ChemicalBook. (n.d.). 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Link
  • ResearchGate. (n.d.). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone.
  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
  • PrepChem.com. (n.d.). Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • IJNRD. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. International Journal of Novel Research and Development. Link
  • Asian Journal of Chemistry. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)
  • M. Mashayekhi, K. Tehrani, & F. Kobarfard, et al. (2021). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences, 16(5), 498-508. Link

Sources

Technical Support Center: Degradation of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted aminopyrazole, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The stability of this molecule in solution is a critical factor for accurate in-vitro and in-vivo studies, as well as for formulation development. Degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. This guide will help you understand and mitigate these risks.

The structure of this compound, with its pyrazole core, a reactive 5-amino group, and a methoxyphenyl substituent, presents several potential sites for degradation.[1][3] Understanding the interplay of these functional groups is key to predicting and controlling its stability.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time

  • Potential Cause 1: Hydrolytic Degradation. The compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The pyrazole ring itself is generally stable, but the exocyclic amine group can be a site for hydrolytic reactions.

  • Troubleshooting Steps:

    • pH Monitoring and Control: Regularly measure the pH of your solution. If it deviates from the optimal range, adjust it using appropriate buffers. For many amine-containing compounds, neutral to slightly acidic conditions (pH 5-7) are often preferred for stability.

    • Buffer Selection: Use buffers with known stability and compatibility with your compound. Phosphate or acetate buffers are common choices. Avoid buffers that could catalyze degradation.

    • Conduct a pH Profile Study: To determine the optimal pH for stability, perform a simple study by dissolving the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12) and monitor its concentration over time using a stability-indicating HPLC method.

  • Potential Cause 2: Oxidative Degradation. The 5-amino group and the electron-rich methoxyphenyl ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[4]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. However, ensure the antioxidant does not interfere with your assay.

    • Avoid Metal Contamination: Use high-purity solvents and glassware to minimize trace metal ion contamination, which can catalyze oxidation.

  • Potential Cause 3: Photodegradation. Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store your solutions in amber-colored vials or wrap your containers with aluminum foil.

    • Work in a Controlled Lighting Environment: Conduct experiments under yellow light or in a dark room whenever possible.

Issue 2: Appearance of Unknown Peaks in Chromatograms

  • Potential Cause: Formation of Degradation Products. The new peaks are likely degradation products resulting from one or more of the pathways mentioned above.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use techniques like LC-MS/MS to determine the mass of the unknown peaks. The fragmentation pattern can provide clues about the structure of the degradation products.[5]

    • Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradation products. This will help in confirming the identity of the unknown peaks observed in your stability samples.[6][7][8]

    • Develop a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound?

Based on its structure, the most probable degradation pathways are oxidation of the 5-amino group and the methoxyphenyl ring, and potential hydrolysis under extreme pH conditions. The electron-donating nature of the methoxy group can increase the electron density of the phenyl ring, potentially making it more susceptible to oxidation.[9]

Q2: How can I prepare a stock solution of this compound to maximize its stability?

To prepare a stable stock solution, follow these recommendations:

  • Solvent: Use a high-purity, degassed organic solvent like DMSO or ethanol.

  • pH: If an aqueous buffer is required for dilution, use a slightly acidic to neutral pH (5-7).

  • Temperature: Store the stock solution at low temperatures (-20°C or -80°C).

  • Light: Protect the solution from light by using amber vials.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: What are the expected degradation products I should look for?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related compounds, you might expect to see:

  • Oxidation Products: Formation of N-oxides at the pyrazole ring nitrogens or the exocyclic amine, or hydroxylation of the methoxyphenyl ring. Dimerization through the amino group to form azo compounds is also a possibility under certain oxidative conditions.[4]

  • Hydrolysis Products: Under harsh acidic or basic conditions, cleavage of the methoxy group to a hydroxyl group or, less likely, opening of the pyrazole ring could occur.

  • Photodegradation Products: Complex rearrangements or dimerizations are possible upon exposure to UV light.

Q4: Is there a recommended HPLC method for stability testing?

A good starting point for developing a stability-indicating HPLC method would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid).[10] UV detection at the compound's λmax would be appropriate. It is crucial to validate this method to ensure it can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[6][7][8][11]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or PDA detector

  • LC-MS/MS system (for characterization)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 N HCl and/or heat at 60°C for a defined period.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 N NaOH and/or heat at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. If no degradation is observed after 24 hours at room temperature, repeat with 30% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound and a solution of the compound in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS/MS.

Data Presentation:

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 hRoom Temp
1 N HCl8 h60°C
Alkaline Hydrolysis0.1 N NaOH24 hRoom Temp
1 N NaOH8 h60°C
Oxidative3% H₂O₂24 hRoom Temp
30% H₂O₂8 hRoom Temp
Thermal (Solution)Water24 h60°C
Thermal (Solid)-24 h60°C
Photolytic (Solution)Light Chamber-Room Temp
Photolytic (Solid)Light Chamber-Room Temp

This table should be filled with experimental data.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column has also been reported for a similar compound.[10]

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector, monitor at the λmax of the parent compound and also scan a wider range (e.g., 200-400 nm) to detect degradants with different chromophores.

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

DOT Script for Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start 1 mg/mL Stock Solution in Methanol/Acetonitrile Acid Acidic (0.1N/1N HCl, RT/60°C) Start->Acid Expose to Stress Base Alkaline (0.1N/1N NaOH, RT/60°C) Start->Base Expose to Stress Oxidation Oxidative (3%/30% H2O2, RT) Start->Oxidation Expose to Stress Thermal Thermal (60°C, Solid & Solution) Start->Thermal Expose to Stress Photo Photolytic (ICH Guidelines) Start->Photo Expose to Stress HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS Characterization HPLC->LCMS Identify Degradants

Caption: Workflow for the forced degradation study of this compound.

DOT Script for Key Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photodegradation Photodegradation Parent 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine N_Oxide N-Oxide (Pyrazole or Amine) Parent->N_Oxide H2O2 Hydroxylation Hydroxylated Methoxyphenyl Ring Parent->Hydroxylation H2O2 Azo_Dimer Azo Dimer Parent->Azo_Dimer Oxidant Demethylation Demethylation of Methoxy Group Parent->Demethylation Acid/Base, Heat Rearrangement Rearrangement/ Dimerization Products Parent->Rearrangement UV Light

Caption: Potential degradation pathways for this compound.

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
  • 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. (2025).
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. [Link]
  • Forced Degradation – A Review. (2022).
  • Forced Degrad
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.).
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.).
  • Forced Degrad
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009).
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. [Link]
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.).
  • 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. (2009). PubMed. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • 1-(4-Methoxyphenyl)-3-Phenyl-1h-Pyrazol-5-Amine. (n.d.). Amanote. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (n.d.).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Thesis, University of Iowa. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025).

Sources

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during this valuable heterocyclic synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous pharmacologically active agents.[1][2] The most common and robust method for preparing this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4][5] This guide focuses on the specific challenges of this reaction, such as regioselectivity and yield optimization, providing field-proven insights to ensure your success.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common frustration that can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or reaction monitoring.

  • Potential Cause 1: Reagent Integrity. (4-Methoxyphenyl)hydrazine and its salts can degrade over time, especially if improperly stored. The β-ketonitrile starting material (e.g., 3-oxobutanenitrile or its derivatives) can also be of variable quality. Recommended Solution:

    • Verify Reagent Purity: Use freshly opened or recently purchased starting materials. If in doubt, verify the purity of your (4-methoxyphenyl)hydrazine by melting point or NMR spectroscopy.

    • Use the Free Base or Hydrochloride Salt Correctly: If using the hydrochloride salt of the hydrazine, a base (e.g., sodium acetate, triethylamine) must be added to the reaction mixture to liberate the free hydrazine nucleophile.

  • Potential Cause 2: Suboptimal Reaction Conditions. The condensation and cyclization steps are sensitive to temperature, solvent, and catalysis. Recommended Solution:

    • Catalyst: This reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates both the initial hydrazone formation and the final dehydration step.[3][4] Ensure a catalytic amount (e.g., 3-5 drops) is present.[4]

    • Temperature: The reaction often requires heating to proceed to completion. Refluxing in a suitable solvent like ethanol or 1-propanol is common.[4][6] A temperature around 80-100°C is a good starting point.[4][7]

    • Solvent Choice: Polar protic solvents like ethanol, methanol, or propanol are excellent choices as they effectively solvate the intermediates and reagents.

  • Potential Cause 3: Incorrect Stoichiometry. An improper molar ratio of reactants can lead to unconsumed starting material and reduced yield. Recommended Solution: A slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable β-dicarbonyl component. However, starting with a 1:1 molar ratio is a standard and effective approach.

  • Potential Cause 4: Incomplete Reaction. The reaction may simply not have been allowed to run long enough. Recommended Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4] Spot the starting materials and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the limiting starting material has disappeared. A typical mobile phase for this system is 30-50% ethyl acetate in hexane.[4]

Question 2: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is arguably the most significant challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[8] The reaction between (4-methoxyphenyl)hydrazine and a β-ketonitrile can theoretically produce two different pyrazole isomers.

  • The Cause of Regioisomer Formation: (4-Methoxyphenyl)hydrazine has two non-equivalent nitrogen atoms. The initial condensation can occur at either the ketone or the nitrile functional group of the β-ketonitrile. The subsequent intramolecular cyclization determines the final substitution pattern on the pyrazole ring. The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions (pH).[8]

  • Recommended Solutions to Control Regioselectivity:

    • pH Control: The most effective lever for controlling regioselectivity is pH.

      • Acidic Conditions (e.g., acetic acid): In an acidic medium, the reaction typically favors the initial condensation of the more basic nitrogen of the hydrazine (the one further from the phenyl ring) with the more reactive carbonyl group (the ketone). This generally leads to the desired 1,5-disubstituted pyrazol-5-amine.

      • Basic Conditions: Cyclization under basic conditions can sometimes reverse the regioselectivity, leading to the formation of the 3-aminopyrazole isomer as the major product.[9]

    • Choice of Precursors: Synthesizing the target molecule from 3-oxobutanenitrile and (4-methoxyphenyl)hydrazine is a direct approach. The relative reactivity of the ketone versus the nitrile with the hydrazine will dictate the outcome.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel or by recrystallization from a suitable solvent system.[10][11]

Question 3: My final product is difficult to purify and appears contaminated with colored impurities. What are the best purification strategies?

Answer: Colored impurities often arise from side reactions or the degradation of the hydrazine starting material. A robust purification strategy is essential for obtaining a high-purity final product.

  • Potential Cause 1: Oxidative Side Products. Hydrazines are susceptible to air oxidation, which can generate colored byproducts that contaminate the final product. Recommended Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is prolonged or requires high temperatures.

  • Potential Cause 2: Residual Acid/Base. Incomplete neutralization during the workup can leave residual catalyst, which may need to be removed. Recommended Solution: Perform a standard aqueous workup. After cooling the reaction mixture, dilute it with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic catalyst, followed by a brine wash.[12]

  • Recommended Purification Protocols:

    • Recrystallization: This is the most effective method for purifying solid products. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common solvents for pyrazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane.[6]

    • Column Chromatography: If recrystallization is ineffective or if isomers need to be separated, flash column chromatography on silica gel is the method of choice.[10][13] Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

    • Acid-Base Extraction: Since the product contains a basic amine group, it can be purified by dissolving the crude material in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and re-extracting the pure product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A1: The synthesis of this compound from (4-methoxyphenyl)hydrazine and a β-ketonitrile proceeds via the Knorr pyrazole synthesis pathway.[4][14] The mechanism involves three key steps:

  • Condensation: The nucleophilic nitrogen of the hydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This step is acid-catalyzed.

  • Tautomerization: The hydrazone may tautomerize to an enamine.

  • Intramolecular Cyclization & Dehydration: The terminal amino group of the hydrazine intermediate attacks the nitrile carbon. Subsequent tautomerization and elimination of water lead to the formation of the stable, aromatic pyrazole ring.

G reagents Reactants: (4-Methoxyphenyl)hydrazine + 3-Oxobutanenitrile hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (+ H⁺, - H₂O) cyclized Cyclized Intermediate (Non-aromatic) hydrazone->cyclized Intramolecular Nucleophilic Attack product Final Product: 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine cyclized->product Tautomerization & Aromatization

Caption: Knorr pyrazole synthesis reaction mechanism.

Q2: How can I effectively monitor the reaction's progress?

A2: Real-time monitoring is crucial for determining the reaction endpoint, maximizing yield, and minimizing side-product formation.

  • Thin Layer Chromatography (TLC): This is the most common and cost-effective method.[4]

    • Procedure: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). On a silica gel TLC plate, spot the (4-methoxyphenyl)hydrazine starting material, the β-ketonitrile starting material, and the reaction mixture.

    • Eluent: A mobile phase of 30-70% ethyl acetate in hexane is typically effective.[4]

    • Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the limiting reactant is no longer visible.

  • Advanced Monitoring: For process development, in-line spectroscopic methods like FT-IR can provide real-time concentration profiles of reactants, intermediates, and products without sampling.[7]

Q3: What are the primary safety concerns with this synthesis?

A3: Safety is paramount. The primary hazards are associated with the hydrazine starting material.

  • Hydrazine Derivatives: (4-Methoxyphenyl)hydrazine, like many hydrazine derivatives, is toxic and should be handled with extreme care.[4] It is classified as a potential carcinogen.

    • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a minimum standard).

  • Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Ensure there are no ignition sources near the reaction setup, especially during heating or reflux.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should adapt it based on their specific equipment and monitoring results.

Table 1: Reagent and Reaction Parameters

ParameterValueNotes
Reagents
(4-Methoxyphenyl)hydrazine HCl1.0 eqEnsure high purity.
3-Oxobutanenitrile (Acetoacetonitrile)1.0 eqLimiting reagent.
Sodium Acetate1.1 eqBase to neutralize HCl salt.
Glacial Acetic Acid~0.1 eq (catalytic)Acid catalyst.
Solvent Ethanol (anhydrous)~5-10 mL per gram of limiting reagent.
Conditions
TemperatureReflux (~78 °C)Use a heating mantle with a condenser.
Reaction Time2-6 hoursMonitor by TLC until completion.
Workup
Extraction SolventEthyl Acetate
Wash SolutionsSaturated NaHCO₃, BrineTo remove acid and aqueous impurities.
Purification
MethodRecrystallization from Ethanol/Water or Column ChromatographyColumn eluent: Gradient of 20% to 50% Ethyl Acetate in Hexane.
Expected Yield 75-90%Yields vary based on purity and technique.
Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), 3-oxobutanenitrile (1.0 eq), and sodium acetate (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or 3-5 drops).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (30% ethyl acetate/hexane). The reaction is complete upon the disappearance of the 3-oxobutanenitrile spot.

  • Workup (Cooldown): Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Add deionized water and shake. Separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol/water or by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Problem Encountered low_yield Low / No Yield start->low_yield impurity Impure Product start->impurity cause_reagents Cause: Reagent Quality? low_yield->cause_reagents Check first cause_isomers Cause: Regioisomers? impurity->cause_isomers Check NMR cause_conditions Cause: Conditions? cause_reagents->cause_conditions No sol_reagents Solution: Use fresh reagents. Check purity (MP, NMR). cause_reagents->sol_reagents Yes cause_monitoring Cause: Incomplete Rxn? cause_conditions->cause_monitoring No sol_conditions Solution: Add catalytic acid. Ensure reflux temp. Use EtOH/PrOH. cause_conditions->sol_conditions Yes sol_monitoring Solution: Monitor via TLC until SM is consumed. cause_monitoring->sol_monitoring Yes cause_side_rxn Cause: Side Reactions? cause_isomers->cause_side_rxn No sol_isomers Solution: Confirm acidic pH. Purify via column. cause_isomers->sol_isomers Yes sol_side_rxn Solution: Recrystallize. Perform acid/base extraction. Run under N₂. cause_side_rxn->sol_side_rxn Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmacophore. The synthesis of pyrazole amines, while versatile, is often nuanced. Success hinges on a deep understanding of the reaction mechanism and careful optimization of experimental parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide you through the most common synthetic challenges.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of pyrazole amines. Each entry details potential causes and provides actionable, scientifically-grounded solutions.

Q1: My reaction shows low to no product yield. What are the primary factors to investigate?

A1: Low or zero yield is the most common issue, and it can stem from several sources, from reagent quality to fundamental reaction setup. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Reagent Quality & Stoichiometry:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use a freshly opened bottle or purify stored hydrazines. If using a hydrochloride salt, ensure complete liberation of the free base by using a sufficient amount of a suitable base like triethylamine or pyridine.[1]

    • Amine Nucleophilicity: In cross-coupling reactions, if the amine is protonated (e.g., from an acidic salt), it will not be nucleophilic. Ensure the reaction medium is sufficiently basic to deprotonate the amine.[1]

    • Starting Material Purity: Verify the purity of your starting materials (e.g., 1,3-diketone, halogenated pyrazole, boronic acid) by NMR or LC-MS. Impurities can poison catalysts or lead to side reactions.

  • Atmospheric & Solvent Conditions:

    • Moisture Sensitivity: Many organometallic catalysts used in C-N coupling reactions (e.g., Buchwald-Hartwig) are sensitive to oxygen and moisture. Ensure you are using anhydrous solvents and have thoroughly degassed the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles).

    • Solvent Choice: The polarity and boiling point of the solvent are critical. For Knorr-type condensations, protic solvents like ethanol or acetic acid are common.[2] For cross-coupling, aprotic polar solvents like dioxane, toluene, or DMF are typical.[3][4] An incorrect solvent can lead to poor solubility of reagents or catalyst deactivation.

  • Catalyst System (for Cross-Coupling Reactions):

    • Catalyst Inactivity: The active Pd(0) species in Buchwald-Hartwig amination is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your precatalyst and ligand are of high quality.

    • Ligand Choice: The choice of phosphine ligand is arguably the most critical parameter in Buchwald-Hartwig reactions.[5] Sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, AdBrettPhos) are often required to promote the crucial reductive elimination step and stabilize the catalyst.[6][7] If one ligand fails, screening a panel of others is a standard optimization step.

    • Base Selection: The base plays a dual role: it deprotonates the amine nucleophile and participates in the regeneration of the catalyst. A base that is too weak will not facilitate the reaction, while one that is too strong can cause substrate or product degradation. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[8]

  • Reaction Temperature & Time:

    • Insufficient Thermal Energy: Many C-N coupling and condensation reactions require heating to overcome activation energy barriers.[9] If the reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the rate. However, excessive heat can cause decomposition.[1]

    • Premature Workup: Monitor the reaction by a suitable technique (TLC, LC-MS). Do not rely solely on literature reaction times, as minor variations in setup can alter kinetics.[1]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed reagents Step 1: Verify Reagent Quality - Purity (NMR, LC-MS) - Freshness (Hydrazine, Catalyst) - Correct Stoichiometry start->reagents conditions Step 2: Check Reaction Conditions - Anhydrous Solvent? - Reaction Degassed (Ar)? - Correct Temperature? reagents->conditions Reagents OK fail Issue Persists: Re-evaluate Synthetic Route reagents->fail Reagents Faulty catalysis Step 3: Evaluate Catalyst System (For Cross-Coupling) - Screen Ligands - Screen Bases - Screen Solvents conditions->catalysis Conditions OK conditions->fail Conditions Faulty monitoring Step 4: Review Reaction Monitoring - TLC / LC-MS confirms no conversion? - Reaction time sufficient? catalysis->monitoring System Optimized catalysis->fail No Improvement success Yield Improved monitoring->success Conversion Observed monitoring->fail Still No Conversion

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Q2: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. How can I improve selectivity?

A2: Regioisomer formation is a classic challenge in the Knorr synthesis when using an unsymmetrical 1,3-diketone and a substituted hydrazine.[10][11] Selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.

Controlling Factors:

  • pH Control (The Hii Mechanism): The reaction mechanism is highly pH-dependent.

    • Acidic Conditions: Under acidic conditions, the initial attack of the less-substituted nitrogen of the hydrazine typically occurs at the less sterically hindered carbonyl group. This is often the kinetically favored pathway.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the more nucleophilic nitrogen attacks first, and selectivity can be influenced more by the electronics of the carbonyls. For instance, a ketone is more electrophilic than an ester carbonyl.

  • Electronic Effects: A carbonyl carbon attached to an electron-withdrawing group (e.g., CF₃) will be more electrophilic and thus more susceptible to initial nucleophilic attack. You can leverage this for predictable regioselectivity.

  • Steric Hindrance: A bulky substituent (e.g., tert-butyl) adjacent to one carbonyl will sterically shield it, directing the hydrazine to attack the other, more accessible carbonyl.

Practical Solutions:

  • Systematic pH Screening: Run small-scale trials in different solvents with and without acid catalysts (e.g., acetic acid, TsOH) or base additives to find the optimal conditions for your desired isomer.[10]

  • Pre-form the Hydrazone: In some cases, reacting the hydrazine with a single carbonyl equivalent under controlled conditions before inducing cyclization can improve selectivity.

  • Leverage In Situ Methods: A one-pot synthesis where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine, can sometimes favor a specific regioisomer.[10][12]

Q3: My product is difficult to purify. What strategies can I use to remove persistent impurities?

A3: Purification is often challenging due to the similar polarity of pyrazole products and unreacted starting materials or byproducts. Standard silica gel chromatography may not always be sufficient.

Advanced Purification Strategies:

  • Acid-Base Extraction: Pyrazoles are weakly basic. You can often selectively protonate your product by washing the organic layer with a dilute acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your purified product into an organic solvent.[13][14]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[15][16]

  • Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): If your compound is too polar for normal-phase silica, reverse-phase chromatography using gradients of water and acetonitrile or methanol can be effective.[15]

    • Treated Silica Gel: For basic compounds like pyrazole amines that may streak on acidic silica gel, you can deactivate the silica by preparing a slurry with a small amount of triethylamine (~1%) in your eluent.[15]

  • Formation of a Salt: For final purification, consider forming a crystalline salt (e.g., hydrochloride, tartrate) of your amine product, which can often be easily recrystallized to high purity. The free base can then be liberated as a final step.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazole amines?

A1: There are three main strategies, each with its own advantages, for constructing pyrazole amines.

  • Knorr-type Cyclocondensation: This is the classical method, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound.[10][11] If one of the starting materials already contains an amino group (or a precursor like a nitro group), this can be a direct route.

  • C-N Cross-Coupling Reactions: This is a modern and highly versatile approach. It involves coupling a halogenated pyrazole (containing Br or I at the desired position) with an amine, or coupling a pyrazole-NH with an aryl halide.

    • Buchwald-Hartwig Amination (Palladium-catalyzed): Widely used for its broad substrate scope and tolerance of many functional groups.[5][17]

    • Chan-Lam Coupling (Copper-catalyzed): Often uses boronic acids as the coupling partner and can be run under milder, aerobic conditions.[18][19]

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the pyrazole ring is activated by strong electron-withdrawing groups. A leaving group (like a halide) on the activated ring can be displaced directly by an amine nucleophile.[20][21]

Overview of Synthetic Strategies

G cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: C-N Cross-Coupling cluster_2 Route 3: SNAr a1 1,3-Diketone a_out Pyrazole Core a1->a_out a2 Hydrazine a2->a_out b1 Halogenated Pyrazole + Amine b_out Pyrazole Amine b1->b_out Buchwald-Hartwig (Pd) b2 Pyrazole-NH + Aryl Halide/Boronic Acid b2->b_out Chan-Lam (Cu) c1 Activated Halo-Pyrazole c_out Pyrazole Amine c1->c_out c2 Amine Nucleophile c2->c_out

Caption: Major synthetic pathways to pyrazole amine scaffolds.

Q2: How do I choose the best C-N cross-coupling method: Buchwald-Hartwig (Pd) vs. Chan-Lam (Cu)?

A2: The choice depends on your specific substrates, functional group tolerance, and available laboratory equipment.

FeatureBuchwald-Hartwig (Palladium)Chan-Lam (Copper)
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands.Copper salts (e.g., Cu(OAc)₂, CuI).[18][22]
Coupling Partners Aryl/heteroaryl halides (I, Br, Cl, OTf) + Amine.[5]Aryl/heteroaryl boronic acids + Amine/N-Heterocycle.[23]
Reaction Conditions Typically requires strictly anhydrous and anaerobic (inert gas) conditions.Often tolerant of air and moisture; can sometimes be run in protic solvents.[18][19]
Substrate Scope Generally very broad. Excellent for sterically hindered amines and a wide range of aryl halides.[7][24]Good scope, but can be less effective for extremely hindered partners. Excellent for N-arylation of azoles.[19][25]
Key Challenge Catalyst/ligand screening is often necessary. Can be expensive.Reaction can be slow; sometimes requires an excess of one reagent. Low yields have been reported in some cases.[25]
When to Choose When coupling challenging, sterically hindered partners or when using aryl chlorides.For N-arylation of pyrazoles and other azoles, when milder/aerobic conditions are preferred, and when using boronic acids.

Section 3: Key Experimental Protocols

Disclaimer: These are general procedures and must be adapted based on the specific reactivity and stoichiometry of your substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Knorr-type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from procedures involving the condensation of 1,3-diketones with hydrazines.[10][26]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 equiv) and a suitable solvent (e.g., ethanol or acetic acid, ~0.2 M).

  • Reagent Addition: Add the substituted hydrazine hydrochloride (1.1 equiv) followed by a base (e.g., pyridine, 1.2 equiv) if starting from the salt. If using free hydrazine, no additional base is needed.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume in vacuo. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the final pyrazole product.

Protocol 2: Buchwald-Hartwig Amination of a 4-Bromopyrazole

This protocol is based on established methods for the palladium-catalyzed amination of halo-pyrazoles.[7][17][27]

  • Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., tBuDavePhos, 10 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 4-bromopyrazole substrate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M) via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Periodically and carefully take aliquots to monitor by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. - ResearchGate. (n.d.).
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. - NIH. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. - The Journal of Organic Chemistry. (2021).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. - MDPI. (2023).
  • Synthesis and Properties of Pyrazoles. - Encyclopedia.pub. (n.d.).
  • Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:... - ResearchGate. (n.d.).
  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. - Asian Journal of Chemistry. (2019).
  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole. - ACS Publications. (n.d.).
  • Chan–Lam coupling of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl... - ResearchGate. (n.d.).
  • Pyrazole synthesis. - Organic Chemistry Portal. (n.d.).
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. - NIH. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. - RSC Publishing. (2023).
  • Process for the purification of pyrazoles. - Google Patents. (n.d.).
  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. - ACS Catalysis. (2018).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. - RSC Publishing. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - PMC - NIH. (n.d.).
  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... - ResearchGate. (n.d.).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. - PMC - PubMed Central. (n.d.).
  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. - Zeitschrift für Naturforschung. (n.d.).
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. - ACS Publications. (2021).
  • Recent Advances in Synthesis and Properties of Pyrazoles. - MDPI. (n.d.).
  • Method for purifying pyrazoles. - Google Patents. (n.d.).
  • Buchwald–Hartwig amination. - Wikipedia. (n.d.).
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. - Organic Chemistry Portal. (n.d.).
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. - DSpace@MIT. (n.d.).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. - PubMed Central. (2020).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. - PMC - NIH. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. - NIH. (n.d.).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. (n.d.).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. - PMC - NIH. (n.d.).
  • Purification of Amino-Pyrazoles : r/OrganicChemistry. - Reddit. (2022).
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. - ACS Publications. (n.d.).

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Technical Support Center: Purification of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methodologies for achieving high purity. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Persistent Impurities After Initial Work-up

Question: I've completed the synthesis of this compound, likely via a Knorr-type condensation, but my crude product shows multiple spots on TLC analysis, even after an aqueous wash. How can I identify and remove these impurities?

Answer: The Knorr pyrazole synthesis, a common route for this class of compounds, can generate several types of impurities. Understanding their origin is key to devising an effective purification strategy.[1][2][3][4]

  • Potential Impurities:

    • Regioisomer: The most common and often most challenging impurity is the regioisomer, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine. Its formation is a well-documented challenge in the synthesis of asymmetrically substituted pyrazoles.[5][6][7][8]

    • Unreacted Starting Materials: Residual (4-methoxyphenyl)hydrazine and ethyl acetoacetate (or a similar β-ketoester) may be present.

    • Hydrolysis Products: Depending on the work-up conditions, hydrolysis of the starting ester or intermediate species can lead to carboxylic acid impurities.

    • Side-Reaction Products: Self-condensation of the β-ketoester or other side reactions can introduce additional impurities.

  • Troubleshooting Strategy:

    • Initial Characterization: Obtain a proton NMR of your crude product. The presence of two distinct sets of pyrazole ring protons and methyl group signals often indicates a mixture of regioisomers.

    • Acid-Base Extraction: To remove acidic or basic impurities, dissolve the crude product in an organic solvent like ethyl acetate and perform sequential washes with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted hydrazine, followed by a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts. The desired product, being a weak base, may have some solubility in the acidic wash, so care should be taken.

    • Chromatographic Separation: Column chromatography is often necessary to separate the desired product from its regioisomer and other neutral impurities.[5][8][9]

Issue 2: Poor Separation During Column Chromatography

Question: I'm attempting to purify my compound using silica gel column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?

Answer: Poor separation on a silica column is a frequent issue, especially with basic compounds like pyrazole amines. This is often due to strong interactions with the acidic silica gel, leading to tailing and co-elution.

  • Underlying Causes:

    • Analyte-Stationary Phase Interaction: The basic amine group of your product can strongly adsorb to the acidic silanol groups on the silica surface, causing peak tailing and poor resolution.

    • Inappropriate Mobile Phase: The polarity of the eluent may not be optimized to create a sufficient difference in the retention times of your product and the impurity.

  • Optimization Strategies:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is a highly effective technique for purifying amines. A common method is to add a small amount of a tertiary amine, such as triethylamine (Et₃N), to the mobile phase (typically 0.1-1% v/v).[9]

    • Optimize the Mobile Phase: A systematic approach to selecting the right eluent is crucial.

      • Initial Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10]

      • Fine-Tuning Polarity: Adjust the ratio of your solvents to achieve a retention factor (Rf) of around 0.2-0.3 for your target compound on TLC. This often translates to good separation on a column.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative stationary phases.

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

      • Reversed-Phase (C18) Silica: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can be particularly useful if the impurities have significantly different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing the regioisomer of this compound?

A1: The separation of regioisomers is a significant challenge due to their similar physical properties. While complete regioselective synthesis is the ideal solution, purification of a mixture is often necessary.[6][7] Flash column chromatography on silica gel is the most commonly reported method for separating pyrazole regioisomers.[5][8][11] Success hinges on careful optimization of the mobile phase. A shallow gradient of ethyl acetate in hexanes is often a good starting point. In some cases, preparative HPLC may be required for achieving high levels of purity.

Q2: My purified product is an oil, but I was expecting a solid. How can I induce crystallization?

A2: The physical state of a compound can be influenced by residual solvents or minor impurities. If you expect a solid based on literature or the behavior of similar compounds, here are some techniques to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can help to break up the oil and provide nucleation sites for crystal growth.[9]

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form.

Q3: What are the best recrystallization solvents for this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For pyrazole derivatives, common and effective recrystallization solvents include:

  • Ethanol or Isopropanol: These are often good starting points for moderately polar compounds.[9]

  • Ethanol/Water Mixtures: If the compound is too soluble in pure ethanol, the addition of water as an anti-solvent can facilitate crystallization.

  • Ethyl Acetate/Hexanes: This is a widely used solvent system for a broad range of organic compounds. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed.[9]

  • Dimethylformamide (DMF): For compounds that are difficult to dissolve, DMF can be used, followed by the addition of an anti-solvent like water.[12]

It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific compound and impurity profile.

Q4: How does the basicity of the 5-amino group affect purification?

A4: The 5-amino group imparts a basic character to the molecule, which has several implications for purification:

  • Column Chromatography: As discussed, the basicity can lead to strong interactions with acidic silica gel, necessitating deactivation with a base like triethylamine.

  • Aqueous Extraction: The basicity allows for the potential to form salts. While this can be exploited for purification (e.g., by precipitating the hydrochloride salt), it can also lead to the loss of product into acidic aqueous layers during work-up if the pH is not carefully controlled.

  • Stability: Aminopyrazoles can be susceptible to oxidation and degradation, particularly if exposed to strong acids or oxidizing agents. It is advisable to handle the compound under an inert atmosphere if possible and to store it in a cool, dark place.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System (v/v)Rationale & Application Notes
Column Chromatography (Silica Gel) Hexanes / Ethyl Acetate (Gradient)A standard choice for moderately polar compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / Methanol (Gradient)Useful for more polar impurities that are not effectively eluted with ethyl acetate systems.[9]
Additive: 0.1-1% TriethylamineRecommended for all silica gel chromatography to prevent peak tailing of the basic amine.[9]
Recrystallization Ethanol or IsopropanolGood general-purpose protic solvents for recrystallization.[9]
Ethyl Acetate / HexanesA versatile solvent/anti-solvent pair for a wide range of polarities.[9]
Dimethylformamide (DMF) / WaterFor compounds with low solubility in common organic solvents.[12]

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle air pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and adsorb the crude product solution onto it. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the compounds using TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired product.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: To the hot, clear filtrate, add hexanes dropwise with swirling until a persistent cloudiness is observed.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude Product (from synthesis) acid_base Acid-Base Extraction (Optional) crude->acid_base Remove acidic/ basic impurities column_chrom Column Chromatography (Deactivated Silica) crude->column_chrom Direct to column acid_base->column_chrom recrystallization Recrystallization column_chrom->recrystallization Further purification pure_product Pure Product column_chrom->pure_product If sufficiently pure recrystallization->pure_product Troubleshooting_Tree start Poor Separation on Silica Column? tailing Are peaks tailing? start->tailing deactivate Deactivate silica with Et3N (0.1-1%) tailing->deactivate Yes no_separation Still no separation? tailing->no_separation No deactivate->no_separation optimize_eluent Optimize mobile phase (TLC screening) no_separation->optimize_eluent Yes pure pure no_separation->pure No, separation is good! still_no_sep Still no separation? optimize_eluent->still_no_sep change_stationary Change stationary phase (Alumina or C18) still_no_sep->change_stationary Yes still_no_sep->pure No, separation is good!

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta, 367, 35–43. [Link]
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. [Link]
  • Pyrazole - Solubility of Things. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). Molecules, 28(9), 3881. [Link]
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2020). Molbank, 2020(2), M1131. [Link]
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Semantic Scholar. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(1), M1196. [Link]
  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(5), 1055. [Link]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Chemistry, 4(4), 1435-1447. [Link]
  • Knorr pyrazole synthesis. Request PDF. [Link]
  • Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. PrepChem.com. [Link]
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Mini-Reviews in Organic Chemistry, 15(4), 285-297. [Link]
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene. (2017). Molecules, 22(10), 1636. [Link]
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 398. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare. [Link]
  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. (2025).
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). Crystals, 12(5), 652. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11640–11645. [Link]
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(5), 1055. [Link]

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Technical Support Center: Resolving Solubility Issues for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is built on fundamental physicochemical principles to empower you to make informed decisions in your experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a weakly basic compound. Its structure contains a pyrazole core, which can contribute to low solubility due to its aromaticity and potential for hydrogen bonding in a solid crystal lattice.[1] The solubility profile is dominated by two key features:

  • The Hydrophobic Backbone: The 4-methoxyphenyl group is a large, non-polar moiety that significantly limits the compound's intrinsic solubility in aqueous media. This is a direct application of the "like dissolves like" principle, where non-polar molecules have poor solubility in polar solvents like water.[2]

  • The Basic Amino Group: The amine (-NH2) at the 5-position of the pyrazole ring is a weak base. This is the key to unlocking its solubility in aqueous solutions. In an acidic environment, this group becomes protonated (-NH3+), forming a salt that is significantly more polar and, therefore, more soluble in water.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The low aqueous solubility is primarily due to its molecular structure, which is dominated by the non-polar 4-methoxyphenyl region, making it difficult for polar water molecules to effectively solvate it.[2] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can lead to high crystal lattice energy, which further hinders dissolution.[1]

Q2: What common organic solvents can be used to prepare a stock solution?

This compound is expected to be soluble in polar aprotic organic solvents. For preparing concentrated stock solutions, the following solvents are recommended starting points:

  • Dimethylformamide (DMF)[5][6]

  • Dimethyl sulfoxide (DMSO)

It is also likely to have moderate to good solubility in alcohols like ethanol and methanol.[1][7] When preparing a stock, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMF or DMSO before diluting with an aqueous buffer.[5]

Q3: How does pH dramatically affect the solubility of this compound?

As a weak base, the solubility of this compound is highly pH-dependent.[3][8]

  • In acidic conditions (low pH): The amine group gets protonated, forming a positively charged, more polar ion. This ionic form is much more soluble in aqueous solutions.[9][10][11]

  • In neutral or basic conditions (higher pH): The compound exists in its neutral, un-ionized form, which is less polar and significantly less soluble, potentially leading to precipitation.[11]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Understanding this distinction is critical for avoiding experimental artifacts.

  • Kinetic Solubility: This is measured by rapidly dissolving a compound (often from a concentrated DMSO stock) into an aqueous buffer and identifying the concentration at which it begins to precipitate.[2] This method can overestimate true solubility because it can form unstable, supersaturated solutions that may crash out over time.[2] It is often used in high-throughput screening for a quick assessment.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound in the supernatant is constant.[2] For most formulation and development work, thermodynamic solubility is the more relevant and reliable value.

Troubleshooting Guide: A Systematic Approach to Solubilization

Step 1: Initial Assessment and Visual Inspection

A solution that appears clear to the naked eye may not be fully dissolved. Use these methods for a more rigorous check:

  • Visual Clarity: The solution should be completely transparent with no visible particles, cloudiness, or color changes associated with undissolved solids.

  • Tyndall Effect Test: Shine a laser pointer through the solution. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved.[2]

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is not fully dissolved, you may see residue on the filter or find that the concentration of the filtrate is lower than expected when measured analytically (e.g., by HPLC-UV).[2]

Step 2: Solvent Selection Workflow

If you are developing a new formulation or protocol, a systematic solvent screen is essential. The following workflow provides a logical progression from common to more specialized solvent systems.

Solvent_Selection_Workflow start Start: Dry Compound organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->organic_stock aqueous_dilution Dilute to Final Concentration in Aqueous Buffer organic_stock->aqueous_dilution check_sol Is the solution clear? (Visual, Tyndall Test) aqueous_dilution->check_sol success Success: Solution Ready check_sol->success Yes troubleshoot Precipitation Occurs: Proceed to Troubleshooting check_sol->troubleshoot No ph_mod Troubleshooting Option 1: Use Acidic Buffer (pH < 5) troubleshoot->ph_mod cosolvent Troubleshooting Option 2: Increase % of Organic Co-solvent troubleshoot->cosolvent

Caption: Systematic workflow for dissolving the compound.

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsTypical Use CaseConsiderations
Polar Aprotic DMSO, DMFPreparing high-concentration stock solutions (10-50 mM).May not be compatible with all cell-based assays at high concentrations. Keep final % low (<0.5%).
Alcohols Ethanol, MethanolIntermediate stock solutions or co-solvents.Can denature some proteins. Ensure compatibility with your experimental system.
Aqueous Buffers Citrate, AcetateFinal dilutions for assays. Must be acidic (pH 3-5) to ensure protonation and solubility.Buffer choice can impact biological activity. Verify that the buffer itself does not interfere with the assay.
Step 3: pH Modification Protocol for Aqueous Solutions

Leveraging the basicity of the 5-amino group is the most effective strategy for achieving aqueous solubility. Lowering the pH of the buffer will protonate the amine, increasing solubility.[2][4]

ph_solubility cluster_low_ph Low pH (e.g., pH 4) cluster_high_ph Neutral/High pH (e.g., pH 7.4) low_ph_compound Compound is Protonated R-NH3+ low_ph_sol High Aqueous Solubility low_ph_compound->low_ph_sol Ionic form is polar high_ph_compound Compound is Neutral R-NH2 high_ph_sol Low Aqueous Solubility (Precipitation Risk) high_ph_compound->high_ph_sol Neutral form is non-polar

Caption: Relationship between pH, protonation state, and solubility.

Protocol: Preparation of an Aqueous Stock Solution using pH Adjustment

  • Select an Appropriate Acidic Buffer: Choose a buffer system with a pKa well below 7, such as a citrate buffer (pH 3-5) or acetate buffer (pH 4-5.5).

  • Initial Weighing: Accurately weigh the desired amount of this compound.

  • Wetting the Compound: Add a very small volume of a water-miscible organic solvent like ethanol or DMSO (e.g., 2-5% of the final volume) to the solid compound and gently swirl to create a slurry. This helps to break up the solid particles and facilitates interaction with the aqueous buffer.

  • Buffer Addition: Add the acidic buffer incrementally while stirring or vortexing.

  • Energy Input: If dissolution is slow, gentle warming (e.g., to 37-40°C) or sonication in a water bath can be applied to help overcome the crystal lattice energy.[1]

  • Final pH Check: Once the compound is fully dissolved, check the final pH of the solution to ensure it is in the desired acidic range.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter to remove any potential microparticulates.

Step 4: Advanced Strategies for Stubborn Solubility Issues

If the above methods are insufficient, consider these advanced strategies:

  • Co-solvent Systems: A co-solvent system modulates the polarity of the solvent to enhance solubility.[1] For example, if your final solution requires a near-neutral pH where the compound is less soluble, you can sometimes maintain solubility by including a higher percentage of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG 400). A common approach is to first dissolve the compound in the organic solvent and then dilute it with the aqueous buffer of choice.[5]

  • Use of Heat: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[2] You can gently heat the solvent to aid dissolution, but be cautious. Always check the thermal stability of your compound before applying heat, and allow the solution to cool to room temperature to ensure it does not precipitate out.

  • Particle Size Reduction: Reducing the particle size of the solid compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2][12] While micronization is an industrial technique, in the lab, sonication of the compound suspension can help break down aggregates and speed up dissolution.

References

  • National Center for Biotechnology Information. (n.d.). 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine. PubChem Compound Database.
  • Solubility of Things. (n.d.). Pyrazole.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem Compound Database.
  • Bäcker, A., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1170.
  • Févotte, G., et al. (2005). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Tsinman, K., et al. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • Khan Academy. (n.d.). pH and solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Zhang, M., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(10), 1569.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Reddit. (2021). Does anyone know how pH affects solubility?? r/Mcat.
  • Reddit. (2022). How to tackle compound solubility issue. r/labrats.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.

Sources

Technical Support Center: Stability Testing of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing the stability profile of this novel pyrazole derivative. The following content is structured to address common questions and challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound?

A1: The primary goal of stability testing is to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is crucial for establishing a re-test period for the drug substance, determining recommended storage conditions, and ensuring its safety and efficacy throughout its lifecycle.[4]

Q2: What are the initial steps I should take before initiating a formal stability study?

A2: Before commencing a formal stability study, it is essential to conduct forced degradation (stress testing) studies.[3][5][6] These studies involve exposing the compound to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, and photolysis) to identify potential degradation products and pathways.[3][7] This information is invaluable for developing and validating a stability-indicating analytical method, which is a prerequisite for accurate stability monitoring.[1][3]

Q3: What are the key functional groups in this compound that might be susceptible to degradation?

A3: Based on the chemical structure, the following functional groups are of interest for potential degradation:

  • Pyrazol-5-amine moiety: The primary amine group could be susceptible to oxidation or reactions with excipients.

  • Methoxyphenyl group: The ether linkage could potentially undergo hydrolysis under acidic conditions, although it is generally stable. The phenyl ring can also be subject to oxidative degradation.

  • Pyrazole ring: While generally stable, the pyrazole ring system could be susceptible to oxidation or photolytic degradation.

Q4: What are the recommended long-term and accelerated stability testing conditions according to ICH guidelines?

A4: For a new drug substance, the ICH Q1A(R2) guideline recommends the following conditions:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data from accelerated studies can be used to predict the long-term stability profile of the substance.[1][3]

Troubleshooting Guides

Issue 1: Development of a Stability-Indicating Analytical Method

Problem: My current HPLC method does not separate the parent peak of this compound from its degradation products formed during forced degradation studies.

Causality and Solution:

A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[3] If co-elution is observed, the method is not specific and cannot be used for stability assessment.

Troubleshooting Workflow:

start Start: Co-elution observed step1 Modify Mobile Phase Composition Adjust organic modifier (e.g., acetonitrile, methanol) percentage. Change pH of the aqueous phase. start->step1 Initial Adjustment step2 Change Column Chemistry Try a different stationary phase (e.g., C8, Phenyl-Hexyl, Cyano). step1->step2 If still co-eluting step3 Optimize Gradient Elution Steeper or shallower gradient to improve separation. step2->step3 If separation is poor step4 Adjust Temperature Column temperature can affect selectivity. step3->step4 Fine-tuning end_node End: Peaks Resolved step4->end_node Successful Separation

Caption: Workflow for optimizing HPLC method specificity.

Expert Insight: Start with small, systematic changes to the mobile phase composition and gradient. If these fail, a change in column chemistry is often the most effective solution. Ensure you re-validate the method for specificity, linearity, accuracy, and precision after any modifications.

Issue 2: Unexpected Out-of-Specification (OOS) Results in Long-Term Stability

Problem: A batch of this compound failed for assay or impurity levels during a long-term stability pull-point.

Causality and Solution:

An OOS result can stem from several factors, including analytical error, improper storage, or inherent instability of the compound. A thorough investigation is mandatory.

Troubleshooting Steps:

  • Phase 1: Laboratory Investigation

    • Check for Obvious Errors: Review analytical procedures, calculations, and instrument calibration logs.

    • Re-analysis: Re-analyze the original sample and a retain sample from the same batch.

    • Analyst Competency: Have a different, qualified analyst repeat the analysis.

  • Phase 2: Manufacturing and Storage Investigation

    • Batch Records Review: Examine the manufacturing records of the failing batch for any deviations.

    • Storage Conditions: Verify that the stability chamber maintained the correct temperature and humidity throughout the study period.

    • Container Closure System: Investigate if the container closure system is appropriate and has not failed.

Diagram of OOS Investigation Logic:

oos OOS Result Obtained lab_investigation Phase 1: Laboratory Investigation oos->lab_investigation reanalysis Re-analysis of original and retain samples lab_investigation->reanalysis analyst_check Analysis by a second analyst reanalysis->analyst_check mfg_investigation Phase 2: Manufacturing & Storage Review analyst_check->mfg_investigation If lab error is ruled out batch_review Review batch manufacturing records mfg_investigation->batch_review storage_review Verify stability chamber data batch_review->storage_review conclusion Determine Root Cause storage_review->conclusion

Caption: Decision tree for an OOS stability result investigation.

Issue 3: Significant Degradation Under Photolytic Stress

Problem: this compound shows significant degradation when exposed to light as per ICH Q1B guidelines.

Causality and Solution:

The pyrazole ring and the methoxyphenyl group can be susceptible to photolytic degradation. If significant degradation is confirmed, protective measures are necessary.

Mitigation Strategies:

  • Primary Packaging: Utilize amber or opaque containers to protect the drug substance from light.

  • Secondary Packaging: Employ light-resistant secondary packaging, such as cartons.

  • Labeling: Include a "Protect from light" statement on the label.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B.[8][9]

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete degradation of the parent compound.[8]

Protocol 2: Long-Term Stability Study Setup

Objective: To evaluate the stability of this compound under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[1][3]

  • Container Closure System: Package the samples in the proposed container closure system for marketing.

  • Storage: Place the samples in a calibrated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency: Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][3]

  • Tests to be Performed: At each time point, perform a full analysis as per the drug substance specification, which should include:

    • Appearance

    • Assay

    • Purity (including specific and unspecified impurities)

    • Water content

    • Any other critical quality attributes.

References

  • ICH Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • ICH Q1 guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). [Link]
  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. [Link]
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]
  • ICH GUIDELINES FOR STABILITY - kk wagh college of pharmacy. [Link]
  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchG
  • Forced Degrad
  • Forced Degrad
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

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troubleshooting failed reactions of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this versatile heterocyclic amine. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aiming to provide not just solutions but also the underlying chemical principles to empower your research.

I. Troubleshooting Synthesis: Low Yield and Reaction Failure

The foundational synthesis of this compound, typically via the condensation of 4-methoxyphenylhydrazine with a β-ketonitrile such as 3-oxobutanenitrile (acetoacetonitrile), is a robust reaction. However, several factors can lead to diminished yields or complete reaction failure.

Question 1: My pyrazole synthesis has a very low yield or has failed completely. What are the likely causes?

Answer:

This is a common issue that can often be traced back to one of four key areas: the quality of your starting materials, the reaction conditions, the presence of water, or improper pH.

  • Starting Material Integrity:

    • Hydrazine Quality: 4-Methoxyphenylhydrazine and its salts can degrade over time, especially if exposed to air and light. Oxidation can occur, reducing the amount of active nucleophile available for the reaction. It is advisable to use freshly opened or purified hydrazine. If using a hydrochloride salt, ensure it is dry and properly stored.

    • β-Ketonitrile Stability: 3-Oxobutanenitrile is prone to self-condensation or decomposition. Ensure its purity before use.

  • Reaction Conditions:

    • Temperature: While these reactions are often run at reflux, excessively high temperatures or prolonged reaction times can lead to the degradation of both starting materials and the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

    • Solvent Choice: Absolute ethanol is a common and effective solvent. The use of lower-grade ethanol containing significant amounts of water can be detrimental. In some cases, aprotic polar solvents can favor undesired side reactions like Michael additions, while protic polar solvents generally favor pyrazole formation.[2]

  • pH Control:

    • The pH of the reaction medium is critical. If you are using a hydrazine hydrochloride salt, a base such as pyridine or triethylamine must be added to liberate the free hydrazine nucleophile.[1] An overly acidic medium will protonate the hydrazine, rendering it non-nucleophilic. Conversely, strongly basic conditions can promote the decomposition of the β-ketonitrile.[3]

  • Exclusion of Water:

    • As a condensation reaction, the presence of water can inhibit the reaction equilibrium. Using an anhydrous solvent and protecting the reaction from atmospheric moisture with a drying tube is recommended for maximizing yield.[1]

Troubleshooting Workflow: Low/No Yield

start Low or No Yield check_sm Verify Starting Material Purity (Hydrazine & Ketonitrile) start->check_sm check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_sm->check_conditions If pure sub_sm Use fresh/purified starting materials check_sm->sub_sm check_ph Assess pH of Reaction Medium check_conditions->check_ph If optimal sub_conditions Monitor by TLC, use absolute ethanol check_conditions->sub_conditions check_water Ensure Anhydrous Conditions check_ph->check_water If correct sub_ph Add base for salt, use weak acid catalyst check_ph->sub_ph re_run Re-run Reaction with Optimization check_water->re_run If dry sub_water Use drying tube and anhydrous solvent check_water->sub_water

Caption: Decision tree for troubleshooting low or no yield in pyrazole synthesis.

II. Managing Impurities and Side Products

The formation of isomers and other side products is a frequent challenge in pyrazole synthesis, complicating purification and reducing the yield of the desired product.

Question 2: I've isolated a product, but I suspect it's a regioisomer of the desired this compound. How can I confirm this and prevent its formation?

Answer:

The reaction between an unsymmetrical β-ketonitrile and a substituted hydrazine can indeed lead to two regioisomers. In your case, the undesired isomer would be 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine.

  • Confirmation of Isomers:

    • Unambiguous structural elucidation can be challenging with standard 1D NMR techniques alone.[4]

    • 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool. Look for correlations between the N1-phenyl protons and the C3 and C5 carbons of the pyrazole ring.

    • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides definitive structural proof.[4]

  • Controlling Regioselectivity:

    • The regiochemical outcome is a delicate balance of steric and electronic effects.[5] The initial nucleophilic attack of the hydrazine can occur at either the ketone or the nitrile carbon of the intermediate.

    • Solvent Effects: The choice of solvent can significantly influence the isomer ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some pyrazole syntheses by not competing with the hydrazine for reaction with the more reactive carbonyl group.[6]

    • pH Control: Acidic conditions (e.g., using acetic acid as a catalyst or in the solvent system) can favor the formation of the 5-amino isomer.[3] Conversely, basic conditions (e.g., sodium ethoxide in ethanol) may favor the 3-amino isomer.[3] It is crucial to carefully control the pH to favor the desired product.

Condition Favored Isomer Rationale
Acidic (e.g., AcOH) 5-AminopyrazoleProtonation of the carbonyl group enhances its electrophilicity, favoring initial attack by the more nucleophilic nitrogen of the hydrazine.
Basic (e.g., EtONa) 3-AminopyrazoleBase-catalyzed conditions may alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the reaction centers.
Fluorinated Alcohols Increased SelectivityThese non-nucleophilic solvents do not compete with the hydrazine, leading to a more selective reaction.[6]

Question 3: My final product is contaminated with a persistent impurity that I believe is the uncyclized hydrazone intermediate. How can I drive the cyclization to completion?

Answer:

The formation of the pyrazole ring proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[7] If this cyclization is incomplete, the hydrazone will remain as an impurity.

  • Driving the Cyclization:

    • Acid Catalysis: The cyclization step is often acid-catalyzed. Adding a catalytic amount of a mild acid like acetic acid can promote the ring closure. If you are already using an acid, a slight increase in its concentration or switching to a slightly stronger acid might be beneficial.

    • Thermal Promotion: Increasing the reaction temperature or extending the reflux time (while monitoring for degradation by TLC) can provide the necessary activation energy for the cyclization to proceed to completion.

    • Dehydration: The cyclization involves the elimination of water. Ensuring anhydrous conditions, as mentioned previously, will favor the formation of the cyclized product according to Le Chatelier's principle.

Protocol: Promoting Complete Cyclization

  • Reaction Setup: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous ethanol as the solvent.

  • Reagent Addition: If using 4-methoxyphenylhydrazine hydrochloride, add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) and stir for 10-15 minutes before adding the β-ketonitrile.

  • Catalyst: Add 5-10 mol% of glacial acetic acid to the reaction mixture.

  • Heating: Heat the reaction to reflux and monitor its progress by TLC, checking for the disappearance of the hydrazone intermediate spot.

  • Work-up: Once the reaction is complete, proceed with your standard work-up and purification procedure.

III. Stability and Handling

5-aminopyrazoles can exhibit stability issues that are important to consider during work-up, purification, and storage.

Question 4: My purified this compound seems to be degrading over time, showing discoloration. What are the stability concerns and how should I store it?

Answer:

Aromatic amines, including 5-aminopyrazoles, are susceptible to oxidative degradation.

  • Oxidative Decomposition: Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of colored oxidation products, such as azo compounds.[8]

  • Hydrolytic Stability: While generally stable, prolonged exposure to strong acidic or basic aqueous conditions, particularly at elevated temperatures, could potentially lead to hydrolysis or ring-opening, though this is less common for the stable pyrazole ring itself.[9][10]

Recommended Storage Procedures:

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Temperature: Keep the compound in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Purity: Ensure the compound is free of residual acid, base, or metal catalysts from the synthesis, as these can promote degradation.

IV. Troubleshooting Downstream Reactions

The 5-amino group is a key functional handle for further derivatization, but its reactivity can be nuanced.

Question 5: I am attempting a diazotization of the 5-amino group followed by a Sandmeyer reaction, but the reaction is failing and I'm getting a complex mixture of products. What is going wrong?

Answer:

The diazotization of 5-aminopyrazoles is notoriously sensitive and requires strict control over reaction conditions. The resulting diazonium salts can be unstable and prone to unwanted side reactions.[11][12]

  • Instability of the Diazonium Salt: Pyrazole-diazonium salts can be unstable, and decomposition can lead to the rapid evolution of N₂ gas, which can be a safety hazard on a larger scale.[13]

  • Critical Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium intermediate.[13]

  • Side Reactions: Under certain conditions, instead of the desired Sandmeyer product, you might observe the formation of cinnolines or stable azo-coupled products.[12] This can occur if the reaction conditions are not optimal or if reactive nucleophiles are present.

Optimized Diazotization Protocol:

  • Dissolution: Dissolve the this compound in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotizing Agent: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slow Addition: Add the cold sodium nitrite solution dropwise to the pyrazole solution, ensuring the temperature does not rise above 5 °C.

  • Immediate Use: Use the resulting diazonium salt solution immediately in the subsequent Sandmeyer reaction without attempting to isolate it.

Logical Flow for Diazotization Troubleshooting

start Failed Diazotization Reaction temp_check Was Temperature strictly maintained at 0-5°C? start->temp_check reagent_check Were reagents fresh and added slowly? temp_check->reagent_check Yes failure Persistent Failure: Consider alternative synthetic route temp_check->failure No immediate_use Was the diazonium salt used immediately? reagent_check->immediate_use Yes reagent_check->failure No success Successful Reaction immediate_use->success Yes immediate_use->failure No

Caption: Troubleshooting flowchart for the diazotization of 5-aminopyrazoles.

References

  • Journal of Organic Chemistry. (n.d.).
  • PubMed. (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. [Link]
  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
  • PubMed. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • National Institutes of Health. (n.d.).
  • Journal of Organic Chemistry. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles. [Link]
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]
  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • Arkivoc. (n.d.).
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)
  • Reddit. (2021). Advices for Aminopyrazole synthesis. [Link]
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
  • MDPI. (2023).
  • YouTube. (2019). synthesis of pyrazoles. [Link]

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unexpected side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole core is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and stable aromatic structure.[1][2] The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most prevalent methods for its construction due to its efficiency and the accessibility of starting materials.[3][4] However, this seemingly straightforward reaction can be deceptively complex, often yielding unexpected side products that complicate purification and reduce yields.

This guide is designed as a technical support resource for researchers encountering these challenges. It moves beyond standard textbook procedures to address specific, frequently asked questions about the formation of unexpected side products, providing not only troubleshooting steps but also the mechanistic rationale behind them.

FAQ 1: The Regioisomer Problem

This is the most common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.

Q1: My reaction produced a mixture of two products with the same mass. What are they and why did this happen?

Answer: You have most likely synthesized a mixture of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, as the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons.[3]

The reaction proceeds through a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.[5] The two competing pathways lead to two different pyrazole products.

  • Pathway A: The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) attacks one carbonyl group.[6]

  • Pathway B: The same nitrogen attacks the other carbonyl group.

The ratio of these isomers is dictated by a delicate balance of steric and electronic factors in both the dicarbonyl substrate and the hydrazine, as well as reaction conditions like pH and solvent.[3][7] Recent studies have revealed that the kinetics of the Knorr synthesis are more complex than previously understood, involving potential autocatalytic pathways and unreported intermediates, which can also influence the final product distribution.[3][8]

Caption: Competing pathways in the synthesis of pyrazole regioisomers.

Q2: How can I control the regioselectivity of my reaction?

Answer: Controlling regioselectivity is a significant challenge, but several strategies can be employed, primarily by manipulating reaction conditions to favor one pathway over the other.

StrategyPrincipleKey Considerations
pH Control The rate-determining step, the dehydration of the cyclic intermediate, is generally acid-catalyzed.[3] The initial nucleophilic attack can also be pH-dependent.[7]Acidic conditions (e.g., a few drops of acetic acid) often accelerate the reaction and can alter the isomeric ratio.[5][9] At neutral or basic pH, the reaction may stall at the hydrazone stage.[7]
Solvent Choice The polarity of the solvent can influence the stability of the transition states for the two competing pathways.Protic polar solvents like methanol or ethanol often yield cleaner reactions and can favor the formation of the pyrazole over Michael addition side products when using α,β-unsaturated precursors.[10]
Temperature Higher temperatures can overcome the activation energy barrier for the less favored pathway, potentially leading to a more even mixture of isomers. Lower temperatures may enhance selectivity.Start at room temperature or 0 °C and monitor. If the reaction is too slow, gentle heating may be required.
Reactant Stoichiometry Recent studies using transient flow methodology have shown that the initial reactant stoichiometry can strongly influence reaction rates and, consequently, the regioisomeric ratio.[3][8]Experiment with slight excesses of either the diketone or the hydrazine to see if it pushes the equilibrium toward one isomer.
Q3: What are the best analytical techniques to distinguish and characterize pyrazole regioisomers?

Answer: Since regioisomers have identical masses, mass spectrometry alone is insufficient. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential.

  • 1D NMR (¹H and ¹³C): While chemical shifts will differ between isomers, assigning the correct structure based on 1D data alone can be ambiguous without reference compounds.

  • 2D NMR (NOESY/HSQC/HMBC): These techniques are definitive for structure elucidation.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most powerful tool. It identifies protons that are close in space. For an N-substituted pyrazole, a NOE correlation between the N-substituent's protons and the protons on the adjacent C5 substituent confirms the 1,5-disubstituted isomer.[11][12] The absence of this correlation and the presence of a correlation to the C3 substituent's protons would indicate the 1,3-isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It helps establish the carbon framework. The protons of the N-substituent should show a correlation to both the C3 and C5 carbons, aiding in the definitive assignment of their respective ¹³C chemical shifts.[11][12]

  • X-Ray Crystallography: If you can grow a single crystal of one of the isomers, this method provides an unambiguous structural proof.[11]

FAQ 2: Other Unexpected Side Products

Beyond isomerism, other side products can arise from variations in starting materials or reaction conditions.

Q4: My reaction with a β-ketoester gave me a product that looks like a pyrazolone, not a pyrazole. What happened?

Answer: This is an expected, not an unexpected, outcome for this class of starting material. The reaction of a β-ketoester with a hydrazine is a well-known variation of the Knorr synthesis that specifically produces pyrazolones (also known as 2-pyrazolin-5-ones).[2][5]

The mechanism is similar to the standard Knorr synthesis, but after the initial condensation to form a hydrazone, the intramolecular attack occurs at the ester carbonyl, followed by the elimination of an alcohol (e.g., ethanol if you used an ethyl ester).[5] The resulting product exists in tautomeric equilibrium between the keto form (pyrazolone) and the aromatic enol form (hydroxypyrazole), with the keto form often being the one depicted.[5][13]

G cluster_ketoester β-Ketoester Pathway cluster_diketone 1,3-Diketone Pathway Ketoester β-Ketoester Hydrazone1 Hydrazone Intermediate Ketoester->Hydrazone1 Hydrazine1 Hydrazine Hydrazine1->Hydrazone1 Cyclization1 Intramolecular Attack on Ester Hydrazone1->Cyclization1 Pyrazolone Pyrazolone Product Cyclization1->Pyrazolone Diketone 1,3-Diketone Hydrazone2 Hydrazone Intermediate Diketone->Hydrazone2 Hydrazine2 Hydrazine Hydrazine2->Hydrazone2 Cyclization2 Intramolecular Attack on Ketone Hydrazone2->Cyclization2 Dehydration Dehydration Cyclization2->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Divergent outcomes from β-ketoesters vs. 1,3-diketones.

Q5: I've isolated a high molecular weight impurity. Could it be a dimer or trimer?

Answer: Yes, this is a distinct possibility, though less common. Oligomerization can occur under specific conditions.

  • Pyrazolone Trimers: There are documented cases of the "accidental" synthesis of pyrazolone trimers, particularly under biocatalytic conditions, but it highlights the potential for self-condensation.[14]

  • Azo-linked Dimers: During certain functionalization reactions, such as iodination using nitrogen triiodide, oxidative coupling can lead to the formation of azo-linked pyrazole dimers as a side product.[15]

  • Michael Adducts: When using α,β-unsaturated carbonyls as precursors, the initial Michael addition of hydrazine can sometimes lead to double addition or other competing reactions if conditions are not carefully controlled.[16][17]

If you suspect an oligomer, confirm with mass spectrometry (look for M+H peaks corresponding to 2x or 3x your expected product mass) and detailed NMR analysis.

Q6: My crude NMR shows unreacted starting materials and other small impurities. What are they?

Answer: Often, the reaction does not go to completion or stalls at an intermediate stage.

  • Hydrazone Intermediate: The cyclization and dehydration steps can be slow. If your reaction is incomplete, you will likely see the hydrazone intermediate.[7] This is especially true if the reaction is run under neutral or basic conditions where the dehydration step is not effectively catalyzed.[7]

  • N-N Bond Cleavage Products: While rare during the synthesis itself, some highly substituted or strained hydrazines can undergo N-N bond cleavage, especially in the presence of light and a photocatalyst, leading to secondary amines.[18]

  • Starting Material Impurities: Impurities in your starting 1,3-dicarbonyl compound can lead to corresponding pyrazole side products. For example, if 2-methyl-3-oxobutanal is contaminated with 3-oxo-pentanal, you will form 3-ethylpyrazole as a side product alongside the desired 3,4-dimethylpyrazole.[19]

Troubleshooting Workflow

When faced with an unknown side product, a systematic approach is key.

G Start Unexpected Peak(s) in Crude Analysis (TLC, LC-MS) Check_Mass Analyze by Mass Spec Start->Check_Mass Mass_Same Mass = Expected Product? Check_Mass->Mass_Same Mass_Higher Mass > Expected Product? Check_Mass->Mass_Higher Mass_Lower Mass < Expected Product? Check_Mass->Mass_Lower Isomer Likely Regioisomer Mass_Same->Isomer Yes Dimer Likely Dimer/Trimer or Michael Adduct Mass_Higher->Dimer Yes Fragment Likely Incomplete Reaction (e.g., Hydrazone) or Degradation Product Mass_Lower->Fragment Yes Analyze_NMR Perform 2D NMR (NOESY, HMBC) for Structural Confirmation Isomer->Analyze_NMR Dimer->Analyze_NMR Fragment->Analyze_NMR

Caption: Systematic workflow for identifying unknown side products.

Experimental Protocols

Protocol 1: General Purification via Recrystallization

For many pyrazole derivatives, simple recrystallization is effective for removing minor impurities.

  • Solvent Selection: Dissolve a small sample of the crude solid in a minimum amount of a hot solvent in which your product has high solubility (e.g., ethanol, methanol, ethyl acetate).[20]

  • Induce Crystallization: While the solution is still hot, add a co-solvent in which the pyrazole is poorly soluble (e.g., water, hexanes) dropwise until persistent turbidity is observed.[20]

  • Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Distinguishing Regioisomers using NOESY

This protocol assumes you have isolated a mixture of isomers or a single pure isomer and need to confirm its structure.

  • Sample Preparation: Prepare a concentrated NMR sample (~10-15 mg) of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: On a high-field NMR spectrometer (≥400 MHz), acquire a standard ¹H spectrum and a 2D ¹H-¹H NOESY spectrum. Use a standard mixing time of ~500-800 ms.

  • Data Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the key proton signals for the N-substituent (e.g., N-CH₃, N-CH₂) and the substituents at the C3 and C5 positions.

    • Look for cross-peaks. A cross-peak between the N-substituent protons and the C5-substituent protons confirms the 1,5-regioisomer.[11][12] A cross-peak between the N-substituent and the C3-substituent indicates the 1,3-regioisomer.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing.
  • Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC.
  • Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. (n.d.). Indian Academy of Sciences.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • (PDF) A one-step synthesis of pyrazolone. (n.d.). ResearchGate.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
  • synthesis of pyrazoles. (2019). YouTube.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF. (n.d.). ResearchGate.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Chemo‐ and regioselective synthesis of the 1,3‐regioisomer of pyrazole‐enaminones. (n.d.). ResearchGate.
  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (n.d.). PMC - NIH.

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Validation & Comparative

A Comparative Analysis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative overview of the pyrazole-based compound, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, and its standing relative to well-established COX-2 inhibitors such as Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib. While direct experimental inhibitory concentrations for this compound are not extensively documented in publicly available literature, this guide will leverage structure-activity relationship (SAR) data from related pyrazole derivatives and molecular docking studies to infer its potential efficacy and selectivity.

The Central Role of Cyclooxygenase-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated during inflammatory responses. The selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the adverse effects associated with the inhibition of COX-1.

The pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors. The 1,5-diarylpyrazole arrangement, in particular, is a well-established pharmacophore for potent and selective COX-2 inhibition.[1][2] This structural motif allows for key interactions within the active site of the COX-2 enzyme.

Profiling this compound: A Potential COX-2 Inhibitor

This compound belongs to the 1,5-diarylpyrazole class of compounds, which is a known pharmacophore for COX-2 inhibitory activity.[1] Its chemical structure features key elements that suggest a potential for selective COX-2 inhibition.

Structural Features and Potential for COX-2 Inhibition:

  • 1,5-Diarylpyrazole Core: The central pyrazole ring with aryl substituents at the 1 and 5 positions is a hallmark of many potent and selective COX-2 inhibitors.[2]

  • 4-Methoxyphenyl Group at N1: The presence of a para-methoxyphenyl group on the nitrogen at position 1 is a common feature in many COX-2 inhibitors and is believed to contribute to binding within the hydrophobic channel of the enzyme's active site.

  • Amino Group at C5: Molecular docking studies on the closely related analog, 1-(4-methoxyphenyl)-1H-pyrazol-5-amine, suggest that the 5-amino group can form crucial hydrogen bonds with key residues in the COX-2 active site, such as Gln380 and Tyr385.[3] This interaction is thought to mimic the binding of other pyrazole-containing COX-2 inhibitors like celecoxib.[3]

  • Methyl Group at C3: The methyl group at the 3-position can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity.

Comparative Analysis with Established COX-2 Inhibitors

To provide a clear benchmark, the following table summarizes the in vitro inhibitory activities of several well-known COX-2 inhibitors. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 826.812
Rofecoxib >1000.53>188
Etoricoxib 1161.1106
Valdecoxib 21.90.2491.25

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing COX-2 Inhibition

The determination of a compound's inhibitory activity against COX-1 and COX-2 is fundamental to its characterization. The following are standardized in vitro and cell-based assay protocols.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add various concentrations of the test compound (e.g., this compound) and reference inhibitors to the wells. A vehicle control (e.g., DMSO) should also be included. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In_Vitro_COX_Inhibition_Workflow A Prepare Enzyme and Cofactors B Add Test Compound/Control A->B C Incubate (Inhibitor Binding) B->C D Add Arachidonic Acid (Substrate) C->D E Incubate (Enzymatic Reaction) D->E F Stop Reaction E->F G Detect Prostaglandin E2 F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit COX-2 activity in a cellular context, which can provide more physiologically relevant data.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and seed them into a 96-well plate.

  • COX-2 Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound and reference inhibitors.

  • Incubation: Incubate the cells for a sufficient period to allow for COX-2 activity and prostaglandin production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 value by comparing the PGE2 levels in the treated cells to the untreated, stimulated controls.

Cell_Based_COX_2_Inhibition_Workflow A Seed Cells B Induce COX-2 with LPS A->B C Treat with Test Compound B->C D Incubate C->D E Collect Supernatant D->E F Measure PGE2 (ELISA) E->F G Calculate IC50 F->G

Caption: Workflow for the cell-based COX-2 inhibition assay.

Concluding Remarks

The structural attributes of this compound, particularly its 1,5-diarylpyrazole core, align with the established pharmacophore for selective COX-2 inhibition. While direct experimental validation of its inhibitory potency is pending, the analysis of its structure-activity relationship and insights from molecular docking studies of similar compounds suggest it is a promising candidate for further investigation. A direct comparison with established drugs like Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib underscores the high bar for both potency and selectivity in this therapeutic class. The provided experimental protocols offer a robust framework for the empirical evaluation of this and other novel COX-2 inhibitor candidates.

References

  • Harras, M. F., et al. (2018). Synthesis, biological evaluation, and molecular docking of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 26(15), 4439-4450.
  • Gedawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103606.
  • Sakya, S. M., et al. (2006). 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. Bioorganic & Medicinal Chemistry Letters, 16(2), 288-292.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. The Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212.
  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Tantry, S. J., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1939.
  • Capone, M. L., et al. (2007). Clinical pharmacology of etoricoxib, a novel selective COX2 inhibitor. Current Medicinal Chemistry, 14(4), 451-460.
  • Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336-347.
  • Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.

Sources

A Comparative Guide to the Kinase Inhibitory Activity of Pyrazole Amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, pyrazole amine analogs have garnered significant attention as potent inhibitors of protein kinases, which are critical regulators of cellular processes and prime targets in cancer therapy.[2]

This guide provides an in-depth comparison of the biological activity of a specific class of these compounds: 4-amino-(1H)-pyrazole derivatives. We will focus on their efficacy as inhibitors of the Janus Kinase (JAK) family, a group of tyrosine kinases pivotal to the JAK/STAT signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, particularly myeloproliferative neoplasms and leukemias.[3][4] We will explore the synthesis, comparative biological activity, and structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The JAK/STAT Signaling Pathway: A Key Therapeutic Target

The JAK/STAT pathway is a primary communication route for numerous cytokines and growth factors. Ligand binding to cell surface receptors triggers the activation of associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression related to cell proliferation, differentiation, and survival.[5] Inhibiting JAKs with small molecules like the 4-amino-(1H)-pyrazole derivatives discussed herein effectively blocks this entire cascade, providing a powerful strategy for cancer treatment.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (Active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 4-Amino-(1H)-pyrazole Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: The JAK/STAT signaling pathway and the mechanism of its inhibition by 4-amino-(1H)-pyrazole analogs.

Synthesis of 4-Amino-(1H)-pyrazole Derivatives

The synthesis of pyrimidine-based 4-amino-(1H)-pyrazole derivatives is typically achieved through a two-step process. The core strategy involves the nucleophilic substitution of a dichlorinated heteroaromatic ring system, followed by a final coupling reaction with 4-amino-1H-pyrazole.[3]

A representative synthetic scheme is outlined below. Initially, a 5-substituted-2,4-dichloropyrimidine is reacted with a chosen aromatic amine. This reaction can proceed under either acidic (e.g., HCl) or basic (e.g., DIPEA) conditions to yield the intermediate. This intermediate is then coupled with 1H-pyrazol-4-amine, often using trifluoroacetic acid (TFA) as a catalyst at elevated temperatures, sometimes with the aid of microwave irradiation, to afford the final target molecule.[3]

Synthesis_Workflow Start1 5-Substituted-2,4-dichloropyrimidine Step1 Step 1: Nucleophilic Substitution (Acidic or Basic Conditions) Start1->Step1 Start2 Aromatic Amine (R-NH2) Start2->Step1 Intermediate Intermediate 2 Step1->Intermediate Step2 Step 2: Coupling Reaction (TFA, n-BuOH, 120 °C, MW) Intermediate->Step2 Start3 1H-pyrazol-4-amine Start3->Step2 Product Target Molecule: 4-Amino-(1H)-pyrazole Derivative Step2->Product

Figure 2: General synthetic workflow for pyrimidine-based 4-amino-(1H)-pyrazole derivatives.

Comparative Biological Activity

The efficacy of synthesized pyrazole amine analogs is evaluated through a combination of in vitro kinase inhibition assays and cell-based cytotoxicity assays. The following tables summarize data for a series of 4-amino-(1H)-pyrazole derivatives, highlighting their potency against JAK family kinases and their antiproliferative effects on various cancer cell lines.[3][6][7]

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The data below demonstrates that several analogs exhibit potent, nanomolar-level inhibition of JAK1, JAK2, and JAK3.[3]

Compound IDR-Group (Substitution on Phenyl Ring)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H11.24.613.9
3b 4-F15.64.413.6
3c 4-Cl9.64.512.3
3e 4-CH₃10.75.815.1
3f 4-OCH₃3.42.23.5
Ruxolitinib Reference Drug2.83.2428
Data sourced from Liang et al. (2016).[3][7]
Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. The IC₅₀ values here represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDPC-3 (Prostate) IC₅₀ (µM)HEL (Erythroleukemia) IC₅₀ (µM)K562 (CML) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)MOLT4 (T-ALL) IC₅₀ (µM)
3f 3.121.051.132.893.56
11b > 100.350.37> 10> 10
Ruxolitinib 10.151.892.1111.5612.01
Data sourced from Liang et al. (2016).[3][7]

From these data, compound 3f , featuring a 4-methoxy substitution, emerges as a particularly potent pan-JAK inhibitor with IC₅₀ values in the low single-digit nanomolar range, rivaling the reference drug Ruxolitinib.[3][7] Furthermore, it demonstrates broad-spectrum antiproliferative activity against various cancer cell lines at low micromolar concentrations. Compound 11b , a related analog, shows remarkable selective cytotoxicity against the HEL and K562 leukemia cell lines, with submicromolar IC₅₀ values.[3]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the structure-activity relationships of these 4-amino-(1H)-pyrazole derivatives. The choice of substituent on the aromatic amine moiety significantly influences both kinase inhibitory potency and anticancer activity.

  • Small, Electron-Donating Groups are Favorable: The substitution pattern on the phenyl ring is well-tolerated. However, the presence of an electron-donating group, specifically the 4-methoxy group in compound 3f , leads to a significant increase in potency against all three tested JAK kinases compared to analogs with hydrogen (3a ) or electron-withdrawing groups like fluorine (3b ) and chlorine (3c ).[3] This suggests that the electronic properties of this region are crucial for optimal interaction within the ATP-binding pocket of the kinase.

  • The R₁ Side Chain is Not Critical: Earlier studies on related compounds indicated that modifications to the pyrazole ring itself did not significantly impact JAK inhibition, suggesting the R₁ side chain is not crucial for the interaction with JAK proteins.[3] This led to the design of the current series where this side chain is removed, resulting in improved JAK inhibition.

  • Large Fused Rings are Detrimental: When the pyrimidine core is replaced with a larger fused ring system like quinazoline, the inhibitory activity against JAKs is almost completely lost.[3] This indicates that the size and steric profile of the core heterocyclic system are critical, and larger structures may cause steric clashes that prevent effective binding to the kinase.

SAR_Diagram cluster_SAR Structure-Activity Relationship Insights Core SAR1 Pyrimidine Core: Optimal size for binding. SAR1->Core SAR2 4-Amino-Pyrazole: Essential for interaction. SAR2->Core SAR3 R-Group (Phenyl Ring): Electron-donating groups (e.g., -OCH3) enhance potency. Large groups are detrimental. SAR3->Core

Figure 3: Key structure-activity relationship points for 4-amino-(1H)-pyrazole JAK inhibitors.

Experimental Methodologies

To ensure the validity and reproducibility of the comparative data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the pyrazole amine analogs.

Protocol 1: MTT Assay for Cytotoxicity

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Plating:

    • Harvest and count cells from culture. Ensure cell viability is >90% using a method like Trypan Blue exclusion.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL).

    • Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include control wells with media only (no cells) for background measurement.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., pyrazole amine analogs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (e.g., DMSO in media).

    • Incubate the plates for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Leave the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase by quantifying ATP consumption. This example is based on a generalized luminescence assay like ADP-Glo™.[8]

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the recombinant JAK enzyme and its specific peptide substrate in the Kinase Assay Buffer.

    • Prepare a 2X ATP solution in the Kinase Assay Buffer. The concentration should be near the Michaelis constant (Km) for the specific JAK enzyme.

    • Prepare serial dilutions of the test inhibitor compound in a buffer containing a small percentage of DMSO (e.g., 4%).

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted inhibitor to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.

    • Shake for 30 seconds and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Plot the percent inhibition (calculated from the luminescent signal relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

Conclusion and Future Directions

The 4-amino-(1H)-pyrazole scaffold has proven to be a highly effective framework for the design of potent kinase inhibitors. Analogs targeting the JAK/STAT pathway have demonstrated low nanomolar potency and significant anticancer activity in vitro, with some compounds exceeding the performance of approved drugs like Ruxolitinib.[3][7] The structure-activity relationship studies clearly indicate that subtle modifications, particularly to the aromatic amine substituent, can fine-tune the potency and selectivity of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of different heterocyclic core structures and substituent patterns may lead to the discovery of analogs with even greater potency or improved selectivity for specific JAK isoforms, potentially reducing off-target effects. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and evaluation of the next generation of pyrazole amine-based therapeutic agents.

References

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gohary, N. S. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935. [Link]
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
  • CLYTE Technologies. (2025).
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.[Link]
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Benzothiazole derivatives as anticancer agents. Saudi Pharmaceutical Journal, 27(6), 873–887. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.[Link]
  • Reddy, V. G., Reddy, T. S., et al. (2019). Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry, 183, 111609. [Link]
  • Zhang, S., Ye, Y., Zhang, Q., Luo, Y., Wang, Z., Wu, Y., Zhang, X., & Yi, C. (2022). Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. Chemistry & Biodiversity, 19(11), e202200741. [Link]
  • Bhardwaj, J. K., Saraf, P., & Sharma, P. C. (2025). Design, synthesis, anti-infective and anti-cancer potential of thiazole based Pyrazoles bearing benzothiazole moiety.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.[Link]
  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.[Link]
  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)
  • Di Micco, S., Terracciano, S., & Bruno, I. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. [Link]
  • Kysil, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 823. [Link]
  • Shi, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
  • Gräber, M., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(14), 10331-10344. [Link]
  • Al-Hujaily, E. M., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(11), 5786. [Link]
  • Al-Azmi, A., & Elassar, A. Z. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 394–416. [Link]

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A Comparative Guide to the Analytical Validation for Purity Assessment of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of purity for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical techniques, the rationale behind their selection, and the critical parameters for method validation in accordance with international regulatory standards.

The Criticality of Purity Validation

The subject compound, this compound, belongs to the pyrazole class of N-heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1][2][3][4] Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation products and may pose a risk to patient safety.[5] Consequently, the analytical procedures used to assess purity must be rigorously validated to demonstrate they are "fit for purpose." This validation process is mandated by regulatory bodies and is detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8][9][10][11][12][13]

The objective of analytical validation is to establish, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[9] This guide will compare four primary techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC).

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

  • Molecular Formula: C₁₁H₁₃N₃O[14]

  • Molecular Weight: 203.24 g/mol [14]

  • Structure: Features a pyrazole ring, a primary amine group, a methyl group, and a methoxyphenyl group. The presence of the basic amine and the aromatic chromophore are key considerations for analytical method design.

  • Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique is driven by the analyte's properties and the specific goal of the analysis (e.g., routine quality control vs. comprehensive impurity identification).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5][15][16][17][18]

Causality Behind Experimental Choices:

  • Column: An Eclipse XDB C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds. The C18 stationary phase provides the necessary hydrophobicity to interact with the methoxyphenyl and pyrazole structures.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for RP-HPLC. A small amount of an acid like trifluoroacetic acid (TFA) is added to protonate the primary amine, which minimizes peak tailing and ensures sharp, symmetrical peaks.[16]

  • Detector: A Photodiode Array (PDA) or UV detector is ideal, as the aromatic rings in the molecule will absorb UV light, allowing for sensitive detection. Detection at 206 nm is a common choice for pyrazoline derivatives.[15][16]

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[15][16]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[15][16]

    • Column Temperature: 25 °C.[16]

    • Detection Wavelength: 206 nm.[16]

    • Injection Volume: 5 µL.[16]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.

  • Chromatographic Run & System Suitability:

    • Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes.

    • Perform five replicate injections of the Working Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can resolve the main peak from any potential degradation products and impurities.

  • Linearity: A series of solutions are prepared over a concentration range (e.g., 50-150 µg/mL).[16] A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.998.[15]

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Assessed by analyzing six independent samples at 100% of the test concentration. %RSD should be ≤ 2.0%.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using different equipment.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For amines, special considerations are necessary.

Causality Behind Experimental Choices:

  • Challenge: Primary amines are highly polar and can interact strongly with active sites (silanol groups) on conventional GC columns, leading to severe peak tailing and poor reproducibility.[19][20][21]

  • Solution 1: Deactivated Columns: Using a column specifically deactivated for amine analysis, often by treating the packing material with a base like potassium hydroxide (KOH), is crucial to minimize adsorption.[20]

  • Solution 2: Derivatization: Converting the polar amine into a less polar derivative (e.g., using benzenesulfonyl chloride) improves its volatility and chromatographic behavior, making it more amenable to GC analysis.[21][22]

  • System Preparation:

    • GC System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a specific amine-deactivated column.[22]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[22]

    • Injector Temperature: 290 °C.[22]

    • Detector Temperature: 300 °C.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 10 min.[22]

  • Derivatization Procedure:

    • To 1 mg of the sample in a vial, add 1 mL of an alkaline solution (e.g., 0.1 M NaOH).

    • Add 100 µL of benzenesulfonyl chloride solution (10% in acetone).

    • Vortex vigorously for 2 minutes and allow to react for 30 minutes at room temperature.

    • Extract the derivative with 1 mL of hexane. Use the hexane layer for injection.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions and subject them to the same derivatization procedure.

  • Analysis:

    • Inject 1 µL of the prepared solution in splitless mode.[22]

    • Calculate purity using the area percent method.

Validation parameters are similar to HPLC, with a focus on demonstrating the completeness and reproducibility of the derivatization reaction during accuracy and precision studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is the premier technique for identifying and characterizing unknown impurities.[5][23][24][25][26]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is well-suited for this molecule, as the basic amine can be readily protonated to form a positive ion [M+H]⁺ for detection.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.[24][25] Tandem MS (MS/MS) can be used to fragment ions, providing structural information for definitive identification.[24]

  • System Preparation:

    • LC System: Same as HPLC.

    • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ionization Mode: ESI, Positive.

    • Mobile Phase: Use volatile buffers like formic acid or ammonium formate instead of TFA, which can suppress the MS signal.

  • Analysis:

    • Perform a full scan analysis to detect all ionizable compounds.

    • Process the data to find peaks corresponding to potential impurities.

    • Use the accurate mass data to propose molecular formulas for the impurities.

    • Perform MS/MS experiments on the impurity ions to obtain fragmentation patterns and elucidate their structures.

While full validation is required for quantitative LC-MS methods, for impurity identification, the focus is on demonstrating mass accuracy, resolution, and the ability to detect impurities at required levels (e.g., the ICH reporting threshold of 0.05%).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a rapid and accurate determination of the absolute purity of highly pure, crystalline substances.[27][28][29][30][31]

Causality Behind Experimental Choices:

  • Principle: Based on the Van't Hoff equation, impurities depress the melting point and broaden the melting range of a crystalline material.[28][31] DSC measures the heat absorbed during melting, and software automatically calculates the purity based on the shape of the melting endotherm.

  • Suitability: This method is ideal for final, highly purified bulk material where impurities are expected to be low (typically >98.5 mol%). It assumes that the impurities are soluble in the molten analyte but insoluble in the solid phase.[31]

  • System Preparation:

    • DSC System: Mettler Toledo DSC 3+ or equivalent.

    • Crucibles: Aluminum crucibles, hermetically sealed to prevent sublimation.

    • Purge Gas: Nitrogen at 50 mL/min.[30]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum crucible and seal it.[31]

  • Analysis:

    • Heat the sample at a slow, constant rate (e.g., 0.5-1.0 K/min) through its melting range.[31]

    • Record the heat flow versus temperature.

  • Calculation:

    • The instrument software integrates the melting peak and applies the Van't Hoff equation to calculate the mole percent purity.

  • Calibration: The instrument must be calibrated for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Method Suitability: The method is only suitable for crystalline materials that exhibit a sharp melting peak and do not decompose upon melting.[31]

Data Summary and Comparison

The following table summarizes the typical performance characteristics of each validated method.

Parameter RP-HPLC GC (with Derivatization) LC-MS (for Identification) DSC
Primary Use Quantitative Purity & ImpuritiesQuantitative Purity (Volatiles)Impurity IdentificationAbsolute Purity of Bulk
Specificity High (Chromatographic)High (Chromatographic)Very High (Mass-based)Moderate (Thermal)
Linearity (r²) ≥ 0.998≥ 0.995N/A (Qualitative)N/A
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%N/AN/A
Precision (%RSD) ≤ 2.0%≤ 5.0%N/A≤ 5.0% (mol%)
Typical LOQ ~0.05%~0.1%< 0.05%~0.2 mol%
Key Advantage Robust, versatile, industry standardGood for residual solventsDefinitive structural infoFast, no reference std needed
Key Limitation Non-volatile impurities not seenThermally labile compoundsNot inherently quantitativeOnly for pure, crystalline solids

Visualization of Workflows

General Analytical Validation Workflow

This diagram illustrates the logical flow of experiments conducted during the validation of an analytical procedure, consistent with ICH Q2(R2) guidelines.[6][8][10][32]

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_doc Documentation Dev Develop Analytical Method (Selectivity, Sensitivity) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: A typical workflow for analytical method validation.

Decision Tree for Method Selection

This diagram assists in selecting the most appropriate analytical technique based on the specific analytical objective.

MethodSelection Start Analytical Goal? isImpurityKnown Identify Unknown Impurities? Start->isImpurityKnown isRoutineQC Routine Purity (QC/Batch Release)? Start->isRoutineQC isBulkPurity High Purity (>99%) Bulk Material? Start->isBulkPurity isVolatile Analyze Volatile Impurities? Start->isVolatile isImpurityKnown->isRoutineQC No useLCMS Use LC-MS isImpurityKnown->useLCMS Yes isRoutineQC->isBulkPurity No useHPLC Use HPLC isRoutineQC->useHPLC Yes isBulkPurity->isVolatile No useDSC Use DSC isBulkPurity->useDSC Yes useGC Use GC isVolatile->useGC Yes

Caption: Decision guide for selecting the optimal analytical method.

Conclusion and Recommendations

The analytical validation for the purity of this compound requires a multi-faceted approach. No single technique can answer all questions regarding the purity and impurity profile of a compound.

  • For routine quality control and batch release testing, a validated RP-HPLC method is the most robust, reliable, and universally accepted choice. Its high precision and accuracy make it ideal for quantitative determination of purity and known impurities.

  • For the definitive identification of unknown impurities and degradation products, LC-MS , particularly with a high-resolution mass spectrometer, is indispensable. It provides the structural information necessary to meet modern regulatory expectations for impurity profiling.[23][25]

  • For the rapid assessment of absolute purity of the final, highly purified bulk substance, DSC is an excellent and efficient orthogonal technique. It provides a purity value without the need for a chemical reference standard, making it a valuable confirmatory tool.

  • GC is a more specialized technique in this context. While it can be used, the challenges associated with analyzing a primary amine often make HPLC the more straightforward option. However, GC remains the method of choice for analyzing volatile impurities, such as residual solvents from the synthesis.

A comprehensive analytical control strategy should leverage HPLC as the primary quantitative tool, supported by LC-MS for impurity identification during development and DSC for orthogonal confirmation of the bulk substance's purity. All methods must be validated according to the principles outlined in ICH and USP guidelines to ensure data integrity and regulatory compliance.[7][8][10][11]

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A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of substituted pyrazoles, a cornerstone scaffold in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of this versatile heterocyclic motif. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and in-depth, actionable insights.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural unit is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The pyrazole ring itself is relatively stable to metabolism, and its substituents can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] A vast number of approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, feature the pyrazole core, highlighting its therapeutic significance.[2][3]

The versatility of the pyrazole ring allows for substitutions at multiple positions, profoundly influencing its biological activity. This guide will explore how the rational modification of these substitution patterns can lead to the development of potent and selective therapeutic agents.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most common and enduring method for pyrazole synthesis is the Knorr cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The reaction proceeds through a condensation-cyclization-dehydration sequence to afford the corresponding pyrazole.

Conceptual Workflow of the Knorr Pyrazole Synthesis:

G start 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1H-pyrazole [4]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Isolation: Allow the mixture to cool to room temperature, which should induce precipitation of the product. If no precipitate forms, gently scratch the inside of the vial with a glass rod.

  • Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions offer a streamlined approach to pyrazole synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy.

Experimental Protocol: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles [5]

  • Reactant Mixture: In a round-bottom flask, combine the desired aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in aqueous media.

  • Catalyst Addition: Add sodium p-toluenesulfonate (NaPTS) as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product typically precipitates from the reaction mixture and can be collected by filtration.

Comparative Analysis of Substituted Pyrazoles: A Focus on Biological Activity

The true power of the pyrazole scaffold lies in the ability to modulate its biological activity through the introduction of various substituents. This section provides a comparative analysis of how different substitution patterns influence the anticancer and anti-inflammatory properties of pyrazole derivatives, supported by experimental data.

Anticancer Activity: Targeting Kinases with Substituted Pyrazoles

Protein kinases are a major class of drug targets in oncology, and numerous pyrazole-based kinase inhibitors have been developed. The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these inhibitors.

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound IDR1-SubstituentR3-SubstituentR4-SubstituentR5-SubstituentTarget KinaseIC50 (nM)Reference
A 2,4-DichlorophenylCarboxamideMethyl4-ChlorophenylCB1 Receptor-[6]
B PhenylBenzimidazole-MorpholinoAurora A/B28.9/2.2[7]
C Phenyl--4-(Trifluoromethyl)phenylMRSA<1000[2]
D 4-Fluorophenyl-1-(2-phenylhydrazineylidene)ethyl5-MethylCOX-II-[8]
E -3-Pyridyl-PivaloylThrombin165[9]

Note: This table is a representative compilation from multiple sources and is not an exhaustive list.

Structure-Activity Relationship (SAR) Insights:

  • Position 1: Substitution with a bulky, lipophilic group, such as a dichlorophenyl ring, is often crucial for high-affinity binding to the ATP-binding pocket of kinases.[6]

  • Position 3: The introduction of a hydrogen bond donor/acceptor moiety, like a carboxamide or a benzimidazole group, can lead to key interactions with the hinge region of the kinase, significantly enhancing potency.[6][7]

  • Position 4: Substitution at this position can influence selectivity. For example, a methyl group has been shown to be important for the activity of certain cannabinoid receptor antagonists.[6]

  • Position 5: A substituted aryl ring at this position often occupies a hydrophobic pocket. The nature of the substituent (e.g., chloro, iodo, trifluoromethyl) can modulate potency and selectivity.[6][10]

Logical Relationship for Kinase Inhibition by Substituted Pyrazoles:

G pyrazole Substituted Pyrazole Core r1 R1-Substituent (e.g., Aryl) pyrazole->r1 r3 R3-Substituent (H-bond donor/acceptor) pyrazole->r3 r5 R5-Substituent (Hydrophobic group) pyrazole->r5 kinase Kinase ATP Binding Pocket r1->kinase Occupies hydrophobic pocket r3->kinase H-bonds with hinge region r5->kinase Occupies hydrophobic pocket inhibition Kinase Inhibition kinase->inhibition

Caption: Key interactions for kinase inhibition.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant class of anti-inflammatory drugs, including celecoxib, functions by inhibiting cyclooxygenase (COX) enzymes. Many of these are based on a 1,5-diarylpyrazole scaffold. The nature of the substituents on the aryl rings and the pyrazole core dictates the potency and selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects.

Comparative COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

Compound IDR1-Aryl SubstituentR5-Aryl SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-Sulfonamidophenyl4-Trifluoromethylphenyl0.0415375[11]
Derivative F 4-Methylphenyl4-Methoxyphenyl0.12>100>833[11]
Derivative G 4-Chlorophenyl4-Nitrophenyl0.2550200[12]

Note: This table is a representative compilation from multiple sources and is not an exhaustive list.

SAR Insights:

  • A sulfonamide or a similar acidic group at the para-position of the N1-phenyl ring is a key pharmacophore for potent and selective COX-2 inhibition. It interacts with a specific side pocket in the COX-2 active site that is absent in COX-1.

  • The nature of the substituent on the C5-phenyl ring influences potency. Electron-withdrawing groups like trifluoromethyl are often beneficial.

  • Modifications to the pyrazole core itself can impact activity, but the 1,5-diaryl substitution pattern is generally optimal for this class of inhibitors.

Experimental Workflows for Biological Evaluation

The comparative analysis of substituted pyrazoles relies on robust and standardized biological assays. This section outlines the typical experimental workflows for assessing the anticancer and anti-inflammatory activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Measurement cluster_2 Data Analysis a Seed cancer cells in a 96-well plate b Incubate for 24h a->b c Treat cells with varying concentrations of pyrazole derivatives b->c d Incubate for 48-72h c->d e Add MTT solution to each well d->e f Incubate for 4h e->f g Add solubilizing agent (e.g., DMSO) f->g h Measure absorbance at 570 nm g->h i Calculate percentage of cell viability h->i j Determine GI50 values i->j

Caption: Workflow for in vitro cytotoxicity assay.

Experimental Protocol: MTT Assay [13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the substituted pyrazole compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration required to inhibit cell growth by 50%).

In Vitro COX Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay [13]

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Quantification of Prostaglandins: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Conclusion

Substituted pyrazoles represent a highly versatile and privileged scaffold in drug discovery. A thorough understanding of their synthesis, structure-activity relationships, and biological evaluation is paramount for the successful development of novel therapeutics. This guide has provided a comparative analysis of substituted pyrazoles, highlighting key synthetic strategies and the impact of substitution patterns on anticancer and anti-inflammatory activities. The detailed experimental protocols and workflows serve as a practical resource for researchers in the field. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrazole derivatives will undoubtedly continue to yield promising new drug candidates.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
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  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PubMed Central.
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  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
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  • Chemical structures of pyrazole derivatives 1-9 and their IC 50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
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A Comparative Guide to the Structural Confirmation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and medicinal chemistry, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. Misinterpretation of analytical data can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates. This guide provides an in-depth, practical comparison of the key analytical techniques used to confirm the structure of a novel heterocyclic amine, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.

The Importance of Regiochemistry in Pyrazole Synthesis

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A critical aspect of this synthesis is controlling the regioselectivity. For instance, the reaction of 4-methoxyphenylhydrazine with acetoacetic ester could potentially yield two different regioisomers. Therefore, a comprehensive structural analysis is not merely a confirmatory step but a crucial determinant of the synthetic outcome.

A Multi-pronged Approach to Structural Verification

A single analytical technique is rarely sufficient for the unequivocal confirmation of a novel chemical structure. A synergistic approach, combining mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, provides a self-validating system for structural analysis.

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis.

Expected Data for this compound:

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Expected m/z: 203.11 [M]⁺ or 204.12 [M+H]⁺ in high-resolution mass spectrometry (HRMS).

Comparative Data for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: [1]

  • Molecular Formula: C₁₆H₁₅N₃O

  • Molecular Weight: 265.31 g/mol

  • Observed m/z: 264.9839 in Time-of-Flight (TOF) MS.[1]

The fragmentation pattern in the mass spectrum can also provide valuable structural information. For pyrazole derivatives, characteristic fragmentation can include cleavage of the pyrazole ring and loss of substituents.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Spectrum for this compound (in CDCl₃, 400 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2d2HH-2', H-6' (methoxyphenyl)Aromatic protons ortho to the pyrazole ring, appearing as a doublet.
~7.0-6.9d2HH-3', H-5' (methoxyphenyl)Aromatic protons meta to the pyrazole ring, ortho to the methoxy group, appearing as a doublet.
~5.6s1HH-4 (pyrazole)The single proton on the pyrazole ring, appearing as a singlet.
~4.5br s2H-NH₂Amine protons, often broad and exchangeable with D₂O.
~3.8s3H-OCH₃Methoxy group protons, appearing as a sharp singlet.
~2.2s3H-CH₃ (pyrazole)Methyl group protons on the pyrazole ring, appearing as a singlet.

Comparative ¹H NMR Data for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (in CDCl₃): [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8d2HPhenyl protons
7.5d2HMethoxyphenyl protons
7.4t2HPhenyl protons
7.25m1HPhenyl proton
7.0d2HMethoxyphenyl protons
5.95s1HH-4 (pyrazole)
3.85s3H-OCH₃

The comparison shows that the chemical shifts for the 4-methoxyphenyl and pyrazole H-4 protons are in a similar region. The key difference is the presence of signals for the phenyl group in the analog, which are absent in our target molecule, and the expected appearance of a singlet for the methyl group at position 3.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectrum for this compound (in CDCl₃, 100 MHz):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~159C-4' (methoxyphenyl)Aromatic carbon attached to the methoxy group.
~151C-5 (pyrazole)Carbon bearing the amino group.
~145C-3 (pyrazole)Carbon bearing the methyl group.
~133C-1' (methoxyphenyl)Quaternary carbon of the methoxyphenyl group attached to the pyrazole ring.
~126C-2', C-6' (methoxyphenyl)Aromatic carbons ortho to the pyrazole ring.
~114C-3', C-5' (methoxyphenyl)Aromatic carbons meta to the pyrazole ring.
~88C-4 (pyrazole)The CH carbon of the pyrazole ring.
~55-OCH₃Methoxy carbon.
~12-CH₃Methyl carbon on the pyrazole ring.

Comparative ¹³C NMR Data for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (in CDCl₃): [1]

Chemical Shift (δ, ppm)Assignment
158.97C-4' (methoxyphenyl)
151.04C-5 (pyrazole)
145.74C-3 (pyrazole)
133.55Quaternary phenyl carbon
131.46C-1' (methoxyphenyl)
128.39, 127.63, 125.52Phenyl CH carbons
126.05C-2', C-6' (methoxyphenyl)
114.61C-3', C-5' (methoxyphenyl)
87.59C-4 (pyrazole)
55.50-OCH₃

The predicted chemical shifts for the target molecule align well with the experimental data from the 3-phenyl analog for the common structural motifs. The key differentiator would be the presence of a signal for the C-3 methyl group at a high field (~12 ppm) and the absence of signals corresponding to the phenyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups.

Predicted Characteristic IR Absorption Bands for this compound (KBr pellet):

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic and pyrazole C-H
2950-2850C-H stretchAliphatic (-CH₃, -OCH₃)
~1620N-H bendPrimary amine (-NH₂)
1600-1450C=C and C=N stretchAromatic and pyrazole rings
1250-1200C-O stretchAryl ether (-O-CH₃)

The presence of a primary amine is a key structural feature. In the IR spectrum, this would be confirmed by the appearance of two N-H stretching bands in the 3400-3200 cm⁻¹ region.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (100 MHz for ¹³C). Use a proton-decoupled sequence. A longer acquisition time and more scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Mass Spectrometry (High-Resolution - HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualizing the Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of the target compound.

Workflow for Structural Confirmation

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesize Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir data_analysis Data Analysis and Comparison with Analogs ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: A typical workflow for structural elucidation.

Conclusion

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269.
  • NIST. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-amine. In NIST Chemistry WebBook.
  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. [Link]
  • Al-Ghorbani, M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1798. [Link]
  • University of Regensburg. (n.d.). Infrared (IR) Spectroscopy.
  • UCL. (n.d.). Chemical shifts.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
  • Coelho, A., et al. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. FLORE Repository. [Link]
  • RSC. (n.d.). Table of Characteristic IR Absorptions.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

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A Guide to Cross-Validation of Experimental Results for Agomelatine (C11H13N3O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Agomelatine and the Imperative of Cross-Validation

Agomelatine is a melatonergic agonist and a 5-HT2c antagonist, a mechanism of action that distinguishes it from conventional antidepressants.[1][2] Its efficacy in treating major depressive disorder is attributed to this dual action, which is believed to resynchronize circadian rhythms often disrupted in depressive states.[3] In the rigorous landscape of drug development, establishing the veracity of experimental findings is paramount. Cross-validation, the process of confirming results through independent methodologies, serves as the bedrock of scientific integrity.[4][5] It ensures that data is not an artifact of a specific technique but a true reflection of the molecule's properties and effects. This guide will delve into the cross-validation of both analytical methods for Agomelatine quantification and its preclinical and clinical experimental results against other therapeutic alternatives.

Part 1: Cross-Validation of Analytical Methods for Agomelatine Quantification

The accurate quantification of Agomelatine in various matrices is fundamental for pharmacokinetic, bioequivalence, and quality control studies.[6] Cross-validation in this context involves comparing the results from two or more distinct, validated analytical methods to ensure consistency and reliability.[4][7] Here, we compare two widely employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely accessible method for the quantification of Agomelatine in bulk and pharmaceutical dosage forms.[8][9]

  • Chromatographic Conditions:

    • Column: Enable C18 (150×4.6mm, 5µm)

    • Mobile Phase: Acetonitrile: Methanol: Water (55:25:20, v/v/v)

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 230 nm[8]

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of Agomelatine reference standard (100 µg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 19 ng/mL to 60 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Agomelatine and transfer to a 100 ml volumetric flask.[9]

    • Add methanol, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume with methanol.[9]

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to fall within the calibration range.

  • Validation Parameters (as per ICH Q2(R2) Guidelines):

    • Specificity: Assessed by the absence of interference from excipients at the retention time of Agomelatine.[8]

    • Linearity: Determined by plotting peak area against concentration and assessing the correlation coefficient (R²).[8]

    • Accuracy: Evaluated through recovery studies at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

    • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying Agomelatine in biological matrices like human plasma.[6][10][11]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Betasil C18 (4.0 × 100 mm, 5 µm) or Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm)[10][11]

    • Mobile Phase: 5 mM ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v)[11]

    • Flow Rate: 0.3 mL/min[11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[11]

    • MS/MS Transition: For Agomelatine: m/z 244.1 → 185.3; for Internal Standard (e.g., Fluoxetine): m/z 285.2 → 193.2[10][11]

  • Standard and Sample Preparation:

    • Prepare stock solutions of Agomelatine and an internal standard (e.g., Fluoxetine) in methanol (1 mg/mL).[6]

    • Prepare working solutions for calibration standards by serial dilution.

    • Sample Preparation (from plasma): Employ liquid-liquid extraction. To 100 µL of plasma, add the internal standard, followed by an extraction solvent (e.g., methyl tert-butyl ether). Vortex, centrifuge, and evaporate the organic layer to dryness. Reconstitute the residue in the mobile phase for injection.[6][10]

  • Validation Parameters (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines):

    • In addition to the parameters validated for HPLC-UV, bioanalytical method validation includes:

    • Matrix Effect: Assesses the suppression or enhancement of ionization by endogenous plasma components.[11]

    • Extraction Recovery: Determines the efficiency of the extraction procedure.[10]

    • Stability: Evaluates the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).[11]

Comparative Analysis of Analytical Methods
Validation ParameterRP-HPLC-UVLC-MS/MSRationale for Cross-Validation
Specificity Good; potential for interference from co-eluting compounds.[8]Excellent; based on specific mass transitions.[11]Ensures that the simpler HPLC-UV method is not overestimating the concentration due to unresolved peaks.
Linearity (R²) Typically >0.99[8]Typically >0.99Confirms a consistent quantitative relationship across different detection principles.
Accuracy (% Recovery) 98-102%98-102% within the linear range.[10]Verifies the trueness of the measurements, independent of the analytical platform.
Precision (%RSD) <2%[9]<15% (as per bioanalytical guidelines)[10]Demonstrates the reproducibility of the results, a cornerstone of method reliability.
LOD/LOQ ng/mL to µg/mL rangepg/mL to ng/mL range[10]Cross-validating with a more sensitive method confirms the lower limits of the less sensitive one.
Application Bulk drug, formulations.[8]Biological matrices (plasma, saliva).[10][12]Ensures data from different stages of drug development (e.g., formulation vs. clinical studies) are comparable.
Visualization of Analytical Workflows

analytical_workflows cluster_hplc RP-HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_start Sample Preparation (Tablet) hplc_inject HPLC Injection hplc_start->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (230 nm) hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant lcms_start Sample Preparation (Plasma LLE) lcms_inject LC Injection lcms_start->lcms_inject lcms_sep C18 Column Separation lcms_inject->lcms_sep lcms_ion ESI+ Ionization lcms_sep->lcms_ion lcms_ms Tandem MS Detection (MRM) lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant

Caption: Comparative workflows for Agomelatine quantification.

Part 2: Cross-Validation of Preclinical and Clinical Efficacy

Cross-validation of Agomelatine's therapeutic effects involves comparing its performance against established treatments in both preclinical models and human clinical trials. This comparative approach provides a robust assessment of its relative efficacy and tolerability.

Preclinical Evidence: Cross-Validation in Animal Models

Preclinical studies in animal models of depression are crucial for establishing the initial efficacy of a new compound. Cross-validation in this setting can involve comparing the effects of Agomelatine in different stress-induced models. For instance, the chronic social defeat stress (CSDS) model in mice has been used to demonstrate that Agomelatine administration can reduce anxiety-like and depressive-like behaviors.[13] These findings can be cross-validated by comparing them with results from other models, such as the learned helplessness model in rats, where Agomelatine also showed antidepressant-like effects.[3] This consistency across different models strengthens the evidence for its therapeutic potential.

Clinical Efficacy: Agomelatine vs. SSRIs and SNRIs

Numerous head-to-head clinical trials have compared Agomelatine with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[14][15][16]

A pooled analysis of six head-to-head studies comparing Agomelatine with SSRIs (escitalopram, fluoxetine, sertraline, paroxetine) and the SNRI venlafaxine showed a statistically significant, albeit modest, greater reduction in Hamilton Depression Rating Scale (HAM-D₁₇) total scores with Agomelatine.[16]

Outcome (at 6-12 weeks)AgomelatineSSRIs/SNRIsKey Finding
Response Rate HigherLowerAgomelatine showed a significantly higher response rate (RR 1.08).[15]
Remission Rate HigherLowerAcute remission rates were significantly higher for Agomelatine (RR 1.12).[15]

Agomelatine has demonstrated a favorable tolerability profile compared to other antidepressants, particularly concerning sexual dysfunction and discontinuation symptoms.[1][14]

Side Effect/TolerabilityAgomelatineVenlafaxine (SNRI)SSRIs (pooled)
Discontinuation due to Adverse Events Lower (2.2%)[17]Higher (8.6%)[17]Similar to Agomelatine.[14]
Treatment-Emergent Sexual Dysfunction Significantly Lower[17]Significantly Higher[17]Higher than Agomelatine.[14]
Dizziness Lower[14]Higher[14]Not significantly different.
Nausea/Vomiting Lower[14]Not significantly different.Higher[14]
Mechanism of Action: A Synergistic Effect

The unique therapeutic profile of Agomelatine is rooted in its dual mechanism of action.

mechanism_of_action cluster_receptors Receptor Interactions cluster_effects Downstream Effects Agomelatine Agomelatine (C11H13N3O) MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptors Agomelatine->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1_MT2->Circadian NE_DA Increased Norepinephrine & Dopamine Release in Frontal Cortex HT2C->NE_DA Sleep Improved Sleep Architecture Circadian->Sleep Mood Antidepressant & Anxiolytic Effects NE_DA->Mood Sleep->Mood

Caption: Mechanism of action of Agomelatine.

Conclusion

The cross-validation of experimental results for Agomelatine (C11H13N3O) provides a robust and multi-faceted understanding of its analytical profile and therapeutic potential. By comparing data from orthogonal analytical techniques like RP-HPLC-UV and LC-MS/MS, researchers can ensure the accuracy and reliability of quantitative data. Furthermore, cross-validating preclinical findings across different animal models and comparing clinical efficacy and tolerability against standard-of-care antidepressants like SSRIs and SNRIs, solidifies the evidence base for Agomelatine's unique position in the treatment of major depressive disorder. This comprehensive approach to data validation is indispensable for informed decision-making in drug development and clinical practice.

References

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Efficacy Evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with significant therapeutic potential. Through a detailed comparative analysis with established and representative compounds, we will explore its efficacy across key biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. This document is intended to provide researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to assess the potential of this compound in various therapeutic areas.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a diaryl-substituted pyrazole core, highlighting the therapeutic importance of this scaffold.[4][5] The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets, making them a versatile platform for drug discovery.

Anti-inflammatory Efficacy: A Comparative Analysis with Celecoxib

Mechanism of Action: COX-2 Inhibition

This compound is hypothesized to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This mechanism is shared by Celecoxib.[7][8] The binding of these compounds to the active site of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] The structural features of pyrazole derivatives, such as the presence of specific side chains, can confer selectivity for the COX-2 isoform.[4]

Signaling Pathway: Prostaglandin Synthesis Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediation Compound_X 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Compound_X->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives blocks prostaglandin synthesis.

Comparative In Vitro COX-2 Inhibition Data

The inhibitory potency of this compound against COX-2 was compared to that of Celecoxib using a human whole blood assay.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Celecoxib0.0415375

Note: Specific experimental data for this compound is not publicly available. The table structure is provided for comparative purposes, highlighting the need for future experimental validation.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound or vehicle (DMSO) in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Termination: The reaction is allowed to proceed for a defined period and is then terminated.

  • Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.[4]

Antimicrobial Efficacy: A Broad-Spectrum Comparison

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[10] Pyrazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10][11]

Comparative In Vitro Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against representative bacterial strains and compared to a generic pyrazole-thiazole hybrid, a class of pyrazoles with known antimicrobial properties.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
This compoundData not availableData not available
Pyrazole-Thiazole Hybrid416
Streptomycin (Control)Data not availableData not available

Note: Specific experimental data for this compound is not publicly available. The table presents representative data for a similar class of compounds to illustrate the expected format of results.[10][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: The test bacteria are cultured in a suitable broth medium to a specific density.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Antioxidant Potential: Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of various diseases.[14] The antioxidant activity of pyrazole derivatives has been investigated using various in vitro assays.[15][16]

Comparative DPPH Radical Scavenging Activity

The free radical scavenging activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and compared to a generic antioxidant pyrazole derivative and the standard antioxidant, ascorbic acid.

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundData not available
Antioxidant Pyrazole Derivative12.5
Ascorbic Acid (Control)5.0

Note: Specific experimental data for this compound is not publicly available. The data for the antioxidant pyrazole derivative is representative of values found in the literature for this class of compounds.[16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

  • DPPH Solution: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[15][16]

Cytotoxic Activity: Evaluation of Anticancer Potential

The development of novel anticancer agents remains a critical area of research. Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[18][19][20]

Comparative In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against a human cancer cell line (e.g., HeLa) and compared to a generic cytotoxic pyrazole derivative and a standard chemotherapeutic drug, Cisplatin.

CompoundHeLa Cell Line IC50 (µM)
This compoundData not available
Cytotoxic Pyrazole Derivative1.2
Cisplatin (Control)Data not available

Note: Specific experimental data for this compound is not publicly available. The IC50 value for the cytotoxic pyrazole derivative is a representative value from the literature.[18][19]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

  • Data Analysis: The cell viability is calculated, and the IC50 value is determined.[18][21]

Experimental Workflow: In Vitro Biological Assays

Experimental_Workflow cluster_assays In Vitro Biological Assays cluster_data Data Analysis COX_Assay COX Inhibition Assay (Anti-inflammatory) IC50_COX IC50 Calculation (COX-1/COX-2) COX_Assay->IC50_COX MIC_Assay MIC Assay (Antimicrobial) MIC_Value MIC Determination MIC_Assay->MIC_Value DPPH_Assay DPPH Assay (Antioxidant) IC50_DPPH IC50 Calculation (DPPH) DPPH_Assay->IC50_DPPH MTT_Assay MTT Assay (Cytotoxicity) IC50_MTT IC50 Calculation (Cytotoxicity) MTT_Assay->IC50_MTT Compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazol-5-amine Compound->COX_Assay Compound->MIC_Assay Compound->DPPH_Assay Compound->MTT_Assay

Caption: Workflow for the in vitro evaluation of this compound.

Discussion and Future Perspectives

The collective evidence from studies on analogous pyrazole derivatives suggests that this compound holds significant promise as a multifunctional therapeutic agent. Its structural similarity to known COX-2 inhibitors points towards a potent anti-inflammatory profile. Furthermore, the broad-spectrum antimicrobial, antioxidant, and cytotoxic activities observed in the wider pyrazole class indicate that this specific compound warrants thorough investigation.

The causality behind the observed efficacy of pyrazole derivatives is rooted in their chemical structure. The arrangement of substituents on the pyrazole ring dictates the compound's interaction with specific biological targets. For instance, the presence of a sulfonamide moiety is often associated with COX-2 selectivity.[4] Similarly, variations in lipophilicity and electronic properties of the substituents can significantly influence antimicrobial and cytotoxic potency.

To fully elucidate the therapeutic potential of this compound, further experimental studies are imperative. The protocols outlined in this guide provide a robust framework for a comprehensive in vitro evaluation. Future research should focus on obtaining precise IC50 and MIC values for this compound and expanding the panel of bacterial strains and cancer cell lines for a more comprehensive assessment. In vivo studies will then be crucial to validate the in vitro findings and to evaluate the compound's pharmacokinetic and toxicological profiles.

Conclusion

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The Pyrazole Scaffold: A Comparative Guide to Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility, synthetic accessibility, and ability to engage in diverse biological interactions have established it as a "privileged scaffold" in drug discovery.[2] Pyrazole derivatives have given rise to blockbuster drugs treating a wide array of conditions, from inflammation to cancer.[3][4]

This guide moves beyond a simple cataloging of these derivatives. Instead, we will conduct a head-to-head comparison of distinct classes of pyrazole-based drugs, grounded in quantitative data and field-proven experimental methodologies. We will dissect the causal relationships between chemical structure and biological function, providing the in-depth insights required for strategic drug development.

Case Study 1: Precision in Inflammation—A Head-to-Head Look at Pyrazole-Based COX-2 Inhibitors

The discovery of cyclooxygenase (COX) isoforms—constitutively expressed COX-1, responsible for physiological functions, and inducible COX-2, upregulated at sites of inflammation—revolutionized anti-inflammatory therapy.[5] Pyrazole derivatives were instrumental in developing selective COX-2 inhibitors, aiming to retain the anti-inflammatory efficacy of traditional NSAIDs while reducing gastrointestinal side effects.[6] Here, we compare key pyrazole-based "coxibs."

Mechanism of Action: The Arachidonic Acid Cascade

Selective COX-2 inhibitors act by blocking the conversion of arachidonic acid into prostaglandin H2, a key precursor for pro-inflammatory prostaglandins, without significantly affecting the homeostatic functions of COX-1.[5]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA   Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Physiological Physiological Prostanoids (GI Protection, Platelet Aggregation) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostanoids (Pain, Fever, Inflammation) PGH2_2->Prostanoids_Inflammatory Inhibitor Pyrazole-based COX-2 Inhibitors (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX-2 Inhibitors.

Quantitative Comparison of Pyrazole-Based Coxibs

The defining characteristic of these drugs is their selectivity for COX-2 over COX-1. This is quantified by the IC50 ratio (COX-1/COX-2), where a higher number indicates greater selectivity. We compare Celecoxib (for human use) with Deracoxib and Mavacoxib (for veterinary use).[7]

CompoundTarget SpeciesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Key Pharmacokinetic Feature
Celecoxib Human~15~0.04~375 (Enzyme Assay) / ~30 (WBA)[6]Approved analgesic and anti-inflammatory drug[8]
Deracoxib Canine~3.8~0.03~127 (Enzyme Assay) / ~12-48.5 (Canine WBA)[7]Approved for osteoarthritis and post-operative pain in dogs[8]
Mavacoxib Canine--Borderline preferential/selective for COX-2[9]Very long elimination half-life (~17-44 days), allowing for monthly dosing[9]

Note: Selectivity indices can vary significantly between assay types (e.g., purified enzyme vs. whole blood assays (WBA)) due to factors like plasma protein binding.[7]

Experimental Protocol: In Vitro Human Whole Blood Assay (hWBA) for COX-1/COX-2 Inhibition

This protocol provides a physiologically relevant method for assessing COX isoform selectivity.[1][10] It measures the production of specific prostaglandins as markers for enzyme activity.

Objective: To determine the IC50 values for a test compound against COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in a human whole blood matrix.

Materials:

  • Test pyrazole derivative and reference compounds (e.g., Celecoxib).

  • Heparinized venous blood from healthy, consenting donors.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kits for PGE2 and TxB2.

  • Centrifuge, incubators, multi-channel pipettes.

Methodology:

  • Compound Preparation: Prepare stock solutions of the test pyrazole derivative in DMSO. Create a serial dilution series to cover a range of final assay concentrations.

  • COX-1 Assay (Unstimulated Blood):

    • Aliquot 500 µL of fresh heparinized human blood into tubes.

    • Add 1 µL of the test compound dilutions or vehicle (DMSO) to the blood.

    • Incubate at 37°C for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding arachidonic acid.

    • Allow blood to clot by incubating for 60 minutes at 37°C.

    • Stop the reaction by placing tubes on ice and adding a COX inhibitor (e.g., indomethacin).

    • Centrifuge at 12,000 x g for 5 minutes to separate serum.

  • COX-2 Assay (LPS-Stimulated Blood):

    • Aliquot 500 µL of fresh heparinized human blood into tubes.

    • Add LPS to induce COX-2 expression (e.g., final concentration of 10 µg/mL).

    • Incubate the blood for 24 hours at 37°C.

    • Following incubation, add 1 µL of the test compound dilutions or vehicle.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid and incubate for 30 minutes.

    • Stop the reaction on ice and centrifuge to collect plasma.

  • Quantification:

    • For the COX-1 assay, measure the concentration of TxB2 in the serum using a specific EIA kit.

    • For the COX-2 assay, measure the concentration of PGE2 in the plasma using a specific EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each isoform.

    • Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Case Study 2: Targeting Oncogenic Signaling—A Head-to-Head Look at Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[11] The pyrazole scaffold has been exceptionally successful in generating potent and selective kinase inhibitors.[2] Here, we compare three prominent FDA-approved pyrazole-based drugs that target different oncogenic kinases.

Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These kinases are critical for signaling from cytokine receptors that regulate cell proliferation and immune responses. By blocking JAKs, Ruxolitinib disrupts the downstream phosphorylation and activation of STAT proteins, which would otherwise translocate to the nucleus to drive the expression of genes involved in myeloproliferation.[12][13][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Gene Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib-mediated inhibition of the JAK-STAT signaling pathway.

Quantitative Comparison of Pyrazole-Based Kinase Inhibitors

Kinase inhibitors are evaluated based on their potency (IC50) against their primary target and their selectivity profile across the human kinome. High selectivity is crucial for minimizing off-target effects and associated toxicities.

CompoundPrimary Kinase Target(s)IC50 (Primary Target)Key Off-Target(s) / NotesTherapeutic Indication
Ruxolitinib JAK1, JAK2[12]~3 nM[2]Less potent against JAK3 (~430 nM) and TYK2.[2][12]Myelofibrosis, Polycythemia Vera[12]
Crizotinib ALK, ROS1, MET[15][16]ALK: ~20-40 nMPotent inhibitor of c-MET.[16][17]ALK- or ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[15][17]
Encorafenib BRAF (V600E)[18]~0.3 nMHas a long off-rate from the target.[18]BRAF V600E or V600K mutant unresectable or metastatic melanoma[18]
Experimental Protocol: In Vitro Radiometric Kinase Assay ([γ-³²P]ATP)

This "gold standard" method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[19][20]

Objective: To determine the in vitro potency (IC50) of a test pyrazole derivative against a purified protein kinase.

Materials:

  • Purified, active recombinant kinase (e.g., JAK2, ALK, BRAF).

  • Specific peptide or protein substrate (e.g., Myelin Basic Protein for some kinases).[21]

  • [γ-³²P]ATP (~3000 Ci/mmol).

  • Unlabeled ATP stock solution (10 mM).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[22]

  • Test pyrazole inhibitor and control (e.g., Staurosporine).

  • P81 phosphocellulose paper and scintillation counter.[23]

  • 96-well reaction plates.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in Kinase Assay Buffer.

  • Reaction Master Mix Preparation (on ice):

    • For each reaction, prepare a master mix containing Kinase Assay Buffer, the purified kinase, and the substrate. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to the wells of a 96-well plate.

    • Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for pre-binding.

  • Initiate Kinase Reaction:

    • Prepare an ATP mixture containing both unlabeled ATP (to a final concentration typically near the Km for the kinase) and [γ-³²P]ATP (e.g., 0.5-1.0 µCi per reaction).[24]

    • Initiate the reaction by adding 5 µL of the ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Spot:

    • Stop the reaction by adding an equal volume of 1% phosphoric acid.

    • Spot 10 µL of the reaction mixture from each well onto P81 phosphocellulose paper.

  • Wash and Quantify:

    • Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

    • Measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme control) from all measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This head-to-head analysis of pyrazole derivatives in both the anti-inflammatory and oncology arenas underscores the scaffold's remarkable utility. The ability to fine-tune substitutions on the pyrazole ring allows for the precise modulation of activity and selectivity against distinct biological targets, from COX enzymes to a wide array of protein kinases. The experimental protocols detailed herein provide robust, self-validating systems for quantifying these critical performance metrics, empowering researchers to make data-driven decisions in the development of next-generation therapeutics.

References

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway.
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Ruxolitinib Phosphate?.
  • ClinPGx. Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics.
  • Tanizaki, J., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. PMC - NIH.
  • Patsnap Synapse. (2025-03-07). What is the mechanism of action of Ruxolitinib Phosphate?.
  • CancerNetwork. (2012-05-10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Crizotinib?.
  • Weisert, M., et al. (2020). Drivers of crizotinib resistance in ALK+ ALCL. ASH Publications.
  • Titus, B., & T-cypher, B. (2019). A Radioactive in vitro ERK3 Kinase Assay. PMC - NIH.
  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats..
  • AJMC. (2018-12-28). Mechanism of JAK Inhibitors and a Review of Ruxolitinib.
  • Arga, K. Y., & Eroglu, Z. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Elsevier.
  • Wang, J., et al. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols.
  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?.
  • Reininger, U., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ijrpr. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Moore, N., & Pollack, C. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH.
  • ResearchGate. (2014). A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD.
  • Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Zoetis.
  • Davare, M. A., et al. (2016). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS.
  • Voigt, A., et al. (2014). COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. NIH.
  • FDA. (2005). COX-2 Selective and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
  • Carlino, M. S., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget.
  • Semantic Scholar. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • Cancer Discovery. (2023). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation.
  • ResearchGate. (2014). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including....

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A Comparative Guide to the Biological Target Validation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for validating the biological target of the novel small molecule, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. For the purpose of this illustrative guide, we will hypothesize a primary target and build a rigorous validation cascade around it. Structural similarity of the pyrazole core to known pharmaceuticals, such as the selective COX-2 inhibitor Celecoxib, suggests that Cyclooxygenase-2 (COX-2) is a plausible and compelling putative target.[1][2]

This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, evidence-based narrative that moves from initial, direct-binding experiments to complex cellular validation. Each step is designed to build confidence in the target's identity and its role in the compound's mechanism of action, incorporating comparative analyses against established alternatives.

Phase 1: Establishing Direct Target Engagement (In Vitro)

The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the small molecule and its purified, putative target protein.[3] This phase aims to answer the question: "Does the compound bind to the target, and with what affinity?"

Biochemical Functional Assay: COX-2 Enzymatic Inhibition

The most direct way to probe a target interaction is to measure the compound's effect on the target's biological activity. For an enzyme like COX-2, this involves an activity assay.

Rationale: An enzymatic assay provides initial evidence of functional modulation. By comparing the inhibitory activity against both COX-2 and the constitutively expressed isoform, COX-1, we can immediately assess both potency and selectivity, a critical parameter for therapeutic viability. A high degree of selectivity for COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Alternative: Celecoxib, a well-characterized, highly selective COX-2 inhibitor with a similar pyrazole scaffold, serves as the ideal positive control and performance benchmark.

Data Presentation: Comparative Inhibition Profile

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 859,500111.8
Celecoxib (Reference)4015,000375
Aspirin (Non-selective Reference)5,2002300.04

Table 1: Hypothetical in vitro inhibition data for the test compound against COX-1 and COX-2 enzymes. The data illustrates how the compound's potency and selectivity are quantified and compared against industry-standard controls.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM EDTA).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Prepare serial dilutions of the test compound, Celecoxib, and a vehicle control (e.g., DMSO) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted compound or control.

    • Add 150 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate/probe solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Validation: Thermal Shift Assay (TSA)

To confirm that the observed enzymatic inhibition is due to direct binding, a biophysical assay is employed. TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.

Rationale: A positive shift in the melting temperature (ΔTm) upon addition of the compound provides strong evidence of direct physical interaction and stabilization of the protein, a key characteristic of a true binder. This method is independent of enzymatic activity.

Data Presentation: Target Stabilization

CompoundTarget ProteinΔTm (°C)Interpretation
This compound COX-2+4.2Strong Stabilization
Celecoxib (Reference)COX-2+5.1Strong Stabilization
Vehicle (DMSO)COX-20.0No Stabilization
This compound Unrelated Protein (e.g., Carbonic Anhydrase)+0.2No Specific Binding

Table 2: Representative Thermal Shift Assay data. A significant, positive ΔTm for the target protein (COX-2) in the presence of the test compound, comparable to the reference compound, indicates direct binding.

Phase 2: Confirming Target Engagement in a Cellular Environment

Demonstrating binding to a purified protein is a critical first step, but it is essential to confirm that the compound can reach and engage its target within the complex milieu of a living cell.[4][5]

Workflow for Cellular Target Validation

G cluster_0 Cellular Environment A Treat Cells with Compound B Cellular Thermal Shift Assay (CETSA) A->B C Biomarker Modulation Assay (PGE2 ELISA) A->C D Confirm Target Engagement B->D E Confirm Functional Effect C->E F Validated Cellular Mechanism of Action D->F Correlated Evidence E->F Correlated Evidence

Caption: A workflow illustrating the parallel approaches to confirming target engagement and functional effects in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to a cellular environment. It measures the thermal stabilization of a target protein in intact cells or cell lysates.[6]

Rationale: CETSA is the gold standard for confirming that a compound binds its intended target in situ. A positive result demonstrates that the compound is cell-permeable and engages the target at physiologically relevant concentrations.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) at various concentrations for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Protein Quantification:

    • Analyze the amount of soluble COX-2 remaining in the supernatant at each temperature using Western Blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble COX-2 against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the curve to the right for compound-treated cells indicates target stabilization.

Downstream Biomarker Modulation

Inhibition of COX-2 should lead to a measurable decrease in its downstream products, primarily prostaglandins. Measuring Prostaglandin E2 (PGE2) levels provides functional evidence of target engagement.

Rationale: This assay connects target engagement to a functional cellular outcome. It validates that the compound not only binds its target but does so in a way that modulates the relevant signaling pathway.

Data Presentation: Inhibition of Cellular PGE2 Production

Treatment ConditionPGE2 Concentration (pg/mL)% Inhibition
Untreated Cells150-
LPS-Stimulated (Vehicle)3,2000%
LPS + Test Compound (1 µM) 95070.3%
LPS + Celecoxib (1 µM)78075.6%

Table 3: Example data from a cellular biomarker assay. The test compound significantly reduces the production of PGE2 in LPS-stimulated macrophages, a functional outcome consistent with COX-2 inhibition.

Phase 3: Genetic Validation of the Target

To build the most compelling case, genetic methods are used to confirm that the compound's phenotype is specifically dependent on the target.[7][8] The logic is straightforward: if reducing the target's expression with tools like siRNA mimics the effect of the compound, it strongly validates the target.[8]

The Logic of Genetic Knockdown for Target Validation

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach A Cells + Compound B COX-2 Inhibited A->B C PGE2 Decreased B->C Result Phenocopy (Same Outcome) C->Result D Cells + COX-2 siRNA E COX-2 Protein Reduced D->E F PGE2 Decreased E->F F->Result Validation Target Validated Result->Validation

Caption: Diagram illustrating how genetic knockdown (siRNA) serves as an orthogonal method to validate a pharmacological observation.

Experimental Workflow: siRNA Knockdown
  • Transfection: Transfect cells (e.g., A549 cells) with either a non-targeting control siRNA or an siRNA specifically designed against COX-2 mRNA.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure knockdown of the target protein.

  • Verification: Confirm the reduction of COX-2 protein levels via Western Blot.

  • Phenotypic Assay: In a parallel experiment, treat cells transfected with non-targeting siRNA with the test compound.

  • Comparison: Measure the desired phenotype (e.g., reduction in PGE2 production or an anti-inflammatory effect) in three groups:

    • Control siRNA + Vehicle

    • Control siRNA + Test Compound

    • COX-2 siRNA + Vehicle

  • Analysis: If the effect of the test compound in control cells is comparable to the effect of COX-2 knockdown, it provides powerful evidence that the compound's activity is mediated through its action on COX-2.

Conclusion

The validation of a small molecule's biological target is a systematic, multi-layered process that is essential for advancing a compound through the drug development pipeline.[9] By integrating biochemical assays, biophysical binding confirmation, cellular target engagement studies, and orthogonal genetic approaches, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides a clear, comparative, and experimentally detailed framework for validating this compound as a putative COX-2 inhibitor, a process that significantly de-risks further development and increases the probability of success in subsequent preclinical and clinical studies.[10]

References

  • Sygnature Discovery.
  • University College London (UCL).
  • Cellomatics Biosciences.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
  • ResearchGate.
  • Chemspace.
  • Eurofins Discovery.
  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]
  • PubMed Central. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to rigorous science, a commitment that begins with ensuring the safety of every individual in the laboratory. The novel compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, like many heterocyclic amines, requires a comprehensive and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, handling, and disposal. Our goal is to create a self-validating system of safety that protects researchers while enabling scientific progress.

While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, a conservative safety posture can be established by analyzing structurally similar pyrazole-amine derivatives. This approach, rooted in established chemical safety principles, allows us to anticipate potential hazards and implement robust protective measures.

Hazard Assessment: An Evidence-Based Profile

Analysis of analogous compounds, such as 5-Amino-3-methyl-1-phenyl-1H-pyrazole and various aminopyrazoles, reveals a consistent hazard profile.[1][2][3][4] This compound should be handled as a hazardous substance, with particular attention to the following potential risks.

Hazard ClassificationCategoryPotential Effects & RationaleSupporting Sources
Acute Oral Toxicity Category 4Harmful if swallowed. Pyrazole derivatives can exhibit a range of biological activities.[1][5][6]
Skin Corrosion/Irritation Category 2Causes skin irritation. Direct contact may lead to redness, itching, or inflammation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation. The fine, dusty nature of the solid powder poses a significant risk of eye contact, potentially causing serious damage.[1][2][3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation. Inhalation of the powder can irritate the respiratory tract.[1][3][4][7]

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9]

A. Eye and Face Protection

Due to the risk of serious eye irritation from the powdered compound, standard safety glasses are insufficient.

  • Requirement: Chemical splash goggles are mandatory whenever handling the compound in either solid or solution form.[10]

  • High-Risk Operations: When handling larger quantities (>1g) or performing vigorous mixing where splashing is a significant risk, a face shield must be worn in addition to chemical splash goggles.[8] This provides a secondary barrier protecting the entire face.

B. Hand Protection

Skin contact is a primary route of exposure. The choice of gloves is critical for preventing irritation and potential absorption.

  • Requirement: Disposable nitrile gloves are the minimum requirement for all handling procedures.[8]

  • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves is strongly recommended.[11][12] This practice is crucial because it allows for the immediate removal of the outer, contaminated glove after initial handling, preventing the transfer of the chemical to other surfaces like benchtops, equipment, or notebooks.[12] Change the outer glove immediately if contamination is suspected or after handling the primary container.

C. Body Protection

A standard lab coat is necessary to protect street clothes and prevent skin exposure from minor spills.

  • Requirement: A clean, buttoned lab coat made of a low-permeability fabric.[12]

  • Best Practice: Consider a coat with knit cuffs, which provides a better seal around the wrist when worn with gloves. The inner glove should be tucked under the cuff, and the outer glove should go over the cuff to create a complete barrier.[12]

D. Respiratory Protection

While engineering controls (fume hood) are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working in a certified chemical fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained emergency response personnel.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow for donning, handling, and doffing PPE is essential to prevent contamination.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing Sequence (Exit Hood) A Assess Task (e.g., Weighing, Dissolving) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C 1. Lab Coat (Fully buttoned) B->C D 2. Inner Nitrile Gloves (Under cuff) C->D E 3. Chemical Splash Goggles D->E F 4. Outer Nitrile Gloves (Over cuff) E->F G 5. Face Shield (If splash hazard exists) F->G H Perform Chemical Handling Inside Fume Hood G->H I 1. Remove Outer Gloves (Dispose in hood) H->I J 2. Remove Face Shield I->J K 3. Remove Lab Coat J->K L 4. Remove Goggles K->L M 5. Remove Inner Gloves (Avoid touching outside) L->M N Wash Hands Thoroughly M->N

Caption: Procedural workflow for PPE selection, donning, and doffing.

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Place a weigh boat on an analytical balance inside the hood.

  • Don PPE: Follow the donning sequence outlined in the workflow diagram above.

  • Aliquot Compound: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating airborne dust.

  • Seal Stock Bottle: Immediately and securely close the primary container.

  • Clean Tools: Wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in a designated solid waste container within the hood.

  • Transfer: Proceed with the transfer of the weighed solid to your reaction vessel.

  • Initial Doffing: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in a designated hazardous waste bag inside the hood.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure TypeFirst Aid Protocol
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][9]
Small Spill Response (<1g)
  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing the full required PPE, including double gloves, lab coat, and chemical splash goggles.

  • Contain: Gently cover the spill with an absorbent material or a chemical spill kit pillow. Avoid spreading the powder.

  • Clean: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[13]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, that has come into contact with the compound must be collected in a clearly labeled hazardous waste bag.[13] Do not place this material in the regular trash.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste.[7][13]

    • Use a compatible, sealed, and clearly labeled waste container.

    • The label must include the words "Hazardous Waste" and the full chemical name.[13]

    • Never discharge this chemical down the drain.[13]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

By integrating these principles of hazard assessment, rigorous PPE protocols, and structured operational plans, we build a culture of safety that empowers scientific discovery. This guide serves as a foundational document, and all laboratory personnel are encouraged to review it before beginning work with this compound.

References

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET: 3-Aminopyrazole.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine.
  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: [1-(1-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 3-ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.
  • Abox. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. PubChem Compound Summary.
  • The Organic Chemistry Tutor. (2024, June 7). Personal Protective Equipment (PPE) in the Laboratory [Video]. YouTube.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine.
  • BLDpharm. (n.d.). 76091-01-5|1-(4-Methoxyphenyl)-1H-pyrazol-3-amine.
  • Yathirajan, H. S., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.
  • Al-Warhi, T., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1386.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details - SRS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.